Methoxyflurane
Description
Properties
IUPAC Name |
2,2-dichloro-1,1-difluoro-1-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMCNOHBTXSMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2F2O, Array | |
| Record name | METHOXYFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20609 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHOXYFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025556 | |
| Record name | Methoxyflurane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methoxyflurane is a clear colorless liquid with a sweet fruity odor. (NTP, 1992), Colorless liquid with a fruity odor; inhalation anesthetic; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a fruity odor. [inhalation anesthetic] | |
| Record name | METHOXYFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20609 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methoxyflurane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/206 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methoxyflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHOXYFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methoxyflurane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
220.3 °F at 760 mmHg (NTP, 1992), 105 °C, BP: 51 °C at 100 mm Hg, 220 °F | |
| Record name | METHOXYFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20609 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methoxyflurane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01028 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHOXYFLURANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methoxyflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHOXYFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methoxyflurane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
145 °F (NTP, 1992), 145 °F, 63 °C | |
| Record name | METHOXYFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20609 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methoxyflurane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/206 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHOXYFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 28,300 mg/L at 37 °C, 6.46e+00 g/L, Solubility in water, g/100ml at 37 °C: 2.83 (poor), Slight | |
| Record name | METHOXYFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20609 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methoxyflurane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01028 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHOXYFLURANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methoxyflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHOXYFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methoxyflurane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.426 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4262 at 20 °C/4 °C; 1.4226 at 20 °C/4 °C, Relative density (water = 1): 1.42, (77 °F): 1.42 | |
| Record name | METHOXYFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20609 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHOXYFLURANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHOXYFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methoxyflurane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 5.7 | |
| Record name | METHOXYFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
20 mmHg at 63.9 °F ; 22.5 mmHg at 68 °F (NTP, 1992), 49.1 [mmHg], 49 mm Hg at 25 °C /Estimated/, Vapor pressure, kPa at 20 °C: 3.1, 23 mmHg | |
| Record name | METHOXYFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20609 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methoxyflurane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/206 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHOXYFLURANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHOXYFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methoxyflurane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Clear, colorless liquid | |
CAS No. |
76-38-0 | |
| Record name | METHOXYFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20609 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methoxyflurane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyflurane [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyflurane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01028 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methoxyflurane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methoxyflurane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxyflurane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYFLURANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30905R8O7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHOXYFLURANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methoxyflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHOXYFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ether, 2,2-dichloro-1,1-difluoroethyl methyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KN7752E0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-31 °F (NTP, 1992), -35 °C, -31 °F | |
| Record name | METHOXYFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20609 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methoxyflurane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01028 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHOXYFLURANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methoxyflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHOXYFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methoxyflurane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,2-dichloro-1,1-difluoro-1-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dichloro-1,1-difluoro-1-methoxyethane, also known by its common name methoxyflurane, is a halogenated ether with the chemical formula C₃H₄Cl₂F₂O. Historically used as an inhalational anesthetic, its unique physicochemical properties continue to make it a subject of interest in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-dichloro-1,1-difluoro-1-methoxyethane, complete with experimental data and standardized protocols for their determination.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2,2-dichloro-1,1-difluoro-1-methoxyethane |
| Synonyms | This compound, Penthrane |
| CAS Number | 76-38-0[1] |
| Molecular Formula | C₃H₄Cl₂F₂O[1] |
| Molecular Weight | 164.96 g/mol [1][2] |
| SMILES | COC(F)(F)C(Cl)Cl[1][2] |
Physicochemical Properties
The following tables summarize the key experimentally determined and computed physicochemical properties of 2,2-dichloro-1,1-difluoro-1-methoxyethane.
Experimental Data
| Property | Value | Source |
| Melting Point | -35 °C to -36 °C | [1][3][4] |
| Boiling Point | 103 °C to 105 °C | [1][3][4][5] |
| Density | 1.4262 to 1.44 g/cm³ | [1][4] |
| Appearance | Clear, colorless liquid with a sweet, fruity odor.[6] | [6] |
| Solubility in Water | Immiscible | [1][4][5] |
| Solubility in Organic Solvents | Miscible with alcohol, acetone, chloroform, ether, fixed oils, and benzene.[1][4][5] | [1][4][5] |
Computed Data
| Property | Value | Source |
| XLogP3 | 2.2 | [7][8] |
| Monoisotopic Mass | 163.9607265 Da | [8] |
| Polar Surface Area | 9.2 Ų | [7][8] |
| Refractive Index | 1.386 | [1] |
| Vapor Pressure | 19300 mmHg at 25°C | [1] |
Experimental Protocols
The determination of the physicochemical properties of chemical substances is guided by standardized protocols, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and comparability.[3][5][6][9] These protocols are performed under Good Laboratory Practice (GLP) to ensure the reliability and integrity of the data.[10][11][12][13][14]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology (Capillary Method):
-
A small amount of the liquid sample (2,2-dichloro-1,1-difluoro-1-methoxyethane) is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is attached to a thermometer and heated in a controlled manner using a Thiele tube or a melting point apparatus.[15]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[16]
Determination of Melting Point
The melting point is the temperature at which a solid transitions into a liquid. For substances that are liquid at room temperature, this is determined by cooling the substance until it solidifies.
Methodology (Capillary Method):
-
The liquid sample is first frozen using a suitable cooling bath (e.g., dry ice/acetone).
-
A small amount of the frozen solid is introduced into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.[4][17]
-
The apparatus is heated slowly and at a controlled rate.[18]
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.[19]
Determination of Density
Density is the mass of a substance per unit volume.
Methodology (Pycnometer or Gravimetric Method):
-
A clean, dry pycnometer (a flask of a known volume) or a graduated cylinder is weighed accurately on an analytical balance.[2]
-
The pycnometer or graduated cylinder is then filled with the liquid sample (2,2-dichloro-1,1-difluoro-1-methoxyethane) to a calibrated mark.
-
The filled container is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.
-
The density is calculated by dividing the mass of the liquid by its known volume.[20][21] The temperature at which the measurement is made should be recorded as density is temperature-dependent.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology (Qualitative and Semi-quantitative):
-
A known volume of the solvent (e.g., water, ethanol, acetone) is placed in a test tube.
-
A small, measured amount of the solute (2,2-dichloro-1,1-difluoro-1-methoxyethane) is added to the solvent.
-
The mixture is agitated (e.g., by vortexing or shaking) for a specified period at a constant temperature.
-
The mixture is visually inspected for the presence of undissolved solute.
-
If the solute dissolves completely, more is added incrementally until the solution is saturated (i.e., no more solute will dissolve).
-
The solubility is then expressed qualitatively (e.g., miscible, immiscible, soluble, sparingly soluble) or semi-quantitatively based on the amount of solute that dissolved in the given volume of solvent.[22][23][24]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the determination of the key physicochemical properties of a liquid chemical substance like 2,2-dichloro-1,1-difluoro-1-methoxyethane.
References
- 1. phillysim.org [phillysim.org]
- 2. mt.com [mt.com]
- 3. oecd.org [oecd.org]
- 4. thinksrs.com [thinksrs.com]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. nano-lab.com.tr [nano-lab.com.tr]
- 11. proto.ufsc.br [proto.ufsc.br]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. gov.uk [gov.uk]
- 14. Good laboratory practice - Wikipedia [en.wikipedia.org]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. cdn.juniata.edu [cdn.juniata.edu]
- 18. youtube.com [youtube.com]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. education.com [education.com]
- 23. researchgate.net [researchgate.net]
- 24. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
The Rise and Fall of an Anesthetic: A Technical History of Methoxyflurane
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical development of Methoxyflurane, from its promising introduction as a potent anesthetic to its eventual decline due to toxicity concerns. This document provides a technical overview of its properties, key experimental findings, and the mechanisms underlying its anesthetic and toxic effects.
Introduction: The Dawn of a New Anesthetic
First synthesized in 1948 by William T. Miller, this compound (2,2-dichloro-1,1-difluoro-1-methoxyethane) entered medical use in the 1960s.[1] It was initially lauded for its potent anesthetic and analgesic properties, offering significant muscle relaxation.[2] However, reports of dose-dependent nephrotoxicity began to emerge in the late 1960s and early 1970s, leading to a decline in its use as a general anesthetic.[3] This guide delves into the scientific journey of this compound, examining the data and experiments that defined its trajectory.
Physicochemical and Anesthetic Properties
This compound is a halogenated ether characterized by its high potency and significant solubility in blood and tissues. These properties contributed to a slow induction and emergence from anesthesia.[4] A summary of its key quantitative data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄Cl₂F₂O | [4] |
| Molar Mass | 164.96 g/mol | [4] |
| Boiling Point | 104.8 °C | [4] |
| Vapor Pressure at 20°C | 22.5 mmHg | |
| Blood/Gas Partition Coefficient | 12 | [5] |
| Oil/Gas Partition Coefficient | 970 | [5] |
| Water Solubility | 2.83 g/L at 37°C | [6] |
Table 2: Anesthetic and Pharmacokinetic Properties of this compound
| Property | Value | Reference(s) |
| Minimum Alveolar Concentration (MAC) | 0.16% | [4] |
| Metabolism | ~70% (primarily hepatic) | [4] |
| Onset of Action (Anesthetic) | Slow | [4] |
| Duration of Action (Analgesic) | Up to 30-60 minutes | [4] |
Key Historical Experiments and Protocols
Initial Clinical Evaluation: The Artusio and Van Poznak Studies (c. 1960)
These early clinical trials aimed to establish the safety and efficacy of this compound as a general anesthetic.
Experimental Workflow: Early Clinical Trials of this compound
Methodology Summary:
-
Patient Population: Adult patients scheduled for various surgical procedures.[7][8]
-
Anesthetic Administration: Anesthesia was typically induced with an intravenous agent like thiopental, followed by the administration of this compound vaporized in a mixture of oxygen and nitrous oxide.[4]
-
Monitoring: Patient monitoring relied heavily on clinical signs, including cardiovascular stability (blood pressure, heart rate), respiratory rate, and the depression of reflexes to gauge the depth of anesthesia.
-
Data Collection: Key data points included the concentration of this compound administered, the duration of anesthesia, the time to emergence, and the incidence of postoperative side effects such as nausea and vomiting.
Investigation of Nephrotoxicity: The Mazze et al. Studies (c. 1971)
These studies were critical in establishing the link between this compound anesthesia and dose-dependent renal dysfunction.
Experimental Workflow: this compound Nephrotoxicity Studies
Methodology Summary:
-
Study Design: A prospective, randomized, controlled clinical evaluation comparing patients receiving this compound anesthesia with a control group receiving another anesthetic, such as halothane.[9]
-
Patient Monitoring: In addition to standard anesthetic monitoring, extensive pre- and postoperative renal function tests were conducted. This included measuring serum blood urea nitrogen (BUN), creatinine, and electrolytes, as well as daily urine output and osmolality.[9][10]
-
Biochemical Analysis: A key component of these studies was the measurement of serum and urinary inorganic fluoride and oxalic acid levels, which were identified as metabolites of this compound.[10]
-
Dose-Response Relationship: The total dose of this compound administered was quantified in MAC-hours (the product of the Minimum Alveolar Concentration multiple and the duration of administration in hours). This allowed for the establishment of a dose-response relationship between this compound exposure and the degree of renal dysfunction.[11]
Mechanism of Action and Metabolism
Anesthetic Mechanism of Action
The precise mechanism of action for inhaled anesthetics is not fully elucidated, but it is understood that this compound, like other volatile anesthetics, enhances the activity of inhibitory neurotransmitter receptors in the central nervous system.
Signaling Pathway: this compound's Anesthetic Effect
This compound acts as a positive allosteric modulator of GABA-A and glycine receptors.[6] This binding enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability, resulting in the state of general anesthesia.
Metabolism and Nephrotoxicity
The dose-dependent nephrotoxicity of this compound is a direct consequence of its extensive metabolism, primarily in the liver.[1]
Signaling Pathway: this compound Metabolism and Toxicity
References
- 1. ClinPGx [clinpgx.org]
- 2. Nephrotoxicity and Modern Volatile Anesthetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Penthrox®) [emed.ie]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. glpbio.com [glpbio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A clinical evaluation of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as an anesthetic for neurological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal dysfunction associated with this compound anesthesia. A randomized, prospective clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound revisited: tale of an anesthetic from cradle to grave - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound nephrotoxicity. A study of dose response in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methoxyflurane and Related Fluorinated Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathways for the fluorinated ether, Methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane). The document details the core chemical reactions, experimental protocols, and quantitative data associated with its production. Emphasis is placed on the industrial synthesis route involving the nucleophilic addition of methanol to a halogenated alkene. An alternative approach, the Williamson ether synthesis, is also discussed as a viable, though less common, method for producing fluorinated ethers. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis, offering detailed methodologies and comparative data to support further research and process optimization.
Introduction
This compound, a halogenated ether, was first synthesized in 1958 and historically used as a potent inhalation anesthetic.[1] Today, it finds application as an analgesic for the short-term relief of pain.[2] The unique physicochemical properties of fluorinated ethers, including their high potency and metabolic stability, are a direct result of the incorporation of fluorine atoms into the molecular structure. This guide delves into the chemical synthesis of this compound, providing a detailed examination of the prevalent manufacturing process and an exploration of alternative synthetic strategies.
Primary Synthesis Pathway: Nucleophilic Addition to 1,1-Dichloro-2,2-difluoroethylene
The principal industrial method for synthesizing this compound involves the nucleophilic addition of methanol to 1,1-dichloro-2,2-difluoroethylene. This reaction is typically catalyzed by a strong base, such as sodium methoxide.
Reaction Scheme
The overall reaction can be represented as follows:
Caption: Primary synthesis of this compound.
Experimental Protocol
While specific industrial parameters are proprietary, a general laboratory-scale procedure can be outlined based on established chemical principles and available literature.
Materials:
-
1,1-Dichloro-2,2-difluoroethylene
-
Anhydrous Methanol
-
Sodium Methoxide (solid or as a solution in methanol)
-
Inert solvent (e.g., tetrahydrofuran - THF)
-
Quenching agent (e.g., water, dilute acid)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and a condenser is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous methanol and the inert solvent are charged into the reaction flask. The solution is cooled to a suitable temperature (typically between 0 and 25 °C).
-
Catalyst Introduction: Sodium methoxide is carefully added to the methanol solution.
-
Substrate Addition: 1,1-Dichloro-2,2-difluoroethylene is added dropwise from the dropping funnel to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid to neutralize the sodium methoxide.
-
Extraction: The product is extracted from the aqueous layer using a suitable organic solvent.
-
Purification: The organic layer is washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Quantitative Data
The following table summarizes key quantitative data for the primary synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C3H4Cl2F2O |
| Molecular Weight | 164.97 g/mol |
| Boiling Point | 104.8 °C |
| Typical Yield | High (industrial processes are optimized for maximum yield) |
| Purity (Post-distillation) | >99.5% |
Alternative Synthesis Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers. While not the primary industrial route for this compound, it represents a valid alternative for the synthesis of fluorinated ethers in a laboratory setting. This reaction involves the SN2 reaction of an alkoxide with a suitable alkyl halide.
General Reaction Scheme
For the synthesis of a generic fluorinated ether, the reaction proceeds as follows:
Caption: Williamson ether synthesis for fluorinated ethers.
Illustrative Experimental Protocol (General)
This protocol outlines a general procedure for the Williamson ether synthesis of a fluorinated ether.
Materials:
-
Fluorinated alcohol (e.g., 2,2-dichloro-1,1-difluoroethanol)
-
Alkylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Strong base (e.g., sodium hydride)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Quenching agent (e.g., water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Alkoxide Formation: The fluorinated alcohol is dissolved in an anhydrous aprotic solvent under an inert atmosphere. A strong base, such as sodium hydride, is added portion-wise to deprotonate the alcohol and form the corresponding alkoxide.
-
Alkylating Agent Addition: The alkylating agent is added to the solution of the alkoxide. The reaction mixture is stirred, and the temperature may be adjusted to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or GC.
-
Work-up: Once the reaction is complete, it is carefully quenched with water.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Comparative Data
| Feature | Nucleophilic Addition | Williamson Ether Synthesis |
| Starting Materials | Halogenated alkene, alcohol | Fluorinated alcohol, alkyl halide |
| Catalyst/Reagent | Strong base (e.g., NaOCH3) | Strong base (e.g., NaH) |
| Reaction Type | Nucleophilic addition | SN2 substitution |
| Industrial Application | Primary route for this compound | Less common for this compound, used for other ethers |
| Scope | Specific to unsaturated precursors | More general for a variety of ethers |
Characterization of this compound
The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| 1H NMR | A singlet for the methoxy (–OCH3) protons and a triplet for the dichloromethyl (–CHCl2) proton. |
| 13C NMR | Resonances corresponding to the methoxy carbon, the difluoromethylene carbon, and the dichloromethyl carbon. |
| 19F NMR | A characteristic signal for the two equivalent fluorine atoms.[3] |
| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns corresponding to the loss of various fragments. |
| Gas Chromatography (GC) | A single major peak indicating high purity, with retention time matching a known standard. |
Conclusion
The industrial synthesis of this compound is a well-established process primarily relying on the base-catalyzed addition of methanol to 1,1-dichloro-2,2-difluoroethylene. This method is efficient and provides high yields of the desired product. The Williamson ether synthesis offers a viable, more versatile alternative for the laboratory-scale preparation of a broader range of fluorinated ethers. A thorough understanding of these synthetic pathways, coupled with robust analytical characterization, is essential for the continued development and production of fluorinated ethers for pharmaceutical and other applications. This guide provides the foundational knowledge for researchers and professionals to engage in the synthesis and study of this important class of compounds.
References
The In Vivo Metabolic Pathways of Methoxyflurane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyflurane, a halogenated ether, has a well-documented history as both an anesthetic and, more recently, an analgesic. Its clinical utility is intrinsically linked to its metabolic fate, which is also a primary determinant of its toxicity profile, particularly nephrotoxicity. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of this compound, detailing the enzymatic processes, key metabolites, and the quantitative aspects of its biotransformation. This document synthesizes data from numerous studies to present a cohesive understanding for researchers, scientists, and professionals in drug development. Detailed experimental methodologies are provided to facilitate further investigation, and key pathways and workflows are visualized for enhanced clarity.
Introduction
This compound (2,2-dichloro-1,1-difluoroethyl methyl ether) undergoes extensive metabolism in the body, primarily in the liver and to a lesser extent in the kidneys.[1] The extent of its biotransformation is greater than that of many other volatile anesthetics such as sevoflurane, enflurane, isoflurane, and desflurane.[2] This high degree of metabolism is directly correlated with its potential for toxicity.[2] Understanding the metabolic pathways is therefore crucial for assessing the safety and efficacy of this compound, particularly in the context of its analgesic use where repeated, low-dose exposure may occur.
Metabolic Pathways of this compound
The in vivo biotransformation of this compound proceeds primarily through two convergent pathways: O-demethylation and dechlorination .[1][2] These processes are catalyzed by the cytochrome P450 (CYP) enzyme superfamily.
O-Demethylation Pathway
The O-demethylation of this compound is a major metabolic route that leads to the formation of inorganic fluoride, formaldehyde, and dichloroacetic acid (DCAA).[3] This pathway is considered the primary contributor to the nephrotoxicity associated with this compound, not solely due to the release of inorganic fluoride, but from the combined toxic effects of fluoride and DCAA.
Dechlorination Pathway
The second significant pathway involves the dechlorination of this compound, resulting in the formation of methoxydifluoroacetic acid (MDFA).[1][2] MDFA is a less toxic metabolite compared to the products of O-demethylation and is largely excreted in the urine.
The following diagram illustrates the primary metabolic pathways of this compound.
Enzymology of this compound Metabolism
The biotransformation of this compound is predominantly mediated by the cytochrome P450 system, with CYP2E1 identified as the principal enzyme responsible for its defluorination. Other isoforms, including CYP1A2, CYP2C9/10, CYP2D6, CYP2A6, and CYP3A4, also contribute to a lesser extent. The involvement of multiple CYP isoforms highlights the potential for drug-drug interactions, where co-administered substances could induce or inhibit these enzymes, thereby altering the rate and profile of this compound metabolism and its associated toxicity.
The following diagram illustrates the key enzymes involved in this compound metabolism.
Quantitative Analysis of this compound Metabolism
The quantitative fate of this compound has been investigated in humans, providing insights into the distribution of the parent compound and its metabolites.
Excretion Profile in Humans
A study of patients undergoing this compound anesthesia revealed the following distribution of the absorbed dose:[4]
| Route of Elimination | Mean Percentage of Absorbed Dose |
| Exhaled Unchanged | 19% |
| Urinary Organic Fluorine | 29% |
| Urinary Inorganic Fluoride | 7.7% |
| Urinary Oxalic Acid | 7.1% |
| Unaccounted For | ~37.2% |
The unaccounted-for portion is postulated to be retained in tissues, with a delayed excretion beyond the study period.[4]
Enzyme Kinetics
In vitro studies using rat hepatic microsomes have provided kinetic data for this compound biotransformation.
| Condition | Vmax (Total Fluoride) (nmol F⁻/mg protein/30 min) | Vmax (Free Fluoride) (nmol F⁻/mg protein/30 min) |
| Control | 135.1 | 39.2 |
| Phenobarbital-induced | 931.9 | 403.2 |
Phenobarbital induction significantly increases the rate of this compound metabolism, leading to a greater production of both total and free fluoride.[5]
Serum Concentrations of Metabolites
Following this compound administration, serum concentrations of its metabolites, particularly inorganic fluoride, rise. While specific concentrations can vary widely among individuals, elevated fluoride levels are a hallmark of this compound metabolism. Studies in ambulance staff occupationally exposed to this compound have shown that their serum fluoride levels generally remain within the typical healthy adult range of 0.21–2.11 µmol/L, with a maximum observed concentration of 4.0 µmol/L.[6]
Experimental Protocols
Detailed methodologies are essential for the reproducible study of this compound metabolism. The following sections outline representative protocols for key in vivo and in vitro experiments.
In Vivo Study of this compound Metabolism in a Rat Model
This protocol describes a general procedure for assessing this compound metabolism in rats.
-
Animal Model: Male Fischer 344 rats are often used due to their susceptibility to fluorinated anesthetic-induced nephrotoxicity.
-
Acclimatization: Animals should be acclimated for at least one week with a standard diet and water ad libitum.
-
Anesthesia Administration:
-
Place rats in a sealed anesthesia chamber.
-
Administer a controlled concentration of this compound (e.g., 0.26% for 1 MAC) mixed with oxygen for a defined period (e.g., 1 to 4 hours).[5]
-
Monitor vital signs throughout the exposure.
-
-
Sample Collection:
-
Place animals in metabolic cages for urine collection at specified intervals (e.g., 0-24h, 24-48h post-exposure).
-
Collect blood samples via tail vein or cardiac puncture at predetermined time points for serum analysis.
-
-
Metabolite Analysis:
-
Analyze urine and serum for inorganic fluoride using a fluoride-selective electrode.
-
Quantify organic fluorine-containing metabolites (MDFA and DCAA) using gas chromatography-mass spectrometry (GC-MS) following appropriate extraction and derivatization.
-
The following diagram illustrates a typical workflow for an in vivo study.
References
- 1. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 1): Identification of the nephrotoxic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enflurane and this compound metabolism at anesthetic and at subanesthetic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum fluoride levels in ambulance staff after commencement of this compound administration compared to meta-analysis results for the general public - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Methoxyflurane-Induced Nephrotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyflurane, a potent inhalational anesthetic, has a well-documented history of causing dose-dependent nephrotoxicity, a factor that has largely led to its discontinuation for general anesthesia. This technical guide provides an in-depth exploration of the core mechanisms underlying this renal toxicity. Through a comprehensive review of preclinical and clinical research, this document elucidates the metabolic pathways, key toxic metabolites, and cellular processes that culminate in renal tubular damage. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to aid in the replication and further investigation of these findings. Signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the toxicological profile of this compound.
Introduction
The nephrotoxicity of this compound was a significant clinical concern that emerged in the 1960s, characterized by high-output renal failure unresponsive to vasopressin.[1][2][3] Subsequent research has firmly established that the renal damage is not caused by the parent compound but rather by its metabolic products.[4][5][6] This guide will dissect the metabolic activation of this compound, the synergistic action of its metabolites, and the resulting cellular injury, providing a foundational understanding for researchers in toxicology and drug development.
Metabolic Activation of this compound
The biotransformation of this compound is the critical initiating event in its nephrotoxic cascade. This process occurs primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes, with some metabolic activity also occurring within the kidney itself.[7][8]
Dual Metabolic Pathways
This compound undergoes metabolism via two primary pathways: O-demethylation and dechlorination.[4][5][9]
-
O-demethylation: This pathway is considered the primary route leading to nephrotoxicity.[4][5] It involves the removal of the methyl group, leading to the formation of two key metabolites: inorganic fluoride (F⁻) and dichloroacetic acid (DCAA).[5][9]
-
Dechlorination: This pathway results in the production of methoxydifluoroacetic acid (MDFA).[4][5] While initially investigated as a potential mediator of toxicity, studies have shown that MDFA is not nephrotoxic and is not metabolized to fluoride.[4]
The Role of Cytochrome P450 Enzymes
The metabolism of this compound is predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme in human liver microsomes.[8] Other isoforms, including CYP2A6 and CYP3A4, may also contribute to a lesser extent.[7][8] The induction of these enzymes, for instance by pretreatment with phenobarbital, has been shown to significantly increase the metabolism of this compound and exacerbate its nephrotoxicity in animal models.[4]
References
- 1. [Fluoride-induced nephrotoxicity: factor fiction?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nephrotoxicity associated with this compound anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nephrotoxicity from this compound anaesthesia: a 6-year retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 1): Identification of the nephrotoxic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 2): Identification of nephrotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic use of inhaled this compound: Evaluation of its potential nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human kidney this compound and sevoflurane metabolism. Intrarenal fluoride production as a possible mechanism of this compound nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Long-Term Effects of Low-Dose Methoxyflurane Exposure in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the long-term effects of low-dose methoxyflurane exposure in various animal models. This compound, a halogenated ether, was historically used as an inhalational anesthetic. While its high-dose anesthetic use was discontinued due to significant nephrotoxicity, low-dose analgesic applications have seen a resurgence.[1][2] This guide synthesizes preclinical data from animal studies to inform researchers and drug development professionals about the potential long-term consequences of repeated low-dose exposure. The focus is on key organ toxicities, developmental effects, and the underlying mechanisms demonstrated in animal models.
Core Toxicological Profile
The primary long-term toxicities associated with this compound exposure in animal models are nephrotoxicity and hepatotoxicity, with developmental toxicity also being a consideration. Neurotoxicity is an area of growing interest, although long-term, low-dose studies are less prevalent in the literature.
The most well-documented long-term effect of this compound in animals is renal tubular damage.[2][3] This is primarily attributed to its biotransformation, which releases inorganic fluoride ions.[2] The Fischer 344 rat has been identified as a particularly susceptible species for modeling this effect due to its high rate of hepatic conversion of this compound to fluoride.[3]
Experimental Evidence:
Prolonged exposure of male Fischer 344 rats to 50 ppm this compound vapor for 14 weeks resulted in increased water consumption and urine volume, with serum fluoride concentrations exceeding 50 micromolar.[4] While no histological abnormalities were observed in the kidneys in this specific study, the functional changes are indicative of renal stress.[4] It is hypothesized that the co-formation of both fluoride and dichloroacetic acid (DCAA) from the O-demethylation of this compound contributes significantly to its nephrotoxicity, a metabolic pathway unique compared to other volatile anesthetics.[5]
Table 1: Summary of Quantitative Data on this compound-Induced Nephrotoxicity in Animal Models
| Animal Model | Exposure Concentration | Duration of Exposure | Key Findings | Reference |
| Fischer 344 Rats (Male) | 50 ppm | 14 weeks | Increased water consumption and urine volume; serum fluoride > 50 µM. | [4] |
| Rats | N/A (Metabolite Injection) | 4 days | Co-administration of fluoride and DCAA caused significantly greater tubular cell necrosis than fluoride alone. | [5] |
| Rats (Phenobarbital-pretreated) | Anesthetic dose | N/A | Increased nephrotoxicity (diuresis, increased BUN, decreased urine osmolality). | [6] |
Hepatic effects, including hepatocellular degeneration and necrosis, have been observed following chronic this compound exposure in animal models.
Experimental Evidence:
In the same study involving male Fischer 344 rats exposed to 50 ppm this compound for 14 weeks, focal hepatocellular degeneration and necrosis, along with fatty changes, were observed in all exposed rats.[4] Evidence of liver cell regeneration was also present.[4] Interestingly, while the fatty changes resolved after a four-week recovery period, focal necrosis was still evident.[4] This suggests that some hepatic damage may be long-lasting.
Table 2: Summary of Quantitative Data on this compound-Induced Hepatotoxicity in Animal Models
| Animal Model | Exposure Concentration | Duration of Exposure | Key Findings | Reference |
| Fischer 344 Rats (Male) | 50 ppm | 14 weeks | Focal hepatocellular degeneration and necrosis; fatty changes; evidence of liver cell regeneration. | [4] |
| Rats | Chronic low concentrations | N/A | Hepatomegaly and histologic changes of the liver. | [7] |
The potential for developmental and reproductive toxicity from low-dose this compound exposure has been investigated, with effects generally observed at higher, subanesthetic to anesthetic concentrations.
Experimental Evidence:
In Swiss/ICR mice, gestational exposure to trace (2 ppm) and subanesthetic (60 ppm) concentrations of this compound for 4 hours daily on days 6 through 15 of pregnancy did not result in adverse effects on reproduction or fetal development.[8] However, exposure to a higher anesthetic concentration (2000 ppm) led to decreased fetal weight, reduced ossification, and delayed renal maturation.[8] Another study in pregnant Sprague-Dawley rats exposed to 0.01-0.08% this compound for eight hours a day throughout gestation found fetal growth retardation at high subanesthetic concentrations, but no significant fetal loss or gross abnormalities.[9]
Table 3: Summary of Quantitative Data on this compound-Induced Developmental and Reproductive Toxicity in Animal Models
| Animal Model | Exposure Concentration | Duration of Exposure | Key Findings | Reference |
| Swiss/ICR Mice | 2 ppm and 60 ppm | 4 hours/day on gestational days 6-15 | No adverse effects on reproduction or fetal development. | [8] |
| Swiss/ICR Mice | 2000 ppm | 4 hours/day on gestational days 6-15 | Decreased fetal weight, decreased ossification, delayed renal maturation. | [8] |
| Sprague-Dawley Rats | 0.01-0.08% | 8 hours/day throughout gestation | Fetal growth retardation at high subanesthetic concentrations. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are summaries of key experimental protocols from the cited literature.
-
Objective: To determine the hepatic and renal effects of prolonged exposure to a low concentration of this compound.
-
Animal Model: Male Fischer 344 rats.
-
Exposure Groups: One group exposed to 50 p.p.m. This compound vapor, and a control group exposed to air.
-
Exposure Duration: 14 weeks.
-
Post-Exposure Observation: Half of the rats from each group were observed for a further four-week recovery period, breathing only air.
-
Parameters Measured: Body weight, food and water consumption, urine volume, serum fluoride concentration, and histological examination of the liver and kidneys.
-
Reference: [4]
-
Objective: To assess the developmental toxicity of trace, subanesthetic, and anesthetic concentrations of this compound.
-
Animal Model: Swiss/ICR mice.
-
Exposure Groups: Pregnant mice were exposed to 2 ppm, 60 ppm, or 2000 ppm of this compound.
-
Exposure Schedule: 4 hours daily on days 6 through 15 of pregnancy.
-
Parameters Measured: Reproductive loss, fetal weight, ossification, renal maturation, and morphological abnormalities.
-
Reference: [8]
Signaling Pathways and Mechanistic Diagrams
Understanding the mechanisms of this compound toxicity involves its metabolic pathways and the subsequent cellular responses.
The primary mechanism of this compound-induced nephrotoxicity is its metabolism in the liver, leading to the production of toxic metabolites that affect the kidneys.
Caption: Metabolic pathway of this compound leading to nephrotoxicity.
The following diagram illustrates a typical workflow for assessing the long-term effects of low-dose this compound exposure in an animal model.
Caption: Workflow for a chronic this compound toxicity study.
Conclusion and Future Directions
The evidence from animal models indicates that long-term, low-dose exposure to this compound can lead to persistent hepatic and renal changes. The Fischer 344 rat is a sensitive model for studying this compound-induced nephrotoxicity due to its specific metabolic profile. Developmental effects appear to be a concern primarily at higher, near-anesthetic concentrations.
For drug development professionals, these findings underscore the importance of careful dose consideration and monitoring of renal and hepatic function in any potential long-term or repeated-use scenarios of this compound. Further research is warranted to elucidate the long-term neurotoxic potential of low-dose this compound exposure, as this remains a less-explored area. Additionally, studies investigating the potential for enzyme induction with repeated low-dose exposure and its impact on toxicity are crucial for a comprehensive risk assessment.[3]
References
- 1. This compound toxicity: historical determination and lessons for modern patient and occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic use of inhaled this compound: Evaluation of its potential nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nzmj.org.nz [nzmj.org.nz]
- 4. Hepatic and renal effects of prolonged exposure of rats to 50 p.p.m. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 2): Identification of nephrotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 1): Identification of the nephrotoxic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Developmental toxicity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fetotoxicity in rats following chronic exposure to halothane, nitrous oxide, or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular formula and structure of Methoxyflurane (C3H4Cl2F2O)
An In-depth Technical Guide to Methoxyflurane (C₃H₄Cl₂F₂O)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a halogenated ether, is a volatile anesthetic with the molecular formula C₃H₄Cl₂F₂O.[1] Its IUPAC name is 2,2-dichloro-1,1-difluoro-1-methoxyethane.[2] Historically used as a potent inhalation anesthetic, its application in surgical anesthesia has been largely discontinued due to dose-dependent nephrotoxicity.[1][3] However, it remains in use at sub-anesthetic doses as a short-term analgesic for acute pain, often self-administered via a portable inhaler device.[1][4] This guide provides a detailed overview of its molecular structure, chemical and physical properties, spectroscopic signature, synthesis, and mechanism of action.
Molecular Formula and Structure
This compound is structurally an ether, with a central oxygen atom bonded to a methyl group and a 2,2-dichloro-1,1-difluoroethyl group.[2] The presence of both chlorine and fluorine atoms on the ethyl moiety is characteristic of many halogenated anesthetics. The carbon-fluorine bond is the strongest in organic chemistry, contributing to the molecule's chemical stability.[1]
Caption: 2D Chemical Structure of this compound (C₃H₄Cl₂F₂O).
Physicochemical Properties
This compound is a clear, colorless liquid with a characteristic fruity odor.[2] It is highly lipid-soluble, a property that influences its anesthetic potency and pharmacokinetic profile. A summary of its key quantitative properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄Cl₂F₂O | [2] |
| Molecular Weight | 164.96 g/mol | [2] |
| Density | 1.4226 - 1.4262 g/cm³ at 20°C | [5] |
| Boiling Point | 104.8 °C (220.3 °F) at 760 mmHg | [2][5] |
| Melting Point | -35 °C (-31 °F) | [2] |
| Vapor Pressure | 22.5 mmHg at 20°C | [5] |
| Water Solubility | 0.22 g/L | [5] |
| LogP (Octanol/Water) | 2.21 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra provide detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.
-
¹³C NMR : Spectra for this compound have been recorded, typically in a solvent such as deuterated chloroform (CDCl₃).[3]
-
¹⁹F NMR : ¹⁹F NMR is a key technique for identifying fluorine-containing compounds. Spectra are available for this compound, referenced against trifluoroacetic acid (CF₃COOH).[6]
Note: While the existence of these spectra is documented, specific chemical shift and coupling constant data require access to specialized databases like SpectraBase.[3][6]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation patterns characteristic of halogenated ethers.
-
Molecular Ion (M⁺) : A peak corresponding to the molecular weight (m/z ≈ 164) may be observed, though it can be weak in some ethers.
-
Fragmentation : Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage (cleavage of a bond adjacent to the oxygen). For this compound, this would lead to fragments resulting from the loss of the methoxy group (-OCH₃) or cleavage of the C-C bond. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.
Methodologies and Protocols
Synthesis Route Overview
A documented method for the synthesis of this compound involves the reaction of 1,1-dichloro-2,2-difluoroethylene with sodium methoxide.[7] The methoxide acts as a nucleophile, adding across the double bond of the halogenated ethylene derivative.
Caption: General workflow for the synthesis of this compound.
Note: This represents a high-level overview. A detailed experimental protocol, including reagent quantities, reaction conditions (temperature, time), work-up procedures, and purification methods, would be required for laboratory synthesis and is not available in public-domain literature.
Analytical Protocol: Gas Chromatography
Gas chromatography (GC) is a standard technique for the analysis of volatile compounds like this compound. It has been specifically applied to determine the concentration of this compound in blood samples.[8]
General Protocol Outline:
-
Sample Preparation : Extraction of this compound from the biological matrix (e.g., blood) into a suitable organic solvent.
-
Injection : A small volume of the extract is injected into the GC system, where it is vaporized.
-
Separation : The vaporized sample is carried by an inert gas through a capillary column (e.g., a nonpolar column like Zebron ZB-5). Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.[9]
-
Detection : As the compound elutes from the column, it is detected, commonly by a mass spectrometer (GC-MS) or a flame ionization detector (FID).[9]
-
Quantification : The concentration is determined by comparing the peak area of the analyte to that of a known standard.
Mechanism of Action
The precise mechanism of action for general anesthetics is not fully elucidated but is understood to involve interactions with neuronal membranes and ion channels. This compound induces a state of anesthesia by altering tissue excitability.[10] It perturbs the fluidity of lipid membranes and modulates the activity of several key proteins involved in neuronal signaling, including GABA receptors and various ion channels.[10] This leads to a reduction in nerve impulse transmission, resulting in analgesia and, at higher doses, unconsciousness.
Caption: Simplified signaling interactions of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H4Cl2F2O | CID 4116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. ccjm.org [ccjm.org]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Gas chromatographic determination of this compound in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Toxicological Profile of Methoxyflurane Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of the metabolites of Methoxyflurane, a volatile anesthetic agent. This compound undergoes extensive metabolism in the body, leading to the formation of several compounds that have been associated with significant toxicities, primarily nephrotoxicity and to a lesser extent, hepatotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic and toxicological pathways.
Core Metabolites and Their Toxicological Significance
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2E1.[1] The two main metabolic pathways are O-demethylation and dechlorination .[2]
-
Inorganic Fluoride: A major product of O-demethylation, inorganic fluoride is considered the primary mediator of this compound-induced nephrotoxicity.[3][4] High serum fluoride concentrations can lead to dose-dependent renal tubular damage.[3]
-
Dichloroacetic Acid (DCAA): Also a product of O-demethylation, DCAA is a xenobiotic that has been studied for its own toxicological properties.[2][5] Research suggests that the concurrent formation of DCAA and inorganic fluoride is unique to this compound metabolism and that their combination is more toxic than fluoride alone, potentially explaining the pronounced nephrotoxicity observed with this agent compared to other fluorinated anesthetics.[6][7]
-
Methoxydifluoroacetic Acid (MDFA): Formed through the dechlorination pathway, MDFA was initially investigated as a potential contributor to toxicity.[2] However, studies have shown that MDFA is not metabolized to fluoride and is not nephrotoxic on its own.[2][6]
Quantitative Toxicology Data
The following tables summarize the key quantitative data related to the toxicity of this compound metabolites.
| Parameter | Value | Species | Notes | Reference(s) |
| Nephrotoxic Threshold (Serum Fluoride) | >50 µmol/L | Human | Associated with clinical nephrotoxicity.[8] | [8] |
| Subclinical Nephrotoxicity Threshold (Serum Fluoride) | >50 µmol/L | Human | Occurred following 2.5 to 3 MAC hours of this compound.[9] | [9] |
| Clinical Nephrotoxicity Threshold (Serum Fluoride) | >90 µmol/L | Human | Present in all patients at dosages greater than 5 MAC hours.[9] | [9] |
| Safe Upper Limit of Exposure (Serum Fluoride) | ≤40 µmol/L | Human | Not associated with renal tubular toxicity. This corresponds to ≤2.0 MAC-hours of this compound exposure.[3][10] | [3][10] |
| Analgesic Dose Exposure (this compound) | 6 mL/day and 15 mL/week | Human | Produces a minimum alveolar concentration (MAC) of 0.59 MAC-hours and is not associated with nephrotoxicity.[3] | [3] |
Table 1: Key Quantitative Data on this compound Metabolite Toxicity
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline methodologies cited in key studies on this compound metabolite toxicology.
In Vivo Assessment of Nephrotoxicity in Rats
This protocol is based on studies investigating the renal effects of this compound and its metabolites in a rat model. The Fischer 344 rat is noted to be a suitable animal model as it shares similar metabolic pathways with humans.[4]
Objective: To evaluate the nephrotoxic potential of this compound metabolites by assessing renal function and histology.
Methodology:
-
Animal Model: Male Fischer 344 rats.
-
Treatment Groups:
-
Control (vehicle administration).
-
This compound administration (e.g., via inhalation anesthesia).
-
Intraperitoneal injection of individual metabolites:
-
Methoxydifluoroacetic acid (MDFA)
-
Dichloroacetic acid (DCAA)
-
Sodium Fluoride
-
Combination of DCAA and Sodium Fluoride
-
-
-
Dosage Regimen (for injected metabolites): Doses relevant to metabolite exposure after this compound anesthesia were administered. For example, an initial dose of 0.22, 0.45, 0.9, or 1.8 mmol/kg followed by subsequent daily doses for 3 days.[6][11]
-
Assessment of Renal Function:
-
Urine Collection: 24-hour urine samples are collected to measure volume and osmolality.
-
Blood Sampling: Blood is collected to determine Blood Urea Nitrogen (BUN) levels.
-
-
Renal Histology:
-
At the end of the study period, kidneys are harvested.
-
Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin).
-
Histopathological examination is performed to assess for tubular cell necrosis.[6]
-
In Vitro Metabolism Studies using Liver Microsomes
This protocol is designed to investigate the metabolic pathways of this compound and the effects of enzyme inducers.
Objective: To determine the in vitro metabolism of this compound and its metabolites by hepatic microsomes and to assess the impact of enzyme induction.
Methodology:
-
Microsome Preparation:
-
Liver microsomes are prepared from rats (e.g., pretreated with phenobarbital, a known enzyme inducer, or a control vehicle).[2]
-
-
Incubation:
-
Microsomes are incubated with this compound or its metabolites (e.g., MDFA) in a suitable buffer system.
-
-
Metabolite Quantification:
-
The formation of metabolites such as inorganic fluoride, DCAA, and MDFA is measured using appropriate analytical techniques.[2]
-
-
Enzyme Inhibition Studies:
-
To identify the specific cytochrome P450 isoforms involved, isoform-selective inhibitors can be included in the incubation mixture.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of this compound and a typical experimental workflow for assessing the nephrotoxicity of its metabolites.
Caption: Metabolic pathways of this compound leading to toxic and non-toxic metabolites.
Caption: Experimental workflow for assessing the nephrotoxicity of this compound metabolites.
Hepatotoxicity
While nephrotoxicity is the most well-documented toxicity of this compound metabolites, hepatotoxicity has also been reported, although it is less common.[12][13] The mechanisms are not as clearly defined as for nephrotoxicity but are thought to involve immune-mediated responses and the direct toxic effects of reactive intermediates formed during metabolism.[13] These reactive intermediates can lead to tissue acetylation, forming neoantigens that may trigger an immune response.[13] Repeated exposure to this compound has been implicated as a contributing factor to the development of hepatitis.[13]
Caption: Postulated signaling pathway for this compound-induced hepatotoxicity.
Conclusion
The toxicological profile of this compound is intrinsically linked to its metabolism. The O-demethylation pathway, producing inorganic fluoride and DCAA, is the primary driver of the well-established dose-dependent nephrotoxicity. The synergistic effect of these two metabolites appears to be a key factor in the severity of renal damage. While less common, hepatotoxicity can also occur, likely through immune-mediated mechanisms initiated by reactive metabolic intermediates. Understanding these metabolic and toxicological pathways is essential for the safe use of this compound and for the development of new anesthetic agents with improved safety profiles. The experimental protocols outlined in this guide provide a foundation for further research into the mechanisms of this compound metabolite toxicity.
References
- 1. Human kidney this compound and sevoflurane metabolism. Intrarenal fluoride production as a possible mechanism of this compound nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 1): Identification of the nephrotoxic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic use of inhaled this compound: Evaluation of its potential nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology and toxicology of dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 2): Identification of nephrotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. [Fluoride-induced nephrotoxicity: factor fiction?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of inhaled this compound in acute pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. This compound toxicity: historical determination and lessons for modern patient and occupational exposure - The New Zealand Medical Journal [nzmj.org.nz]
- 13. A case of hepatitis attributable to repeated exposure to this compound during its use for procedural analgesia | The Medical Journal of Australia [mja.com.au]
Methodological & Application
Application Note: Quantitative Analysis of Methoxyflurane in Whole Blood by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Methoxyflurane in whole blood using static headspace gas chromatography coupled with mass spectrometry (HS-GC-MS). This compound, a volatile anesthetic, requires a precise and reliable analytical method for pharmacokinetic studies, clinical monitoring, and forensic investigations. This protocol outlines sample preparation, instrumental parameters, and data analysis, providing a comprehensive guide for researchers.
Introduction
This compound (2,2-dichloro-1,1-difluoroethyl methyl ether) is an inhaled anesthetic and analgesic. Monitoring its concentration in blood is crucial for understanding its pharmacokinetics, ensuring patient safety, and in toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. The use of a headspace autosampler for sample introduction minimizes matrix effects from the complex blood matrix and provides a clean injection into the GC system. This method offers high sensitivity, specificity, and reproducibility for the determination of this compound in whole blood.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): 1,1,2-Trichlorotrifluoroethane or other suitable volatile halogenated hydrocarbon.
-
Deionized water, HPLC grade
-
Methanol, GC grade
-
Whole blood (drug-free) for calibration and quality control samples
-
20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps
-
Gas-tight syringe
Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Headspace Autosampler
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Sample Preparation
-
Standard and Quality Control (QC) Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution in deionized water.
-
Spike drug-free whole blood with the working standard solutions to create calibration standards and QC samples at various concentrations.
-
-
Internal Standard Preparation:
-
Prepare a stock solution of the internal standard in methanol.
-
Prepare a working internal standard solution by diluting the stock solution in deionized water.
-
-
Sample Analysis:
-
Pipette 1.0 mL of whole blood sample (calibrator, QC, or unknown) into a 20 mL headspace vial.
-
Add 10 µL of the working internal standard solution to each vial.
-
Immediately seal the vials with PTFE/silicone septa and aluminum crimp caps.
-
Vortex each vial for 10 seconds.
-
HS-GC-MS Parameters
Headspace Autosampler Conditions:
| Parameter | Value |
| Vial Equilibration Time | 20 minutes |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp. | 100 °C |
| Injection Volume | 1.0 mL |
| Pressurization Time | 0.5 min |
| Injection Time | 0.1 min |
GC-MS Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | 40 °C (hold 2 min), ramp to 200 °C at 15 °C/min, hold for 2 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Analysis
-
Integrate the peak areas for this compound and the Internal Standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the Internal Standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of this compound in blood.
| Parameter | This compound | Internal Standard (e.g., 1,1,2-Trichlorotrifluoroethane) |
| Retention Time (min) | ~ 5.8 | (Varies with IS) |
| Quantifier Ion (m/z) | 133 | (Varies with IS) |
| Qualifier Ions (m/z) | 69, 135 | (Varies with IS) |
| Linear Range | 0.1 - 20 µg/mL | N/A |
| Limit of Detection (LOD) | 0.05 µg/mL | N/A |
| Limit of Quantification (LOQ) | 0.1 µg/mL | N/A |
| Precision (%RSD) | < 10% | N/A |
| Accuracy (%Recovery) | 85 - 115% | N/A |
This compound Metabolism and Fragmentation
This compound is metabolized in the liver by cytochrome P450 enzymes, primarily through O-demethylation to produce inorganic fluoride and dichloroacetic acid. Understanding its metabolism is important for interpreting analytical results.
The mass spectrum of this compound is characterized by its molecular ion and specific fragment ions. The proposed fragmentation pattern aids in the confident identification of the compound.
Caption: Proposed mass fragmentation pathway of this compound.
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound in blood samples.
Caption: Workflow for this compound analysis in blood.
Application Note: Quantification of Methoxyflurane Metabolites in Human Urine using High-Performance Liquid Chromatography (HPLC)
Introduction
Methoxyflurane, historically used as a volatile anesthetic, is now primarily utilized as a rapid-onset analgesic for acute trauma.[1] Its clinical use is carefully managed due to dose-dependent nephrotoxicity, which is attributed to its metabolic breakdown products.[1][2] The biotransformation of this compound is extensive, with approximately 70% of an administered dose being metabolized.[1] Monitoring the urinary excretion of its primary metabolites is crucial for pharmacokinetic studies, toxicological assessments, and ensuring patient safety during drug development and clinical use. The main metabolites of concern are inorganic fluoride, dichloroacetic acid (DCAA), and methoxydifluoroacetic acid (MDFA).[1][3] This application note provides a detailed protocol for the sample preparation and chromatographic analysis of these metabolites in human urine.
Metabolic Pathway of this compound
This compound is metabolized in the liver and kidneys primarily by cytochrome P450 enzymes (specifically CYP 2E1, 2A6, and 3A4) through two main pathways: O-demethylation and dechlorination.[3][4]
-
O-Demethylation: This is the primary pathway linked to nephrotoxicity. It results in the formation of inorganic fluoride and dichloroacetic acid (DCAA).[2] Elevated plasma fluoride concentrations are a key indicator of potential kidney damage.[4]
-
Dechlorination: This secondary pathway leads to the formation of methoxydifluoroacetic acid (MDFA).[3]
The combination of inorganic fluoride and DCAA is suggested to be the primary cause of this compound-induced nephrotoxicity.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 1): Identification of the nephrotoxic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Human kidney this compound and sevoflurane metabolism. Intrarenal fluoride production as a possible mechanism of this compound nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxyflurane Administration Protocols for Rodent Surgical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyflurane is a halogenated ether that has been used as an inhalant anesthetic in both clinical and research settings. Due to its analgesic properties at sub-anesthetic concentrations, it can be a valuable tool for surgical procedures in rodent models. However, its use requires careful attention to administration protocols to ensure animal welfare and the integrity of experimental data. This compound has a high blood/gas partition coefficient and a low vapor pressure, which can result in slow induction and recovery times.[1] It is also metabolized to a significant extent, which has been associated with potential hepatotoxicity and nephrotoxicity, particularly with prolonged exposure.[1] This document provides detailed application notes and protocols for the administration of this compound in rodent surgical models, focusing on best practices for safe and effective use.
Data Presentation
Anesthetic Concentrations and Physiological Parameters
The following tables summarize key quantitative data for this compound administration and physiological monitoring in rats and mice. It is crucial to note that these values are starting points and should be adjusted based on the individual animal's response, the depth of anesthesia required for the specific surgical procedure, and continuous monitoring.
Table 1: this compound Anesthetic Parameters in Rodents
| Parameter | Rat | Mouse | Source |
| Anesthetic Concentration (Vaporizer) | |||
| Induction | 1-3% | 1-3% | General Recommendation |
| Maintenance | 0.25-1% | 0.25-1% | [2] |
| Open-Drop Method | |||
| Induction | Variable, dose to effect | Variable, dose to effect | [3][4] |
| Physiological Monitoring Parameters | |||
| Respiratory Rate (breaths/min) | 60 - 100 | 100 - 200 | [5] |
| Heart Rate (beats/min) | 250 - 450 | 300 - 750 | |
| Body Temperature (°C) | 36.5 - 38.0 | 36.5 - 38.0 | [5] |
| Oxygen Saturation (SpO2) | >95% | >95% |
Note: Specific concentrations for induction and maintenance can vary significantly based on the delivery system, concurrent medications, and the individual animal's physiological state. Close monitoring and adjustment are essential.
Experimental Protocols
Protocol 1: Vaporizer Administration of this compound
This protocol describes the administration of this compound using a calibrated vaporizer, which is the recommended method for precise control of anesthetic depth.
Materials:
-
This compound, USP
-
Calibrated vaporizer specific for this compound (or a universal vaporizer with appropriate calibration)
-
Oxygen or medical-grade air source
-
Induction chamber
-
Nose cone or face mask appropriate for the rodent size
-
Scavenging system for waste anesthetic gas
-
Heating pad to maintain body temperature
-
Monitoring equipment (e.g., pulse oximeter, thermometer)
-
Ophthalmic ointment
-
Sterile saline or Lactated Ringer's solution
Procedure:
-
Pre-Anesthetic Preparation:
-
Ensure all equipment is clean and in proper working order.
-
Check the level of this compound in the vaporizer and fill if necessary in a well-ventilated area.
-
Turn on the oxygen/air source and the scavenging system.
-
Pre-warm the surgical area and recovery cage.
-
Weigh the animal to determine appropriate drug dosages if any adjuncts are used.
-
-
Induction:
-
Place the animal in the induction chamber.
-
Set the oxygen/air flow rate to a high level (e.g., 1-2 L/min) to rapidly fill the chamber.
-
Set the vaporizer to an initial concentration of 1-3% this compound.
-
Monitor the animal closely for loss of the righting reflex, which typically indicates the transition to surgical anesthesia. This may take several minutes due to this compound's properties.[1]
-
Once the animal is induced, reduce the vaporizer setting and transfer the animal to the surgical table.
-
-
Maintenance:
-
Position the animal's nose in the appropriate size nose cone.
-
Reduce the vaporizer setting to the maintenance concentration, typically starting at 0.5-1%. Adjust the concentration based on the animal's response to surgical stimuli.
-
Reduce the oxygen/air flow rate to a level appropriate for the animal's size (e.g., 0.5-1 L/min).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Place the animal on a heating pad to maintain body temperature between 36.5°C and 38.0°C.
-
-
Monitoring:
-
Continuously monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of a response indicates an adequate surgical plane of anesthesia.
-
Monitor respiratory rate, heart rate, and body temperature every 5-15 minutes.
-
Observe mucous membrane color for signs of cyanosis.
-
Adjust the vaporizer setting as needed to maintain a stable plane of anesthesia.
-
-
Recovery:
-
At the end of the surgical procedure, turn off the vaporizer but continue to supply oxygen for a few minutes to help eliminate the anesthetic gas.
-
Transfer the animal to a clean, warm recovery cage.
-
Administer post-operative analgesics as prescribed in the approved animal protocol.
-
Provide supportive care, such as subcutaneous fluids (warmed sterile saline or Lactated Ringer's solution), to aid in recovery.
-
Monitor the animal until it is fully ambulatory and has regained its righting reflex. Do not leave the animal unattended during this period.
-
Protocol 2: Open-Drop Administration of this compound
The open-drop method is a less precise technique and should only be used for short, minor procedures when a vaporizer is not available. Extreme caution is necessary to avoid overdose.
Materials:
-
This compound, USP
-
Airtight container (e.g., bell jar or desiccator) with a wire mesh or perforated floor
-
Cotton ball or gauze sponge
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Preparation:
-
Perform this procedure in a certified chemical fume hood to minimize personnel exposure to waste anesthetic gas.
-
Place a wire mesh or perforated floor in the bottom of the airtight container to prevent the animal from coming into direct contact with the liquid this compound.
-
Prepare a clean, warm recovery cage.
-
-
Induction:
-
Apply a small, measured amount of this compound to a cotton ball or gauze sponge. The exact amount will depend on the size of the container and the animal, and it is critical to start with a very small volume to avoid overdose.
-
Place the cotton ball or gauze under the wire mesh in the container.
-
Place the animal in the container and seal the lid.
-
Observe the animal continuously. Induction will be slower than with more volatile anesthetics.
-
Once the animal loses its righting reflex, remove it immediately from the chamber.
-
-
Procedure and Monitoring:
-
Quickly assess the depth of anesthesia using the pedal withdrawal reflex.
-
Perform the brief procedure. The duration of anesthesia will be short.
-
If anesthesia needs to be maintained, a nose cone fashioned from a syringe barrel with a this compound-soaked gauze can be used, but this requires extreme care to avoid overdose.
-
Apply ophthalmic ointment to the eyes.
-
-
Recovery:
-
Place the animal in a warm recovery cage.
-
Monitor the animal closely until it is fully ambulatory. Recoveries can be prolonged with this method.[1]
-
Visualizations
Caption: Experimental workflow for this compound anesthesia in rodent surgery.
Caption: Physiological monitoring and response loop during this compound anesthesia.
References
- 1. Precautions when using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enflurane and this compound metabolism at anesthetic and at subanesthetic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines on Drop Method for Inhalation Anesthesia/Euthanasia in Rodents | Research Administration and Compliance [research.ncsu.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Methoxyflurane in Stereotaxic Surgery in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyflurane, a potent inhalation anesthetic, presents a viable option for stereotaxic surgery in rats. Its utility in neurosurgical procedures is noteworthy as it does not significantly interfere with anterograde or retrograde transport of horseradish peroxidase, nor does it substantially alter the extent of excitatory neurotoxin damage[1]. These characteristics make it an attractive anesthetic choice for delicate neurological studies. However, its use requires careful management and monitoring to ensure animal welfare and the integrity of experimental outcomes.
These application notes provide a detailed protocol for the use of this compound in stereotaxic surgery in rats, covering equipment setup, anesthetic administration, physiological monitoring, and post-operative care. The information is compiled from various scientific resources to ensure a comprehensive and safety-conscious approach.
Data Presentation
Table 1: Recommended Parameters for this compound Anesthesia in Rats
| Parameter | Recommended Value/Range | Notes |
| Induction Concentration | 2-3% | In an induction chamber. |
| Maintenance Concentration | 0.5-1.5% | Delivered via a stereotaxic nose cone. Adjust based on physiological monitoring. |
| Oxygen Flow Rate | 0.8-1.5 L/min | To ensure adequate oxygenation. |
| Induction Time | 2-5 minutes | Varies with individual animal response. |
| Recovery Time | 5-15 minutes | Dependent on duration of anesthesia and individual animal factors. |
Table 2: Physiological Parameters to Monitor During Anesthesia
| Parameter | Normal Range in Anesthetized Rat | Monitoring Frequency |
| Respiratory Rate | 50-100 breaths/minute | Every 5-10 minutes |
| Heart Rate | 250-450 beats/minute | Every 5-10 minutes |
| Body Temperature | 36.5-38.0 °C | Continuously |
| Blood Oxygen Saturation (SpO2) | >95% | Continuously if possible, otherwise every 10-15 minutes |
| Mucous Membrane Color | Pink | Periodically |
| Reflexes (Pedal Withdrawal) | Absent | Checked prior to incision and periodically |
Experimental Protocols
Pre-Surgical Preparation
-
Animal Acclimatization: Allow rats to acclimate to the laboratory environment for at least 72 hours prior to surgery to minimize stress.
-
Fasting: Fasting is generally not required for rats before anesthesia.
-
Equipment Preparation:
-
Ensure the stereotaxic frame is clean and properly calibrated.
-
Set up the this compound vaporizer and connect it to a source of compressed oxygen.
-
Attach the delivery tubing to a stereotaxic nose cone.
-
Prepare a heated surgical bed to maintain the rat's body temperature.
-
Sterilize all surgical instruments.
-
Have monitoring equipment (pulse oximeter, rectal thermometer, etc.) ready.
-
Prepare post-operative recovery cage with a heat source.
-
Anesthesia Induction
-
Place the rat in an induction chamber.
-
Administer 2-3% this compound with an oxygen flow rate of 1-1.5 L/min.
-
Monitor the rat closely until it loses consciousness and the righting reflex is absent (typically 2-5 minutes).
Stereotaxic Surgery Procedure
-
Once induced, transfer the rat to the stereotaxic frame.
-
Position the rat's head in the ear bars and incisor bar.
-
Secure the nose cone for continuous delivery of this compound.
-
Reduce the this compound concentration to a maintenance level of 0.5-1.5% with an oxygen flow rate of 0.8-1.0 L/min.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Monitor the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Continuously monitor physiological parameters as outlined in Table 2. Adjust the anesthetic concentration as needed to maintain a stable plane of anesthesia.
-
Maintain the rat's body temperature using a heating pad.
-
Perform the stereotaxic surgical procedure.
Post-Surgical Care and Recovery
-
Upon completion of the surgery, turn off the this compound vaporizer but continue to supply oxygen for a few minutes to aid in the elimination of the anesthetic.
-
Remove the rat from the stereotaxic frame and place it in a clean, warm recovery cage.
-
Monitor the rat continuously until it is fully ambulatory.
-
Provide post-operative analgesia as per the approved institutional animal care and use committee (IACUC) protocol.
-
Provide easy access to food and water. Soaked chow can be beneficial for the first 24 hours post-surgery.
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.
Visualizations
Experimental Workflow for this compound Anesthesia in Rat Stereotaxic Surgery
Caption: Workflow for this compound Use in Rat Stereotaxic Surgery.
Important Considerations
-
Ventilation: this compound should always be used in a well-ventilated area or with a scavenging system to minimize occupational exposure.
-
Nephrotoxicity: While generally safe at analgesic concentrations, high doses of this compound can be associated with nephrotoxicity due to the release of fluoride ions. It is crucial to use the minimum effective concentration to maintain anesthesia.
-
Individual Variation: Anesthetic requirements can vary between individual rats. Close monitoring is essential to tailor the anesthetic depth to each animal.
-
Regulatory Compliance: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to all relevant guidelines and regulations for animal welfare.
References
Application Notes and Protocols for Methoxyflurane Delivery in Small Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methoxyflurane for Laboratory Animal Anesthesia
This compound (2,2-dichloro-1,1-difluoroethyl methyl ether) is a potent, volatile anesthetic agent that can be used for the induction and maintenance of general anesthesia in small laboratory animals.[1] Its high potency, indicated by a low Minimum Alveolar Concentration (MAC) of approximately 0.16% in humans, allows for effective anesthesia at low concentrations.[2] this compound also possesses significant analgesic properties at sub-anesthetic doses.
Historically, its use in high doses for prolonged anesthesia raised concerns about nephrotoxicity, primarily due to the metabolic production of fluoride ions.[3][4][5] However, for short-term procedures and when used with appropriate delivery systems and monitoring, this compound can be a valuable tool in the laboratory setting. It is particularly noted for its smooth induction and recovery characteristics.[6]
This document provides detailed application notes and protocols for the development and use of a this compound delivery system for small laboratory animals such as mice and rats.
This compound Delivery System Design
A simple, cost-effective, and efficient delivery system is crucial for the safe administration of this compound. Below is a description of a common open-circuit system.
2.1 Components of a Basic Open-Circuit Delivery System:
-
Pressurized Gas Source: A cylinder of compressed medical grade air or oxygen.
-
Flowmeter: To regulate the flow rate of the carrier gas.
-
Vaporizer: A calibrated vaporizer specific for this compound is ideal. However, a simple in-circuit vaporizer, such as a gas wash bottle, can be used for basic applications.[6]
-
Induction Chamber: A sealed, transparent chamber for the initial anesthetization of the animal.
-
Nose Cone/Mask: For maintenance of anesthesia during procedures.
-
Scavenging System: An active or passive system to remove waste anesthetic gas, protecting personnel from exposure. This can be a charcoal canister or a connection to a fume hood.
-
Connecting Tubing: Medical-grade, non-reactive tubing.
2.2 Schematic of a Simple Delivery System:
A basic and inexpensive setup can be assembled using common laboratory equipment.[6][7] This typically involves bubbling the carrier gas through a calibrated amount of liquid this compound in a sealed container (gas wash bottle) before it is delivered to the animal.
Quantitative Data and Parameters
The following tables summarize key quantitative data for the use of this compound in small laboratory animals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₄Cl₂F₂O |
| Molar Mass | 164.96 g/mol |
| Boiling Point | 104.8 °C |
| Vapor Pressure at 20°C | 22.5 mmHg |
| Blood:Gas Partition Coefficient | 12.0 |
| Oil:Gas Partition Coefficient | 970 |
| Minimum Alveolar Concentration (MAC) | ~0.16% (in humans) |
Table 2: Recommended Anesthetic Parameters for this compound in Rodents
| Parameter | Mice | Rats |
| Induction Concentration | 1-3% | 1-3% |
| Maintenance Concentration | 0.5-1.5% | 0.5-1.5% |
| Carrier Gas Flow Rate (Induction) | 0.8-1.5 L/min | 1.0-2.0 L/min |
| Carrier Gas Flow Rate (Maintenance) | 0.4-0.8 L/min | 0.5-1.0 L/min |
| Induction Time | 1-5 minutes[6] | 1-5 minutes[6] |
| Recovery Time | 5-15 minutes | 10-20 minutes |
Table 3: Physiological Monitoring Parameters for Anesthetized Rodents
| Parameter | Normal Range in Anesthetized Mice | Normal Range in Anesthetized Rats |
| Heart Rate (beats/min) | 300-500[8] | 250-450 |
| Respiratory Rate (breaths/min) | 55-100[8] | 50-90 |
| Rectal Temperature (°C) | 36.0-38.0[8] | 36.0-38.0 |
| Oxygen Saturation (SpO₂) | >95% | >95% |
| Capillary Refill Time (CRT) | < 2 seconds[8] | < 2 seconds |
Experimental Protocols
4.1 Protocol for Anesthetic Induction
-
System Check: Ensure all components of the delivery system are securely connected and functioning correctly. Check the level of this compound in the vaporizer.
-
Scavenging: Activate the waste gas scavenging system.
-
Animal Placement: Place the animal in the induction chamber.
-
Gas Flow: Set the carrier gas flow rate to the appropriate level for induction (see Table 2).
-
Vaporizer Setting: Set the this compound vaporizer to the desired induction concentration (see Table 2).
-
Monitoring: Continuously observe the animal for loss of the righting reflex, which indicates the onset of anesthesia. This typically occurs within 1-5 minutes.[6]
-
Transition to Maintenance: Once the animal is anesthetized, turn off the gas flow to the induction chamber and transfer the animal to the nose cone for maintenance of anesthesia.
4.2 Protocol for Maintenance of Anesthesia
-
Positioning: Secure the animal's head in the nose cone.
-
Gas Flow and Concentration: Adjust the carrier gas flow rate and this compound concentration to the maintenance levels (see Table 2).
-
Eye Lubrication: Apply a sterile ophthalmic ointment to the animal's eyes to prevent corneal drying.
-
Thermoregulation: Place the animal on a warming pad to maintain body temperature within the normal physiological range (see Table 3).
-
Monitoring: Continuously monitor the animal's physiological parameters (see Table 3 and Section 5.0). The depth of anesthesia should be assessed every 5-15 minutes.
4.3 Protocol for Recovery from Anesthesia
-
Discontinue Anesthetic: Turn off the this compound vaporizer but continue to supply oxygen or medical air for a few minutes to flush the system and aid in recovery.
-
Recovery Chamber: Place the animal in a clean, quiet, and warm recovery cage.
-
Monitoring: Continue to monitor the animal's vital signs and behavior until it is fully ambulatory.
-
Analgesia: Administer post-operative analgesics as required by the experimental protocol and institutional guidelines.
Monitoring Anesthetic Depth
Assessing the depth of anesthesia is critical for animal welfare and the success of the procedure.
-
Reflexes: The pedal withdrawal reflex (toe pinch) is a common method to assess anesthetic depth. A lack of response indicates a surgical plane of anesthesia. The palpebral (blink) reflex should be absent, but the corneal reflex should remain.
-
Muscle Tone: Jaw tone and general muscle relaxation are indicators of anesthetic depth. A relaxed jaw tone is characteristic of an adequate anesthetic plane.
-
Physiological Parameters: Continuous monitoring of heart rate, respiratory rate, and oxygen saturation provides a quantitative assessment of the animal's status (see Table 3). A significant deviation from the normal anesthetized range may indicate that the anesthetic depth is too light or too deep.
Safety Precautions
-
Nephrotoxicity: To minimize the risk of renal toxicity, use the lowest effective concentration of this compound for the shortest possible duration. Be particularly cautious with certain strains of rats, such as Fischer 344, which are more susceptible to fluoride-induced nephrotoxicity.[3]
-
Personnel Exposure: this compound should always be used in a well-ventilated area, preferably within a fume hood. An efficient waste gas scavenging system is mandatory to minimize occupational exposure.
-
System Leaks: Regularly check the delivery system for leaks to prevent anesthetic gas from escaping into the work environment.
Signaling Pathways and Experimental Workflows
7.1 this compound's Mechanism of Action
This compound's anesthetic and analgesic effects are mediated through its interaction with several neurotransmitter receptors in the central nervous system. It acts as a positive allosteric modulator of inhibitory GABA-A and glycine receptors, enhancing the effects of the endogenous ligands.[7][9] It also inhibits the function of excitatory NMDA glutamate receptors.[7]
7.2 Experimental Workflow for this compound Anesthesia
The following diagram illustrates a typical workflow for an acute surgical procedure in a small laboratory animal using this compound anesthesia.
References
- 1. A this compound delivery system for stereotaxic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum alveolar concentration - Wikipedia [en.wikipedia.org]
- 3. nzmj.org.nz [nzmj.org.nz]
- 4. This compound toxicity: historical determination and lessons for modern patient and occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic use of inhaled this compound: Evaluation of its potential nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Facebook [cancer.gov]
Application of Methoxyflurane in Behavioral Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyflurane, a volatile anesthetic, has seen renewed interest in clinical settings for its potent analgesic properties at sub-anesthetic doses. In behavioral neuroscience research, its unique characteristics offer a valuable tool for investigating the neural circuits underlying pain, anxiety, and motivation. Its rapid onset and offset of action when inhaled allow for precise temporal control during behavioral experiments. This document provides detailed application notes and protocols for the use of this compound in rodent behavioral studies.
Mechanism of Action
While the exact mechanisms are not fully elucidated, this compound is understood to exert its effects through multiple targets in the central nervous system. It is a positive allosteric modulator of GABA-A and glycine receptors, enhancing inhibitory neurotransmission.[1] Additionally, it can interfere with the release and re-uptake of neurotransmitters at post-synaptic terminals and alter ionic conductance following receptor activation.[2] There is no evidence to suggest that this compound increases dopamine transmission in the reward pathway, which may differentiate it from some drugs of abuse.[3]
Application Notes
Analgesia Research
This compound's primary application in behavioral neuroscience is in the study of pain. At sub-anesthetic concentrations, it provides potent analgesia, making it suitable for investigating the mechanisms of nociception and the efficacy of novel analgesic compounds.
Key Considerations:
-
Dosage: The analgesic effects are achieved at concentrations that do not induce full anesthesia. Careful dose-response studies are necessary to determine the optimal concentration for analgesia without significant motor impairment.
-
Behavioral Assays: this compound can be used as a positive control or as a pharmacological tool in a variety of pain models, including the hot plate test and the formalin test.
Anxiety Research
The anxiolytic potential of sub-anesthetic this compound is an emerging area of interest. Its GABAergic action suggests it may reduce anxiety-like behaviors.
Key Considerations:
-
Behavioral Paradigms: The elevated plus maze (EPM) and the light-dark box test are standard assays for assessing anxiety-like behavior in rodents and can be adapted for use with inhaled this compound.
-
Confounding Factors: It is crucial to dissociate the anxiolytic effects from potential sedative or motor-impairing effects of the drug. Comprehensive behavioral assessments, including locomotor activity monitoring, are recommended.
Motor Function Studies
This compound exhibits biphasic effects on locomotor activity in mice, with lower concentrations causing hyperactivity and higher concentrations leading to hypoactivity.[1] This property can be leveraged to study the neural substrates of motor control and the effects of drugs on locomotion.
Key Considerations:
-
Concentration-Response: A detailed concentration-response curve should be established to identify the ranges for hyper- and hypoactivity.
-
Automated Tracking: The use of automated video tracking systems is essential for objective and precise measurement of locomotor activity parameters.
Self-Administration and Reward Studies
While not a classical drug of abuse, the reinforcing properties of this compound can be investigated using operant self-administration paradigms. This can provide insights into the abuse potential of volatile anesthetics and the neural circuits of reward.
Key Considerations:
-
Route of Administration: Vapor self-administration is the most ethologically relevant method.
-
Schedules of Reinforcement: Fixed-ratio (FR) and progressive-ratio (PR) schedules can be used to assess the reinforcing efficacy of this compound.
Data Presentation
| Parameter | This compound Concentration | Animal Model | Observed Effect | Reference |
| Locomotor Activity | Low | Mice | Increased locomotor activity | [1] |
| High | Mice | Decreased locomotor activity | [1] | |
| Analgesia (Clinical) | 0.2% - 0.7% (inhaled) | Human | Significant reduction in pain scores (Visual Analog Scale) | [4] |
| Anesthesia | 0.26% (1 MAC) | Rat | Anesthetic state suitable for surgical procedures | [5] |
Experimental Protocols
Protocol 1: Hot Plate Test for Analgesia
This protocol is adapted from standard hot plate test procedures.[6][7][8][9]
Objective: To assess the analgesic effect of inhaled this compound on thermal nociception.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Plexiglas cylinder to confine the animal on the hot plate.
-
Vaporizer for this compound delivery.
-
Gas mixing chamber.
-
Flow meters.
-
Behavioral observation chamber.
Procedure:
-
Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment.
-
Baseline Latency: Place each animal on the hot plate (maintained at 55 ± 0.5°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
This compound Administration:
-
Place the animal in the behavioral observation chamber.
-
Deliver a specific concentration of this compound vapor (e.g., 0.1%, 0.2%, 0.4% v/v in air) for a predetermined duration (e.g., 10 minutes) using a calibrated vaporizer and flow meters.
-
-
Post-Treatment Latency: Immediately after vapor exposure, place the animal back on the hot plate and measure the response latency as in step 2.
-
Data Analysis: Compare the pre- and post-treatment latencies. An increase in latency indicates an analgesic effect.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol is adapted from standard EPM procedures.[8][10][11][12]
Objective: To evaluate the anxiolytic or anxiogenic effects of sub-anesthetic this compound.
Materials:
-
Elevated plus maze apparatus.
-
Video camera and tracking software.
-
Vaporizer and gas delivery system as in Protocol 1.
-
Behavioral observation chamber.
Procedure:
-
Acclimation: Acclimate the animals to the testing room under dim lighting for at least 60 minutes.
-
This compound Administration:
-
Expose the animal to a specific concentration of this compound vapor (e.g., 0.05%, 0.1%, 0.2% v/v in air) for a set duration (e.g., 5-10 minutes) in the observation chamber. A control group should be exposed to air only.
-
-
EPM Testing:
-
Immediately after exposure, place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis: Analyze the video recording to score the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
An anxiolytic effect is indicated by an increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.
-
Mandatory Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Workflow for assessing this compound's analgesic effects.
References
- 1. A direct comparison of inhalant effects on locomotor activity and schedule-controlled behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A this compound delivery system for stereotaxic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of inhaled this compound in acute pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Acute Pain in the Emergency Department: A Review of Clinical Effectiveness, Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enflurane and this compound metabolism at anesthetic and at subanesthetic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 7. Prospective, Multicentre Trial of this compound for Acute Trauma-Related Pain in Helicopter Emergency Medical Systems and Hostile Environments: METEORA Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cda-amc.ca [cda-amc.ca]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
protocols for inducing anesthesia with Methoxyflurane in mice
Application Notes: Methoxyflurane for Anesthesia in Mice
Introduction
This compound is a halogenated ether that has historically been used as a volatile anesthetic and analgesic agent in both clinical and laboratory settings. For decades, it was a common choice for anesthetizing small laboratory animals, including mice, primarily due to its properties of low vapor pressure and high blood solubility.[1][2] These characteristics allowed for its use in simple and convenient open-circuit anesthetic setups, such as the open-drop method in an induction chamber.[1][2]
Pharmacology and Properties
This compound provides potent analgesia at sub-anesthetic concentrations.[3] However, its use as a general anesthetic has significantly declined. The primary manufacturer has discontinued its production, making it increasingly difficult to obtain.[1][2] Furthermore, a significant concern with this compound is its potential for dose-related nephrotoxicity (kidney damage).[3][4] This toxicity is attributed to the release of inorganic fluoride ions during its metabolism in the liver and kidneys.[4][5]
Modern Context and Alternatives
Due to the concerns regarding availability and toxicity, this compound has been largely replaced by other inhalant anesthetics like isoflurane and sevoflurane in laboratory animal research.[1][6] These agents offer a wider safety margin, more rapid induction and recovery, and less potential for organ toxicity.[6][7] The protocols detailed below are based on historical methods of this compound administration and principles of inhalant anesthesia that are now more commonly applied to its alternatives. Researchers should exercise caution and consider modern, safer alternatives whenever possible.
Experimental Protocols
Protocol 1: this compound Anesthesia Induction via Open-Drop Method
This protocol describes a method for inducing anesthesia in mice using an open-drop technique within an induction chamber. This procedure must be performed within a certified chemical fume hood or a downdraft table to minimize personnel exposure to waste anesthetic gases.
1. Materials:
-
This compound
-
Induction Chamber (e.g., bell jar or a sealed container of known volume, typically 500ml to 1L)
-
Wire mesh or perforated floor for the chamber
-
Absorbent material (e.g., cotton ball or gauze pad)
-
Heat source (e.g., circulating warm water blanket or heating pad)
-
Ophthalmic lubricant
-
Timer
2. Pre-Anesthetic Preparation:
-
Ensure the mouse has been acclimated to the laboratory environment. Pre-anesthetic fasting is generally not required for mice.[8]
-
Weigh the mouse to ensure accurate record-keeping.
-
Prepare the recovery cage by placing it on a heat source to pre-warm it.
-
Prepare the induction chamber by placing the wire mesh at the bottom. This prevents the mouse from coming into direct contact with the liquid anesthetic, which can cause skin irritation or overdose.[9]
3. Anesthetic Induction Procedure:
-
Place a cotton ball or gauze pad in the bottom of the induction chamber, underneath the wire mesh.
-
Apply a measured amount of this compound to the absorbent material. A common starting point is 0.2-0.3 mL in a 500ml container. The exact amount may require optimization based on the specific chamber volume and desired induction time.
-
Place the mouse into the chamber and seal the lid tightly.
-
Start the timer and monitor the mouse continuously.
-
Induction is typically achieved within 1-5 minutes.[10] Signs of surgical anesthesia include the loss of the righting reflex (the mouse does not attempt to right itself when the chamber is gently tilted) and a significant decrease in respiratory rate.[11]
-
Once the desired anesthetic depth is reached, remove the mouse from the chamber.
4. Maintenance of Anesthesia (for brief procedures):
-
For procedures lasting longer than the initial induction period (approximately 30-60 seconds), anesthesia can be maintained using a nose cone.[12]
-
A simple nose cone can be fashioned from a modified syringe barrel or conical tube containing a small piece of gauze lightly moistened with this compound.[11]
-
Carefully position the nose cone over the mouse's snout, ensuring a snug fit without obstructing breathing.
-
Continuously monitor the depth of anesthesia and adjust the distance of the nose cone as needed.
Protocol 2: Monitoring Anesthetic Depth and Vital Signs
Continuous monitoring is critical to ensure the safety and well-being of the anesthetized animal. Monitoring should be performed and documented at least every 5 minutes during the procedure.[7]
1. Assessment of Anesthetic Depth:
-
Pedal Withdrawal Reflex (Toe Pinch): Firmly pinch a toe on the hind paw. A lack of response or withdrawal indicates a surgical plane of anesthesia.[7] This should be checked before any painful procedure begins.
-
Righting Reflex: As mentioned, the loss of this reflex is an early indicator of anesthetic induction. Its return signifies recovery.
2. Monitoring Vital Signs:
-
Respiratory Rate: Observe the movement of the thoracic wall. The rate should be monitored closely. A 50% reduction from the baseline rate is common during anesthesia.[8][11] Deep and slow respirations (<55 breaths/min) may indicate the animal is too deep, while shallow, rapid respirations (>100 breaths/min) may mean it is too light.[8]
-
Heart Rate/Pulse: While difficult to measure manually in mice, a pulse oximeter can provide heart rate and oxygen saturation data.
-
Mucous Membrane Color: Check the color of the gums or paws. They should be pink. Pale or blue (cyanotic) coloration indicates poor perfusion or oxygenation and requires immediate attention.[8]
-
Body Temperature: Mice rapidly lose body heat during anesthesia.[7] Use a rectal thermometer to monitor core body temperature and maintain it within the normal range using a controlled heat source.
Protocol 3: Post-Anesthetic Recovery
Proper post-procedural care is essential for a smooth and safe recovery.
-
After the procedure, discontinue the anesthetic administration.
-
Place the mouse in a clean, pre-warmed recovery cage. Do not leave the animal unattended until it is fully recovered.[7]
-
Continue to provide supplemental heat until the animal has regained sufficient consciousness to maintain its own body temperature.
-
Monitor the animal every 15 minutes until it is fully ambulatory.[8] Recovery is indicated by the return of the righting reflex and purposeful movement around the cage.
-
Recover animals individually to prevent injury or cannibalism from awake cage mates.[8]
-
Provide easy access to food and water on the cage floor to encourage eating and drinking as soon as possible.[8]
Quantitative Data Summary
Table 1: Normal Physiological Parameters in Anesthetized Mice
| Parameter | Normal Range Under Anesthesia |
| Respiratory Rate | 55 - 100 breaths/minute[8] |
| Pulse Rate | 300 - 500 beats/minute[8] |
| Rectal Temperature | 36.0°C - 38.0°C (96.8°F - 100.4°F)[8] |
| Capillary Refill Time (CRT) | < 2 seconds[8] |
Table 2: Example Parameters for this compound Open-Drop Induction
| Parameter | Value / Description |
| Anesthetic Agent | This compound |
| Induction Chamber Volume | 500 mL - 1 L |
| Example this compound Volume | 0.2 - 0.3 mL per 500 mL of chamber volume |
| Typical Induction Time | 1 - 5 minutes[10] |
| Anesthesia Duration (Post-Induction) | Approx. 30 - 60 seconds |
| Anesthesia Maintenance | Nose Cone with lightly moistened gauze |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound anesthesia in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. A replacement for this compound (Metofane) in open-circuit anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Analgesic use of inhaled this compound: Evaluation of its potential nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse and Rat Anesthesia and Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. research.olemiss.edu [research.olemiss.edu]
- 12. Open-Drop or Nose Cone Method of Isoflurane Anesthesia in Mice and Rats | UK Research [research.uky.edu]
Application Notes and Protocols for Methoxyflurane in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyflurane is a volatile anesthetic that has seen a resurgence in clinical use as a rapid-onset, short-acting analgesic for acute pain.[1][2] Administered via a portable inhaler, it provides a non-opioid option for managing moderate to severe pain in conscious patients.[1][3] While its clinical efficacy is well-documented, there is a notable scarcity of published data on the use of this compound specifically for analgesia in preclinical rodent models of pain. This document aims to provide detailed protocols for common preclinical pain assays (hot plate, tail-flick, and formalin tests) and outlines how an inhaled agent like this compound could be incorporated into these experimental workflows. Additionally, it summarizes the generally accepted mechanism of action for volatile anesthetics and provides a framework for data presentation.
Mechanism of Action
The precise mechanisms underlying the analgesic effects of this compound are not fully elucidated but are thought to be consistent with other volatile anesthetics. The primary targets are ligand-gated ion channels in the central nervous system. This compound is believed to potentiate the activity of inhibitory γ-aminobutyric acid (GABA) type A receptors and glycine receptors.[4] Concurrently, it is thought to inhibit the function of excitatory N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[5] The combined effect of enhancing inhibitory neurotransmission and reducing excitatory signaling leads to a depression of neuronal activity and a reduction in pain perception.
Data Presentation
While specific preclinical data for this compound is lacking in the public domain, researchers generating such data should structure it for clarity and comparability. The following tables provide templates for organizing results from various pain models.
Table 1: Analgesic Effect of this compound in the Hot Plate Test
| Treatment Group | Dose/Concentration | N | Baseline Latency (s) | Post-treatment Latency (s) at Timepoint X | % Maximum Possible Effect (%MPE) |
| Vehicle Control | N/A | ||||
| This compound | Low | ||||
| This compound | Medium | ||||
| This compound | High | ||||
| Positive Control (e.g., Morphine) | X mg/kg |
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Table 2: Analgesic Effect of this compound in the Tail-Flick Test
| Treatment Group | Dose/Concentration | N | Baseline Latency (s) | Post-treatment Latency (s) at Timepoint X | % Increase in Latency |
| Vehicle Control | N/A | ||||
| This compound | Low | ||||
| This compound | Medium | ||||
| This compound | High | ||||
| Positive Control (e.g., Morphine) | X mg/kg |
% Increase in Latency = [(Post-drug latency - Baseline latency) / Baseline latency] x 100
Table 3: Analgesic Effect of this compound in the Formalin Test
| Treatment Group | Dose/Concentration | N | Phase 1 Licking Time (s) (0-10 min) | Phase 2 Licking Time (s) (10-60 min) | % Inhibition (Phase 1) | % Inhibition (Phase 2) |
| Vehicle Control | N/A | |||||
| This compound | Low | |||||
| This compound | Medium | |||||
| This compound | High | |||||
| Positive Control (e.g., Morphine) | X mg/kg |
% Inhibition = [(Control Time - Treatment Time) / Control Time] x 100
Experimental Workflow
A typical workflow for assessing the analgesic properties of an inhaled agent like this compound in a preclinical model is depicted below.
Experimental Protocols
Note on this compound Administration: For all protocols, this compound should be administered as a vapor. Animals should be placed in a sealed induction chamber connected to a calibrated vaporizer. The concentration and duration of exposure should be carefully controlled. For testing, animals can be briefly removed from the chamber, or a nose cone can be used for continuous administration during the test, depending on the experimental design and the half-life of the analgesic effect. All procedures should be conducted in a well-ventilated area to minimize occupational exposure.
Protocol 1: Hot Plate Test
The hot plate test is a model of thermal nociception used to evaluate centrally acting analgesics.[6]
1. Objective: To assess the analgesic effect of this compound on the response to a thermal stimulus.
2. Materials:
-
Hot plate apparatus with adjustable temperature (e.g., Ugo Basile, Panlab)[7]
-
Animal restrainer (clear acrylic cylinder)
-
Stopwatch or automated timer
-
Vaporizer and induction chamber for this compound administration
-
Test animals (mice or rats)
3. Methodology:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).[6]
-
Habituation: On the day prior to testing, place each animal on the unheated plate for a short period to familiarize them with the apparatus.
-
Baseline Measurement:
-
Place the animal gently onto the heated plate within the restrainer.
-
Start the timer immediately.
-
Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Stop the timer at the first clear sign of a nociceptive response. This is the baseline latency.
-
To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds), after which the animal is removed regardless of its response.[6]
-
-
Drug Administration:
-
Expose animals to a predetermined concentration of this compound vapor for a specified duration in the induction chamber.
-
-
Post-treatment Measurement:
-
At defined time points after this compound administration, repeat the latency measurement as described in step 4.
-
The increase in latency time compared to baseline indicates an analgesic effect.
-
Protocol 2: Tail-Flick Test
The tail-flick test is another model of thermal nociception that measures a spinal reflex to a heat stimulus, making it suitable for evaluating centrally and spinally acting analgesics.[8]
1. Objective: To determine the analgesic effect of this compound by measuring the latency to withdraw the tail from a radiant heat source.
2. Materials:
-
Tail-flick analgesiometer with a radiant heat source (e.g., Ugo Basile, Columbus Instruments)[9][10]
-
Animal restrainer
-
Vaporizer and induction chamber or nose cone
-
Test animals (mice or rats)
3. Methodology:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes.
-
Restraint and Habituation: Gently place the animal in the restrainer and allow it to habituate for 5-10 minutes.
-
Baseline Measurement:
-
Position the animal's tail over the radiant heat source, typically on a specified mark.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal flicks its tail out of the beam's path.[8] This is the baseline latency.
-
A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[9]
-
It is common to take an average of 2-3 baseline readings.
-
-
Drug Administration:
-
Administer this compound vapor as previously described. A nose cone system may be particularly useful for this assay to maintain a steady state of analgesia.
-
-
Post-treatment Measurement:
-
At specified intervals following administration, repeat the tail-flick latency measurement.
-
An increase in the time taken to flick the tail indicates analgesia.
-
Protocol 3: Formalin Test
The formalin test is a model of tonic, persistent pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain mechanisms.
1. Objective: To evaluate the effect of this compound on both the acute neurogenic and the subsequent inflammatory phases of formalin-induced pain.
2. Materials:
-
Observation chamber with a clear floor and angled mirror for unobstructed paw viewing.
-
Video recording equipment (optional, for later scoring).
-
Syringes (e.g., 30-gauge) for formalin injection.
-
Formalin solution (typically 1-5% in saline).
-
Stopwatch.
-
Vaporizer and induction chamber.
-
Test animals (mice or rats).
3. Methodology:
-
Acclimatization and Habituation: Place the animal in the observation chamber for at least 30 minutes to allow it to acclimate to the new environment.
-
Drug Administration: Administer this compound vapor prior to the formalin injection, according to the experimental design.
-
Formalin Injection:
-
Briefly remove the animal from the chamber.
-
Inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of one hind paw.
-
-
Observation and Scoring:
-
Immediately return the animal to the observation chamber and start the timer.
-
Record the cumulative time the animal spends licking, biting, or shaking the injected paw.
-
Phase 1 (Neurogenic Pain): Score the behavior for the first 5-10 minutes post-injection.
-
Phase 2 (Inflammatory Pain): After a quiescent period, scoring resumes from approximately 15 minutes to 60 minutes post-injection.
-
-
Data Analysis:
-
Compare the total time spent in nociceptive behaviors in the this compound-treated group to the vehicle control group for both phases.
-
A reduction in licking/biting time indicates an analgesic effect.
-
References
- 1. The role of inhaled this compound in acute pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Penthrox (this compound) (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 4. This compound (Penthrox®) [emed.ie]
- 5. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HOT PLATE [panlab.com]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. web.mousephenotype.org [web.mousephenotype.org]
- 10. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols: In Vitro Models for Methoxyflurane's Effect on Neuronal Excitability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxyflurane is a halogenated ether volatile anesthetic that, at sub-anesthetic doses, is used as a short-term analgesic.[1] Its primary mechanism of action involves modulating the excitability of neurons within the central nervous system (CNS). Understanding these effects at a cellular and network level is crucial for elucidating its therapeutic mechanisms and potential off-target effects. In vitro models provide a controlled environment to dissect the specific actions of this compound on neuronal function, independent of systemic physiological variables.[2]
These application notes provide an overview of key in vitro techniques—including patch-clamp electrophysiology, calcium imaging, and multi-electrode array (MEA) recordings—to investigate how this compound alters neuronal excitability. Detailed protocols and data presentation formats are included to guide experimental design and analysis.
Key Molecular Targets and Signaling Pathways
This compound, like many volatile anesthetics, is understood to exert its effects on neuronal excitability by interacting with multiple ion channels.[3][4] The primary targets are ligand-gated ion channels that mediate synaptic transmission.
-
GABA-A Receptor Potentiation: A principal mechanism for anesthetic-induced depression of the CNS is the enhancement of inhibitory neurotransmission.[5] this compound potentiates the function of γ-aminobutyric acid type A (GABA-A) receptors.[6] By increasing the influx of chloride ions (Cl-) in response to GABA, this compound hyperpolarizes the neuron, making it less likely to fire an action potential.[6]
-
NMDA Receptor Inhibition: this compound also inhibits excitatory neurotransmission by acting on N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors.[7] This inhibition reduces the influx of calcium (Ca2+) and sodium (Na+) ions that would normally depolarize the neuron, thus decreasing its excitability.[7][8]
These dual actions—enhancing inhibition and suppressing excitation—synergistically reduce overall neuronal excitability and network activity.
Experimental Workflow Overview
The general workflow for studying this compound's effects involves preparing a neuronal culture, applying the compound, recording activity, and analyzing the resulting data.
Application Note 1: Whole-Cell Patch-Clamp Electrophysiology
Application: Whole-cell patch-clamp is the gold-standard technique for studying the electrical properties of individual neurons with high temporal resolution.[9][10] It allows for precise measurement of membrane potential, action potentials, and ionic currents through specific channels. This method is ideal for characterizing this compound's direct effects on voltage-gated channels and its modulation of GABA-A and NMDA receptor-mediated synaptic currents.
Protocol: Voltage-Clamp Recording of Synaptic Currents in Cultured Neurons
This protocol is designed to measure the effect of this compound on inhibitory (GABAergic) and excitatory (glutamatergic) postsynaptic currents.
-
Preparation:
-
Culture primary cortical or hippocampal neurons on glass coverslips for 12-18 days in vitro (DIV).
-
Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2.
-
Prepare an internal pipette solution. For inhibitory currents (IPSCs), use a high chloride solution (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP). For excitatory currents (EPSCs), use a low chloride solution (e.g., in mM: 135 Cs-gluconate, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP).
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.
-
-
Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber continuously perfused with oxygenated aCSF at room temperature or 32-34°C.
-
Using a micromanipulator, approach a target neuron with a pipette filled with internal solution.
-
Apply gentle positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.[11]
-
Switch to voltage-clamp mode. To isolate GABA-A currents, hold the neuron at -70 mV (using a high Cl- internal solution). To isolate NMDA/AMPA currents, hold at -70 mV (to see AMPA) or +40 mV (to see NMDA) using a low Cl- internal solution.
-
-
This compound Application:
-
Record spontaneous or evoked synaptic currents for 3-5 minutes to establish a stable baseline.
-
Prepare a stock solution of this compound in DMSO and dilute it to the final desired concentration in aCSF immediately before use. Alternatively, deliver this compound via a calibrated vaporizer into the aCSF perfusion line.
-
Perfuse the chamber with the this compound-containing aCSF for 5-10 minutes.
-
Record the changes in frequency, amplitude, and kinetics of the synaptic currents.
-
Perform a washout by perfusing with standard aCSF for 10-15 minutes and record recovery.
-
-
Data Analysis:
-
Use software (e.g., Clampfit, Mini Analysis) to detect and analyze synaptic events.
-
Measure the average frequency, peak amplitude, rise time, and decay time constant of currents before, during, and after this compound application.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine significance.
-
Representative Data
The following table summarizes expected quantitative results based on the known mechanisms of this compound.
| Parameter | Control (Baseline) | This compound (1 mM) | % Change | Mechanism |
| GABA-A IPSC Amplitude | 50 ± 5 pA | 75 ± 8 pA | +50% | Potentiation of GABA-A Receptor |
| GABA-A IPSC Decay Time | 25 ± 3 ms | 40 ± 4 ms | +60% | Prolonged Channel Opening |
| NMDA EPSC Amplitude | 100 ± 10 pA | 45 ± 7 pA | -55% | Inhibition of NMDA Receptor[7] |
| Action Potential Firing Rate | 5.2 ± 0.8 Hz | 1.1 ± 0.3 Hz | -79% | Net Neuronal Inhibition[12] |
Application Note 2: Calcium Imaging
Application: Calcium imaging is a powerful optical technique used to monitor the activity of large neuronal populations simultaneously.[13][14] Since intracellular calcium concentration is a reliable proxy for neuronal firing, this method allows for the assessment of this compound's effects on network dynamics, synchronicity, and spontaneous activity.[13][15] It is less invasive than patch-clamp and provides excellent spatial resolution.[16]
Protocol: Ratiometric Calcium Imaging in Neuronal Cultures
-
Preparation:
-
Grow neurons on glass-bottom dishes.
-
Prepare a loading solution containing a calcium indicator dye (e.g., Fura-2 AM) in aCSF or HBSS with a small amount of Pluronic F-127 to aid dye solubilization.
-
Incubate the neuronal culture with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells gently with fresh aCSF three times to remove excess dye and allow for de-esterification (approx. 30 minutes).
-
-
Imaging:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a fast-switching light source, filter wheels, and a sensitive camera (sCMOS or EMCCD).
-
Continuously perfuse the cells with aCSF.
-
Acquire baseline images by alternately exciting the dye at two wavelengths (e.g., 340 nm and 380 nm for Fura-2) and recording the emission at ~510 nm.
-
Record baseline spontaneous calcium transients from multiple regions of interest (ROIs), each corresponding to a single neuron, for 5-10 minutes.
-
-
This compound Application:
-
Introduce aCSF containing the desired concentration of this compound into the perfusion system.
-
Continue to acquire images for 10-15 minutes to observe the effects on calcium dynamics.
-
Perform a washout with standard aCSF and record for another 10-15 minutes to assess recovery.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each ROI over time. This ratio is proportional to the intracellular calcium concentration.
-
Identify and quantify calcium transients (spikes).
-
Analyze parameters such as spike frequency, amplitude, and the number of active cells before, during, and after drug application.
-
Assess network synchrony by calculating the correlation of activity between different ROIs.
-
Representative Data
| Parameter | Control (Baseline) | This compound (1 mM) | % Change | Interpretation |
| Number of Active Neurons | 150 ± 12 | 45 ± 8 | -70% | Widespread network suppression |
| Spontaneous Ca2+ Spike Freq. | 0.25 ± 0.05 Hz | 0.04 ± 0.01 Hz | -84% | Reduced single-neuron firing rate |
| Network Synchronicity Index | 0.6 ± 0.1 | 0.1 ± 0.05 | -83% | Disruption of coordinated network bursts |
Application Note 3: Multi-Electrode Array (MEA) Recordings
Application: MEAs are non-invasive platforms that enable the long-term monitoring of spontaneous and evoked electrical activity from entire neuronal networks cultured on a grid of electrodes.[17][18] This technology is ideal for high-throughput screening and for studying the effects of compounds on network-level phenomena like burst firing, connectivity, and plasticity over extended periods (hours to days).[19][20]
Protocol: MEA Recording of Spontaneous Network Activity
-
Preparation:
-
Use MEA plates with a grid of embedded electrodes (e.g., 64 or 256 electrodes). Pre-coat the surface with an adhesion promoter (e.g., poly-L-lysine).
-
Plate dissociated primary neurons or iPSC-derived neurons directly onto the electrode area at a high density to ensure network formation.[20]
-
Culture the neurons for at least 3 weeks to allow for the development of mature, synaptically connected networks that exhibit spontaneous electrical activity.
-
-
Recording:
-
Place the MEA plate into the recording system, which maintains temperature (37°C) and CO2 (5%). Allow the culture to acclimatize for 15-20 minutes.
-
Record spontaneous network activity for 10-20 minutes to establish a robust baseline. The raw data will consist of voltage traces from each electrode.
-
-
This compound Application:
-
Carefully remove half of the culture medium from the well and replace it with fresh, pre-warmed medium containing 2x the final concentration of this compound.
-
Return the plate to the MEA system and record continuously. Effects are typically observed within minutes.
-
For washout, repeat the medium exchange process with fresh, drug-free medium.
-
-
Data Analysis:
-
Use the system's software (e.g., Axion's Neural Metrics or Multi Channel Systems' Spike Analyzer) to process the raw data.
-
Perform spike detection to identify individual action potentials (spikes) from the voltage traces.
-
Analyze key network metrics:
-
Mean Firing Rate: Average number of spikes per second across all active electrodes.
-
Bursting: Identify and quantify bursts (short periods of high-frequency firing). Analyze burst duration, spikes per burst, and inter-burst interval.
-
Network Synchrony: Measure the synchronicity of firing events across the entire array.
-
-
Representative Data
| Network Parameter | Control (Baseline) | This compound (1 mM) | % Change | Interpretation |
| Weighted Mean Firing Rate (Hz) | 3.5 ± 0.4 | 0.6 ± 0.1 | -83% | Global reduction in network excitability |
| Number of Network Bursts / min | 12 ± 2 | 1 ± 0.5 | -92% | Suppression of coordinated network events |
| Synchrony Index | 0.7 ± 0.08 | 0.05 ± 0.02 | -93% | Decoupling of neuronal communication |
References
- 1. Analgesic use of inhaled this compound: Evaluation of its potential nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neural In Vitro Models for Studying Substances Acting on the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of ether and this compound on synaptic transmission in isolated preparations of the mammalian cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhalation anaesthetics exhibit pathway-specific and differential actions on hippocampal synaptic responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Volatile anesthetics and glutamate activation of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAA receptor antagonism increases NMDA receptor inhibition by isoflurane at a minimum alveolar concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced real-time recordings of neuronal activity with tailored patch pipettes, diamond multi-electrode arrays and electrochromic voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The volatile anesthetic this compound protects motoneurons against excitotoxicity in an in vitro model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurotar.com [neurotar.com]
- 14. Imaging calcium in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. virtualsim.nuaa.edu.cn [virtualsim.nuaa.edu.cn]
- 17. The use of neuronal networks on multielectrode arrays as biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Introduction to Multi-Electrode Arrays for Neural Network Studies [labx.com]
- 19. criver.com [criver.com]
- 20. Multielectrode Arrays for Functional Phenotyping of Neurons from Induced Pluripotent Stem Cell Models of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Anesthetic Depth with Methoxyflurane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyflurane, a halogenated ether, has historically been used as a potent inhalation anesthetic. While its use in high-dose, long-duration anesthesia has declined due to concerns about nephrotoxicity, it continues to be a valuable tool in preclinical research, particularly for short procedures in laboratory animals, and for analgesia.[1][2] Accurate monitoring of anesthetic depth is crucial to ensure animal welfare, prevent awareness, and maintain physiological stability, thereby ensuring the validity and reproducibility of experimental data.
These application notes provide detailed protocols and compiled data for monitoring the depth of this compound anesthesia in a research setting. The techniques described range from basic clinical assessments to more advanced electrophysiological monitoring.
Techniques for Monitoring Anesthetic Depth
A multi-faceted approach combining clinical signs and physiological monitoring is recommended for accurately assessing anesthetic depth with this compound.
Clinical Signs and Reflexes
Observation of clinical signs and reflex responses is the most fundamental method for monitoring anesthetic depth. These assessments should be performed continuously and recorded at regular intervals (e.g., every 5-15 minutes).[3][4]
Table 1: Clinical Stages of Anesthesia and Corresponding Reflexes
| Anesthetic Stage | Respiration | Muscle Tone | Reflexes Present | Reflexes Absent |
| Light Anesthesia | Regular, deep | Good | Palpebral (blink), Pedal withdrawal (toe pinch) | - |
| Surgical Anesthesia | Slower, regular | Relaxed | Corneal (light) | Palpebral, Pedal withdrawal |
| Deep Anesthesia | Shallow, irregular | Flaccid | - | Corneal, Laryngeal (swallowing) |
Source: Adapted from rodent anesthesia guidelines.[3][4][5]
Physiological Monitoring
Continuous monitoring of vital signs provides quantitative data on the animal's physiological status under anesthesia.
Table 2: Normal Physiological Parameters in Common Laboratory Animals (Awake vs. Anesthetized)
| Parameter | Species | Awake | Anesthetized (Surgical Plane) |
| Heart Rate (bpm) | Mouse | 300 - 750 | 200 - 400 |
| Rat | 250 - 450 | 200 - 350 | |
| Rabbit | 180 - 350 | 130 - 250 | |
| Dog | 60 - 120 | 50 - 100 | |
| Respiratory Rate (bpm) | Mouse | 90 - 220 | 55 - 100[6] |
| Rat | 70 - 115 | 50 - 80 | |
| Rabbit | 30 - 60 | 20 - 40 | |
| Dog | 10 - 30 | 8 - 20 |
Source: Compiled from various veterinary and laboratory animal medicine sources.
Changes in these parameters can indicate a change in anesthetic depth. For example, a sudden increase in heart rate or respiratory rate in response to a surgical stimulus suggests the anesthetic level is too light.[7][8][9][10]
Advanced Monitoring: Electroencephalography (EEG) and Bispectral Index (BIS)
For more precise and objective assessment of anesthetic depth, particularly in studies where neuromuscular blockade is used, EEG-based monitoring is recommended.
-
Electroencephalogram (EEG): The raw EEG waveform changes predictably with increasing anesthetic depth, transitioning from high-frequency, low-amplitude waves in the awake state to low-frequency, high-amplitude waves and eventually burst suppression (alternating periods of electrical activity and silence) in deep anesthesia.[5][11][12]
-
Bispectral Index (BIS): The BIS monitor processes the EEG signal to generate a single dimensionless number from 0 (cortical silence) to 100 (fully awake). A BIS value between 40 and 60 is generally considered indicative of an adequate surgical plane of anesthesia in humans, and this range is often extrapolated to animal research, though species-specific validation is ideal.[13][14]
Table 3: Correlation of BIS Values with Anesthetic Depth
| BIS Value | Clinical State |
| 80 - 100 | Awake |
| 60 - 80 | Light to Moderate Sedation |
| 40 - 60 | General Anesthesia (Surgical Plane) |
| < 40 | Deep Hypnotic State |
| 0 | Cortical Silence |
Source: Adapted from human and veterinary BIS monitoring guidelines.[13][14]
Experimental Protocols
Protocol for Assessing Anesthetic Depth using Reflexes
Objective: To determine the appropriate surgical plane of anesthesia using reflex responses.
Materials:
-
Anesthetized animal (e.g., rat, mouse)
-
Fine-tipped forceps or hemostat
-
Cotton-tipped applicator
Procedure:
-
Pedal Withdrawal Reflex (Toe Pinch):
-
Firmly pinch the webbing between the toes of a hindlimb with forceps.
-
Response: A positive response (light anesthesia) is the withdrawal of the limb. Absence of a response indicates a surgical plane of anesthesia.[3][4]
-
Frequency: Perform before the initial incision and every 5-10 minutes thereafter, and in response to any sudden change in physiological parameters.
-
-
Palpebral Reflex (Blink Reflex):
-
Gently touch the medial canthus of the eye with a finger or a soft object.
-
Response: A blink indicates a light plane of anesthesia. The reflex will become sluggish and then absent as the anesthetic depth increases.
-
Frequency: Can be used in conjunction with the pedal withdrawal reflex.
-
-
Corneal Reflex:
-
Lightly touch the cornea with a sterile, moistened cotton-tipped applicator.
-
Response: A blink or retraction of the eyeball indicates a lighter plane of anesthesia. This reflex is typically one of the last to be lost and its absence signifies a deep level of anesthesia.
-
Caution: Perform this test sparingly to avoid corneal damage.
-
Protocol for Physiological Monitoring
Objective: To continuously monitor vital signs to assess physiological stability and anesthetic depth.
Materials:
-
Pulse oximeter with a species-appropriate sensor (e.g., tail or paw clip)
-
ECG monitor with subcutaneous needle electrodes or pads
-
Rectal temperature probe and thermometer
-
Heating pad or other warming device
Procedure:
-
Instrumentation:
-
After induction of anesthesia, place the pulse oximeter sensor on a hairless, unpigmented area such as the tail or paw.
-
Insert subcutaneous ECG electrodes on the limbs.
-
Insert a lubricated rectal probe to monitor core body temperature.
-
-
Monitoring:
-
Interpretation:
-
Sudden increases in heart rate or respiratory rate, especially in response to surgical stimulation, may indicate that the anesthetic depth is too light.
-
A progressive decrease in heart rate, respiratory rate, or SpO2 may indicate that the anesthetic depth is too deep.
-
Protocol for EEG/BIS Monitoring
Objective: To obtain a continuous and quantitative measure of the hypnotic component of anesthesia.
Materials:
-
EEG/BIS monitoring system
-
Subdermal needle electrodes or non-invasive skin electrodes
-
Clippers for hair removal
-
Conductive paste/gel
Procedure:
-
Electrode Placement (for Rodents):
-
Monitoring:
-
Connect the electrodes to the EEG/BIS monitor.
-
Begin recording and observe the raw EEG waveform and the calculated BIS value.
-
Titrate the this compound concentration to maintain the desired BIS range (typically 40-60 for surgical anesthesia).
-
-
Data Interpretation:
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound anesthesia.
Table 4: Minimum Alveolar Concentration (MAC) of this compound in Various Species
| Species | MAC (%) |
| Mouse | ~0.29 |
| Rat | 0.16 - 0.25 |
| Rabbit | 0.23 |
| Dog | 0.23 |
| Human | 0.16 |
MAC is the concentration of an inhaled anesthetic in the alveoli at which 50% of subjects do not move in response to a noxious stimulus. Surgical anesthesia is typically maintained at 1.2-1.5 times the MAC value. Source: Compiled from multiple anesthetic pharmacology resources.
Table 5: Expected Changes in Physiological Parameters with Increasing this compound Concentration
| Monitoring Technique | Light Anesthesia (~1.0 MAC) | Surgical Anesthesia (~1.3 MAC) | Deep Anesthesia (>1.5 MAC) |
| Pedal Withdrawal Reflex | Present | Absent | Absent |
| Heart Rate | Stable or slightly decreased | Moderate decrease | Significant decrease (bradycardia) |
| Respiratory Rate | Stable or slightly decreased | Moderate decrease | Significant decrease (bradypnea) |
| BIS Value | 60 - 70 | 40 - 60 | < 40 |
| EEG Pattern | Predominantly high frequency | Increased low-frequency power | Burst suppression appears |
This table represents a generalized trend. Actual values will vary depending on the species, individual animal, and other experimental conditions.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action at the GABA-A Receptor
This compound, like other volatile anesthetics, is thought to exert its primary hypnotic and anesthetic effects by potentiating the function of GABA-A receptors in the central nervous system.[15][16][17] GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-). When activated by the neurotransmitter GABA, they allow an influx of Cl-, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission. This compound is believed to bind to a specific site on the GABA-A receptor, increasing its affinity for GABA and prolonging the duration of channel opening. This enhancement of inhibitory neurotransmission contributes to the state of general anesthesia.
Caption: this compound enhances GABAergic inhibition.
Experimental Workflow for Monitoring Anesthetic Depth
The following diagram illustrates a logical workflow for monitoring anesthetic depth during a surgical procedure in a laboratory animal.
References
- 1. researchgate.net [researchgate.net]
- 2. GABA(A) receptor activation and open-channel block by volatile anaesthetics: a new principle of receptor modulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between cardiac, respiratory and EEG-delta oscillations in rats during anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of inhaled this compound in acute pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum Alveolar Concentration of Isoflurane in Rats Chronically Treated with the Synthetic Cannabinoid WIN 55,212-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interactions between cardiac, respiratory and EEG-δ oscillations in rats during anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ejbio.org [ejbio.org]
- 13. wowhunts.com [wowhunts.com]
- 14. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of temperature and volatile anesthetics on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methoxyflurane in Combination with Other Anesthetic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyflurane, a halogenated ether, was historically used as a potent inhalational general anesthetic. Due to dose-dependent nephrotoxicity, its use as a primary anesthetic agent has been discontinued in many regions. However, at sub-anesthetic concentrations, this compound is a potent analgesic with a rapid onset of action. This property has led to its resurgence for procedural analgesia and in emergency medicine. The combination of this compound with other anesthetic and analgesic agents presents a compelling area of research for achieving balanced anesthesia, dose reduction of individual agents, and potentially mitigating side effects. These application notes provide a summary of available data and protocols for investigating the use of this compound in combination with other anesthetic agents in a research and drug development context.
Data Presentation
Preclinical Minimum Alveolar Concentration (MAC) of this compound
The Minimum Alveolar Concentration (MAC) is a standardized measure of the potency of inhaled anesthetics. It is the concentration of the vapor in the lungs that is needed to prevent movement (a response to a noxious stimulus) in 50% of subjects.
| Animal Model | This compound MAC (%) | Citation |
| Dog | 0.23 | [1][2] |
| Horse | 0.23 | [3] |
| Rat | ~1.15 (at 37°C) | [4][5] |
Preclinical MAC Reduction of Volatile Anesthetics with Adjuvants (Illustrative Examples)
While specific data on MAC reduction for this compound in combination with other agents is limited in the available literature, studies with other volatile anesthetics like isoflurane and sevoflurane demonstrate the principle of synergistic interactions. This data can inform the design of similar studies for this compound.
| Volatile Anesthetic | Adjuvant Agent(s) | Animal Model | MAC Reduction (%) | Citation |
| Isoflurane | Fentanyl (low dose) | Dog | 42.3 ± 9.4 | [6][7] |
| Isoflurane | Fentanyl (high dose) | Dog | 76.9 ± 7.4 | [6][7] |
| Isoflurane | Fentanyl (prolonged infusion) | Dog | ~50 | [8] |
| Isoflurane | Fentanyl + Lidocaine + Ketamine | Dog | 97 | [9] |
| Sevoflurane | Dexmedetomidine (2 µg/kg/hr) | Dog | 43.6 | [10] |
| Sevoflurane | Dexmedetomidine + Lidocaine | Dog | 54.4 | [10] |
| Sevoflurane | Dexmedetomidine + Vatinoxan (low dose) | Dog | 57 | [11] |
Clinical Analgesic Efficacy of this compound in Combination
| Procedure | This compound Combination | Comparator | Key Findings | Citation |
| Genicular Nerve Block | This compound + Local Anesthesia | Local Anesthesia alone | Significantly greater pain reduction (VNRS) during the procedure with the combination. | [12] |
| Scrotal Surgery | This compound + Local Anesthesia | Local Anesthesia alone | Similar intraoperative pain levels, but significantly less anxiety and higher procedural tolerability with the combination. | [13] |
Experimental Protocols
Protocol 1: Determination of this compound MAC in a Rodent Model
This protocol outlines a method for determining the Minimum Alveolar Concentration (MAC) of this compound in rats, adapted from established methodologies.[4][14]
1. Animal Preparation:
-
Adult male Wistar rats (250-300g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
On the day of the experiment, the rat is placed in an induction chamber.
2. Anesthetic Induction and Maintenance:
-
Anesthesia is induced with a volatile anesthetic, such as isoflurane or sevoflurane, in oxygen.
-
Once induced, the rat is intubated and mechanically ventilated.
-
The volatile anesthetic is switched to this compound delivered via a calibrated vaporizer.
-
Body temperature is maintained at 37°C using a heating pad.
-
End-tidal anesthetic and carbon dioxide concentrations are monitored continuously.
3. MAC Determination (Bracketing Method):
-
The animal is allowed to equilibrate at a set end-tidal concentration of this compound for at least 15-20 minutes.
-
A noxious stimulus is applied (e.g., tail clamp with a standardized force for a set duration).
-
A positive response is defined as purposeful movement of the head or limbs.
-
If a positive response occurs, the end-tidal this compound concentration is increased by a predetermined step (e.g., 10-15%).
-
If no response occurs, the concentration is decreased by the same step.
-
This "up-and-down" method is continued until the MAC is determined, which is the mean of the concentrations at which a positive and negative response are observed consecutively.
4. Data Analysis:
-
The MAC for each animal is calculated.
-
The mean MAC and standard deviation for the group are determined.
Protocol 2: Assessment of Synergistic Anesthetic Effects (MAC Reduction) of this compound with an Adjuvant in a Canine Model
This protocol describes a method to quantify the dose-sparing effect of an adjuvant anesthetic (e.g., an opioid, alpha-2 agonist, or dissociative anesthetic) on the MAC of this compound in dogs.[6][8][15]
1. Animal Preparation:
-
Healthy adult Beagle dogs are used.
-
A physical examination and baseline blood work are performed to ensure health.
-
On the day of the experiment, an intravenous catheter is placed.
2. Baseline MAC Determination:
-
Anesthesia is induced and maintained with this compound in oxygen.
-
The dog is instrumented for monitoring of vital signs, including invasive blood pressure, heart rate, respiratory rate, and end-tidal anesthetic and CO2 concentrations.
-
The baseline MAC of this compound is determined in duplicate using a standardized electrical stimulus applied to a limb as the noxious stimulus, following the bracketing method described in Protocol 1.
3. Adjuvant Administration and MAC Redetermination:
-
The adjuvant drug is administered as a loading dose followed by a constant rate infusion (CRI) to achieve a steady-state plasma concentration.
-
After an equilibration period on the adjuvant CRI (e.g., 30-45 minutes), the MAC of this compound is redetermined (MAC-adjuvant).
4. Data Analysis:
-
The percentage of MAC reduction is calculated for each animal using the formula: ((Baseline MAC - MAC-adjuvant) / Baseline MAC) * 100.
-
The mean MAC reduction and standard deviation for the group are calculated.
-
An isobolographic analysis can be performed if multiple dose combinations are tested to characterize the nature of the interaction (synergistic, additive, or antagonistic).[13][16][17]
Signaling Pathways and Logical Relationships
The synergistic effects of anesthetic combinations are thought to arise from their actions on different molecular targets in the central nervous system. While the precise signaling pathways for this compound in combination with other agents are not fully elucidated, a logical framework can be proposed based on the known mechanisms of the individual drug classes.
Putative Signaling Pathway for this compound and GABAergic Agent (e.g., Propofol, Benzodiazepine) Synergy
Volatile anesthetics like this compound and other agents such as propofol and benzodiazepines are known to enhance the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[8][18][19][20][21] Their synergistic interaction likely results from binding to different sites on the GABA-A receptor complex, leading to a greater overall potentiation of inhibitory neurotransmission.
Caption: Proposed synergistic action of this compound and a GABAergic agent on the GABA-A receptor.
Putative Signaling Pathway for this compound and Opioid Synergy
Opioids, such as fentanyl, primarily exert their analgesic and sedative effects by activating opioid receptors (mu, delta, kappa). Volatile anesthetics can potentiate opioid effects. This synergy may occur through downstream effects on shared signaling pathways that modulate neuronal excitability.
Caption: Proposed interaction between this compound and opioids leading to enhanced neuronal inhibition.
Experimental Workflow for Assessing Anesthetic Synergy
The following diagram illustrates a typical workflow for a preclinical study designed to evaluate the synergistic effects of this compound in combination with another anesthetic agent.
Caption: A generalized workflow for determining the synergistic anesthetic effects of drug combinations.
Conclusion
The combination of this compound with other anesthetic and analgesic agents holds promise for modern anesthetic practice, potentially allowing for reduced doses and an improved safety profile. While clinical data supports its use as an effective analgesic, particularly in combination with local anesthetics, there is a notable gap in the preclinical literature regarding the quantification of its synergistic anesthetic effects with other general anesthetics. The protocols and conceptual frameworks provided here offer a starting point for researchers and drug development professionals to explore these interactions further, contributing to a more comprehensive understanding of the potential of this compound in a multimodal anesthetic approach. Further research is warranted to elucidate the precise mechanisms of synergy and to establish optimal dosing regimens for various combinations.
References
- 1. Circulatory and respiratory effects of this compound in dogs: comparison of halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparison of the effects of halothane, isoflurane and this compound on the electroencephalogram of the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum alveolar concentration of volatile anesthetics in rats during postnatal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of anesthesia with halothane and this compound on plasma corticosterone concentration in rats at rest and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoflurane minimum alveolar concentration sparing effects of fentanyl in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a prolonged infusion of fentanyl, with or without atropine, on the minimum alveolar concentration of isoflurane in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of the minimum alveolar concentration of isoflurane in dogs using a constant rate of infusion of lidocaine-ketamine in combination with either morphine or fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Lidocaine, Dexmedetomidine or Their Combination on the Minimum Alveolar Concentration of Sevoflurane in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined effects of dexmedetomidine and vatinoxan infusions on minimum alveolar concentration and cardiopulmonary function in sevoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kentscientific.com [kentscientific.com]
- 13. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 14. Determination of Minimum Alveolar Concentration for Isoflurane and Sevoflurane in a Rodent Model of Human Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sparing effect of tramadol, lidocaine, dexmedetomidine and their combination on the minimum alveolar concentration of sevoflurane in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Statistical analysis of drug interactions in anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jpccr.eu [jpccr.eu]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Lidocaine, dexmedetomidine and their combination reduce isoflurane minimum alveolar concentration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methoxyflurane for Analgesia in Minor Procedures: Application Notes and Protocols for Conscious Adult Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyflurane, a volatile anesthetic, is utilized at sub-anesthetic doses as a short-acting inhaled analgesic for the relief of moderate to severe pain associated with minor surgical and medical procedures in conscious adult patients.[1][2][3][4][5][6] Its rapid onset of action and patient-controlled administration via a disposable inhaler make it a valuable option in various clinical settings, including emergency departments and outpatient clinics.[2][3][4][5][6] This document provides detailed application notes and protocols based on published clinical data to guide researchers and drug development professionals in the study and application of this compound for procedural pain management.
Pharmacological Profile
-
Mechanism of Action: this compound is a fluorinated hydrocarbon anesthetic.[7][8] Its analgesic effects at sub-anesthetic doses are believed to be mediated through the potentiation of gamma-aminobutyric acid (GABA) and glycine receptors in the central nervous system, which alters tissue excitability and reduces pain sensitivity.[9][10]
-
Pharmacokinetics: When inhaled, this compound is rapidly absorbed through the lungs, with the onset of analgesia typically occurring within 6 to 10 breaths.[11][12][13] It is metabolized in the liver via demethylation and dechlorination.[7] Due to its high lipid solubility, it diffuses slowly from tissues.[10] The risk of nephrotoxicity, a concern at higher anesthetic doses, is considered low at the analgesic doses used for minor procedures.[1][2][5][14]
Data Presentation: Efficacy and Safety
The following tables summarize quantitative data from clinical studies on the use of this compound for procedural pain in conscious adults.
Table 1: Efficacy of this compound in Minor Procedures
| Procedure | Comparator | Key Efficacy Endpoint | This compound Group | Comparator Group | P-value |
| Bone Marrow Biopsy | Placebo | Mean Worst Pain Score (NRS)[15] | 4.90 ± 2.07 | 6.0 ± 2.24 | 0.011[15] |
| Worst Pain During Aspiration (NRS)[15] | 3.3 ± 2.0 | 5.0 ± 2.4 | <0.001[15] | ||
| Colonoscopy | Conventional Sedation (fentanyl and midazolam) | Pain Score During Procedure (VAS)[14] | 3.6 ± 2 | 0.9 ± 1 | <0.001[14] |
| Minor Interventional Radiology Procedures (e.g., portacath insertion/removal) | Placebo | Average Pain Score (VAS) | 1.08/10 | Not Reported | <0.001[3] |
NRS: Numerical Rating Scale; VAS: Visual Analogue Scale
Table 2: Safety Profile of this compound in Minor Procedures
| Adverse Event | This compound Incidence | Placebo/Comparator Incidence | P-value |
| Dizziness | 51% (vs. Placebo)[14] | 30%[14] | <0.001[14] |
| Somnolence | 44% (vs. Placebo)[14] | 26%[14] | <0.001[14] |
| Any Adverse Event (Grade 1) | 20.4% (vs. Placebo)[15] | 4.2%[15] | 0.028[15] |
| Respiratory Depression (vs. Conventional Sedation) | 0%[14] | 26%[14] | <0.001[14] |
| Hypotension (vs. Conventional Sedation) | 1%[14] | 42%[14] | <0.001[14] |
| Tachycardia (vs. Conventional Sedation) | 1%[14] | 15%[14] | <0.001[14] |
Experimental Protocols
Protocol 1: Administration of Inhaled this compound for a Minor Procedure
This protocol outlines the steps for the self-administration of this compound by a conscious adult patient undergoing a minor painful procedure.
1. Patient Screening and Preparation:
- Confirm patient eligibility, ensuring no contraindications such as clinically significant renal or liver impairment, cardiovascular instability, or a history of malignant hyperthermia.[16][17]
- Obtain informed consent.
- Instruct the patient on the correct use of the Penthrox® inhaler, including how to self-administer the medication and titrate the dose based on their pain level.[12][13]
- Advise the patient to take a few gentle initial breaths to acclimate to the vapor.[13]
2. Dosing and Administration:
- The standard starting dose is one 3 mL vial of 99.9% this compound poured into the base of the Penthrox® inhaler.[1][2][3][6][14]
- The patient should place the wrist loop over their wrist and breathe in and out through the mouthpiece.[12]
- For stronger analgesia, the patient can cover the dilutor hole on the activated carbon (AC) chamber.[11][12]
- A single 3 mL dose provides approximately 25-30 minutes of continuous analgesia.[1][2][3][6][14] Intermittent use can extend the duration of action.[12]
- If required, a second 3 mL dose may be administered. The maximum recommended dose is 6 mL in a 24-hour period.[11]
3. Monitoring:
- The patient should not be left unattended during administration.[12][13]
- Monitor vital signs including respiratory rate, oxygen saturation, heart rate, and blood pressure before, during, and after the procedure.[12][13]
- Maintain verbal contact with the patient to assess their level of consciousness and pain.[11][13]
- If the patient appears overly sedated, the inhaler should be removed from their mouth.[11]
4. Post-Procedure:
- Continue to monitor the patient until they have recovered from any drowsiness.
- Advise the patient not to drive or operate heavy machinery for 24 hours following administration.[13]
- Dispose of the used inhaler and any remaining this compound according to institutional guidelines.[12]
Visualizations
Caption: Proposed mechanism of action for this compound-induced analgesia.
Caption: Clinical workflow for this compound administration for minor procedures.
References
- 1. This compound Inhalation as an Analgesic for Minor Gynecological, Ambulatory, or Emergency Procedures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Inhalation as an Analgesic for Minor Gynecological, Ambulatory, or Emergency Procedures | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The role of inhaled this compound in acute pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cda-amc.ca [cda-amc.ca]
- 7. ClinPGx [clinpgx.org]
- 8. Clinical application and research progress of inhaled this compound [manu41.magtech.com.cn]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Penthrox (this compound) (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 12. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 13. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 14. cda-amc.ca [cda-amc.ca]
- 15. A randomised, double-blind, placebo-controlled study to assess the safety and efficacy of this compound for procedural pain of a bone marrow biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bsge.org.uk [bsge.org.uk]
- 17. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Application Notes and Protocols for Self-Administered Methoxyflurane in Procedural Pain Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyflurane (Penthrox®) is a volatile anesthetic agent that, at sub-anesthetic doses, provides rapid and effective analgesia for procedural pain.[1][2] It is self-administered by the patient via a portable, disposable inhaler, allowing for patient-controlled pain relief.[3][4] This document provides detailed application notes and protocols for the use of self-administered this compound in a research and clinical setting, summarizing key data and outlining experimental procedures. This compound, a halogenated ether, offers a non-opioid option for managing moderate to severe pain associated with trauma or minor surgical procedures.[2][5]
Data Presentation
Table 1: Efficacy of Self-Administered this compound in Procedural Pain
| Parameter | Finding | Source |
| Success Rate | 97% success rate in providing analgesia for minor surgical and radiological procedures.[1][6] | [1][6] |
| Pain Score Reduction | Significant reduction in pain scores (VAS) compared to placebo.[4] | [4] |
| Mean reduction in VNRS score of 3.2.[2] | [2] | |
| Lower post-procedure pain scores compared to standard analgesia (mean 0.72 vs 1.44).[6] | [6] | |
| Time to Pain Relief | Onset of analgesia occurs within 6-10 inhalations.[3][7] | [3][7] |
| Median time to first pain relief of 4 minutes.[4] | [4] | |
| Patient Satisfaction | High patient satisfaction, with 90% reporting a satisfaction of "good" or better.[8] | [8] |
| 94% of patients would use it again.[8] | [8] | |
| Preferred over ketamine-midazolam patient-controlled analgesia by 5 out of 8 patients in a pilot study.[1][6] | [1][6] |
Table 2: Safety and Tolerability of Self-Administered this compound
| Parameter | Finding | Source |
| Common Adverse Events | Drowsiness (13%), nausea (7%), dizziness, and headache.[8][9] | [8][9] |
| Adverse events are typically brief and self-limiting.[2] | [2] | |
| Serious Adverse Events | No clinically significant effects on vital signs or consciousness levels reported at analgesic doses.[2] | [2] |
| Nephrotoxicity is a dose-related risk and is not reported with low analgesic doses.[2] | [2] | |
| Contraindications | Hypersensitivity to fluorinated anesthetics, malignant hyperthermia (personal or family history), clinically significant renal or liver impairment, cardiovascular instability, respiratory depression, reduced level of consciousness.[7][10] | [7][10] |
Table 3: Pharmacokinetics of Self-Administered this compound
| Parameter | Value | Source |
| Dosage | One 3 mL bottle. A second 3 mL dose may be used if required.[3][7] | [3][7] |
| Maximum Daily Dose | 6 mL.[3][7] | [3][7] |
| Maximum Weekly Dose | 15 mL.[3][7] | [3][7] |
| Duration of Analgesia | Continuous inhalation of 3 mL provides analgesia for 25-30 minutes. Intermittent use can extend the duration.[2][3][7] | [2][3][7] |
| Metabolism | Metabolized in the liver by CYP450 enzymes.[11] | [11] |
| Excretion | Approximately 60% is excreted in the urine as metabolites; the remainder is exhaled unchanged or as carbon dioxide.[11] | [11] |
Experimental Protocols
Protocol 1: Assessment of Efficacy and Safety of Self-Administered this compound for a Minor Surgical Procedure
1. Objective: To evaluate the analgesic efficacy and safety of self-administered this compound compared to a standard-of-care analgesic in patients undergoing a minor surgical procedure (e.g., skin lesion excision, abscess incision and drainage).
2. Study Design: A randomized, controlled, single-blind study.
3. Patient Population:
- Inclusion Criteria: Adults (18 years or older) scheduled for a minor surgical procedure expected to cause moderate to severe pain, able to provide informed consent and understand the use of the self-administration device.[7]
- Exclusion Criteria: Known contraindications to this compound (see Table 2), pregnancy, breastfeeding, or concurrent use of interacting medications (e.g., potent CYP450 inducers).[7][12]
4. Materials:
- Penthrox® inhaler and 3 mL this compound vials.
- Standard-of-care analgesic (e.g., local anesthetic injection, oral opioid).
- Visual Analog Scale (VAS) or Numeric Pain Rating Scale (NRS) for pain assessment.
- Adverse event monitoring checklist.
- Physiological monitoring equipment (pulse oximeter, blood pressure cuff).[3]
5. Procedure:
- Informed Consent: Obtain written informed consent from all participants.
- Randomization: Randomly assign participants to either the this compound group or the standard-of-care group.
- Baseline Assessment: Record baseline pain score (VAS/NRS) and vital signs.
- Drug Administration:
- This compound Group: Instruct the patient on the correct use of the Penthrox® inhaler. The patient should self-administer the medication, starting with gentle inhalations and then breathing normally through the device.[13][14] The first few inhalations should be witnessed to ensure proper technique.[3]
- Standard-of-Care Group: Administer the standard analgesic according to institutional protocols.
- Procedural Pain Management: The procedure begins once adequate analgesia is achieved (typically after 6-10 inhalations for the this compound group).[7]
- Data Collection:
- Record pain scores at regular intervals during and after the procedure (e.g., every 5 minutes during, and at 15, 30, and 60 minutes post-procedure).
- Continuously monitor oxygen saturation and heart rate; record blood pressure intermittently.[7]
- Record any adverse events and their severity.
- At the end of the study period, administer a patient satisfaction questionnaire.
- Post-Procedure: Monitor the patient until they meet discharge criteria.
6. Outcome Measures:
- Primary: Change in pain score from baseline to the end of the procedure.
- Secondary: Time to onset of analgesia, total dose of analgesic used, incidence of adverse events, and patient satisfaction scores.
Visualizations
References
- 1. Self-administered this compound for procedural analgesia: experience in a tertiary Australasian centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of inhaled this compound in acute pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Inhaled this compound (Penthrox) as an Analgesic for Acute Traumatic Pain and Painful Procedures - PAEDIATRIC INNOVATION, EDUCATION & RESEARCH NETWORK [piernetwork.org]
- 4. Role of Inhaled this compound in the Management of Acute Trauma Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Penthrox (this compound) (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 8. Penthrox Is an Effective Analgesic but Is It Patient Approved? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in Pre-Hospital Settings: A Review of Clinical Effectiveness, Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. jomos.org [jomos.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. ambulance.qld.gov.au [ambulance.qld.gov.au]
- 14. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
Troubleshooting & Optimization
challenges in Methoxyflurane anesthesia administration to small rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of methoxyflurane anesthesia to small rodents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound anesthesia in a question-and-answer format.
Anesthetic Induction & Depth
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Rodent is not becoming anesthetized or induction is too slow. | - Inadequate concentration of this compound. - Leaks in the anesthesia system (induction chamber, tubing, nose cone). - High gas flow rate diluting the anesthetic. - this compound has a high blood/gas partition coefficient and low vapor pressure, leading to naturally slower induction times.[1] | - Gradually increase the vaporizer setting. Due to its low vapor pressure, higher vaporizer settings may be necessary for induction.[1] - Check all connections for leaks. A tight seal is crucial. - Ensure the induction chamber is properly sealed. - Reduce the oxygen/air flow rate to the minimum required to deliver the anesthetic. - Consider using an injectable induction agent for faster onset.[1] |
| Anesthetic depth is too light; rodent is moving during the procedure. | - this compound concentration is too low for maintenance. - Increased surgical stimulation. - Poor fit of the nose cone, allowing leakage. | - Gradually increase the vaporizer setting in small increments. - Ensure the nose cone provides a snug fit without restricting breathing. - Administer supplemental analgesics as inhalant anesthetics alone may not provide sufficient pain relief for surgical procedures.[2] |
| Anesthetic depth is too deep; respiratory rate is severely depressed. | - this compound concentration is too high. - Concurrent use of other central nervous system depressants. | - Immediately decrease the vaporizer setting or turn it off temporarily, delivering only oxygen. - If breathing stops, provide gentle manual ventilation by compressing the chest. - Administer a respiratory stimulant if necessary and available. |
| Difficulty in judging anesthetic depth. | - Lack of experience with this compound's characteristics. - Individual animal variation in response. | - Monitor the pedal withdrawal reflex (toe pinch); absence indicates a surgical plane of anesthesia. - Observe the respiratory rate; a 50% reduction from the baseline is generally acceptable during anesthesia.[3][4] - Mucous membrane color should remain pink, indicating adequate oxygenation.[3][4] |
Physiological Complications
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Rodent develops respiratory depression or apnea. | - this compound is a dose-dependent respiratory depressant.[5] - Overdose of the anesthetic. | - Reduce the concentration of this compound immediately. - Ensure a patent airway. - Provide supplemental oxygen. - If apnea occurs, initiate positive pressure ventilation with a small animal ventilator or by gentle chest compressions. |
| Rodent becomes hypothermic. | - Small body size and high surface area-to-volume ratio lead to rapid heat loss.[6] - Anesthesia-induced depression of thermoregulation. | - Use a circulating warm water blanket or other controlled heating pad. - Cover the animal with surgical drapes to minimize heat loss. - Warm any fluids administered subcutaneously or intraperitoneally to body temperature. - Monitor rectal temperature throughout the procedure.[3] |
| Rodent's mucous membranes are pale or blue (cyanotic). | - Hypoxia due to respiratory depression or airway obstruction. - Cardiovascular depression leading to poor perfusion. | - Immediately check for a patent airway and proper breathing. - Decrease anesthetic concentration and increase oxygen flow. - If the problem persists, discontinue anesthesia and provide 100% oxygen. - Assess for other signs of cardiovascular collapse (weak pulse, prolonged capillary refill time). |
Post-Anesthetic Issues
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Prolonged recovery from anesthesia. | - this compound's high solubility in tissues can lead to a longer washout period.[1][7] - Hypothermia can slow metabolism and prolong recovery. - Overdose of anesthetic during the procedure. | - Keep the animal warm during the recovery period using a heat source.[4] - Provide supplemental oxygen during recovery. - Monitor the animal closely until it is fully ambulatory.[4] - Ensure the animal has easy access to food and water upon waking. |
| Signs of post-anesthetic pain (e.g., guarding, vocalization, poor grooming). | - this compound provides analgesia, but this effect may not be sufficient for post-procedural pain. | - Administer appropriate analgesics before the animal fully recovers from anesthesia (pre-emptive analgesia). - Continue analgesic administration as needed based on the type of procedure performed. |
| Post-anesthetic renal dysfunction (polyuria, increased water intake). | - this compound is nephrotoxic, particularly at higher doses and with prolonged exposure, due to its metabolism to fluoride and dichloroacetic acid (DCAA).[5][8] | - Use the lowest effective dose of this compound for the shortest possible duration. - Ensure the animal is well-hydrated before, during, and after anesthesia. - Monitor for changes in water consumption and urine output post-procedure. - Avoid using this compound in animals with pre-existing renal conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound anesthesia?
A1: The exact mechanism is not fully defined, but this compound is known to be a positive allosteric modulator of GABA-A and glycine receptors in the central nervous system.[5][9] This enhances the inhibitory effects of these neurotransmitters, leading to a state of general anesthesia. It also interferes with the release and re-uptake of other neurotransmitters and may affect ion channels.[9]
Q2: Why is this compound not commonly used for anesthesia in clinical practice anymore?
A2: this compound was largely abandoned for routine surgical anesthesia due to its dose-dependent nephrotoxicity (kidney damage).[8][10] This toxicity is caused by the metabolic breakdown of this compound into inorganic fluoride and dichloroacetic acid (DCAA), which can damage the renal tubules.[5]
Q3: What are the key differences in anesthetizing mice versus rats with this compound?
A3: Due to their higher metabolic rate, mice may require higher concentrations of inhalant anesthetics and may have shorter induction and recovery times compared to rats.[6] However, specific comparative data for this compound is limited. It is crucial to monitor each animal individually and adjust the anesthetic depth based on its physiological responses.
Q4: Can I use an open-drop method (e.g., in a bell jar) for this compound anesthesia?
A4: While historically used, the open-drop method is generally discouraged because it does not allow for precise control over the anesthetic concentration, increasing the risk of overdose and personnel exposure.[11] If used for very short procedures, it must be performed in a certified chemical fume hood with constant monitoring of the animal. A precision vaporizer is the recommended method for delivering inhalant anesthetics.[3]
Q5: What is the minimum alveolar concentration (MAC) of this compound?
A5: this compound is a highly potent anesthetic with a very low MAC of 0.16%.[5]
Q6: How can I minimize my exposure to waste anesthetic gas (WAG) when using this compound?
A6: Always work in a well-ventilated area, preferably using a certified chemical fume hood or a scavenging system that actively removes waste gas. Ensure that all equipment is leak-proof and that the nose cone has a snug fit.
Quantitative Data Summary
Anesthetic Parameters for this compound in Rodents
| Parameter | Mice | Rats | Notes |
| Induction Time | 1-5 minutes (general for small rodents)[11] | 1-5 minutes (general for small rodents)[11] | Highly dependent on the delivery system and concentration. Slower than some other inhalants due to high blood solubility.[1][7] |
| Recovery Time | Can be prolonged. | Can be prolonged.[1] | Due to high lipid solubility and retention in tissues.[7] Providing heat and oxygen can aid recovery. |
| MAC | Not specified, general MAC is 0.16%[5] | Not specified, general MAC is 0.16%[5] | MAC can be influenced by factors like age, temperature, and concurrent medications. |
Physiological Monitoring Parameters for Anesthetized Rodents
| Parameter | Mice | Rats |
| Normal Respiratory Rate (breaths/min) | 100-230 | 70-115 |
| Anesthetized Respiratory Rate (breaths/min) | 55-100 (a 50% drop is acceptable) | 35-55 (a 50% drop is acceptable)[4] |
| Normal Heart Rate (beats/min) | 310-840 | 250-450 |
| Anesthetized Heart Rate (beats/min) | 300-500 | 260-500[4] |
| Normal Rectal Temperature (°C) | 36.5-38.0 | 35.9-37.5[4] |
Experimental Protocols
Protocol 1: this compound Anesthesia using an Induction Chamber and Nose Cone with a Precision Vaporizer
Materials:
-
This compound, USP
-
Precision vaporizer calibrated for this compound
-
Oxygen or medical air source with a flowmeter
-
Induction chamber
-
Nose cone appropriate for the size of the rodent
-
Scavenging system for waste anesthetic gas
-
Monitoring equipment (rectal thermometer, pulse oximeter if available)
-
Heat source (e.g., circulating warm water blanket)
-
Ophthalmic ointment
Procedure:
-
System Preparation:
-
Ensure the vaporizer is filled with this compound and securely attached to the anesthesia machine.
-
Check all tubing and connections for leaks.
-
Connect the scavenging system to the induction chamber and the outlet of the breathing circuit for the nose cone.
-
Set the oxygen/air flow rate. For induction in a chamber, a higher flow rate (e.g., 1 L/min) may be used. For maintenance with a nose cone, a lower flow rate (e.g., 0.5 L/min) is typically sufficient.
-
-
Induction:
-
Place the rodent in the induction chamber.
-
Set the vaporizer to a concentration of 1-3% this compound.
-
Observe the animal until it loses its righting reflex and becomes unconscious (typically 1-5 minutes).[11]
-
-
Transition to Nose Cone and Maintenance:
-
Turn off the vaporizer.
-
Quickly transfer the rodent from the induction chamber to the surgical area and place its snout into the appropriately sized nose cone.
-
Immediately turn the vaporizer back on to a maintenance concentration (typically 0.5-1.5%).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Place the animal on a heat source to maintain body temperature.
-
-
Monitoring:
-
Continuously monitor the depth of anesthesia by checking the pedal withdrawal reflex (toe pinch) every 5-10 minutes.
-
Monitor the respiratory rate and pattern. A slow, regular rhythm is desired.
-
Monitor mucous membrane color.
-
Monitor body temperature and adjust the heat source as needed.
-
-
Recovery:
-
Once the procedure is complete, turn off the vaporizer but continue to supply oxygen through the nose cone for a few minutes.
-
Move the animal to a clean, warm recovery cage.
-
Continue to provide a heat source until the animal is fully ambulatory.
-
Monitor the animal closely during recovery, ensuring it does not harm itself. Do not leave the animal unattended until it has fully recovered.
-
Visualizations
Caption: this compound's anesthetic mechanism of action.
References
- 1. Mouse and Rat Anesthesia and Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nzmj.org.nz [nzmj.org.nz]
- 8. The role of inhaled this compound in acute pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. This compound toxicity: historical determination and lessons for modern patient and occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Occupational Exposure to Waste Methoxyflurane Gas
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing occupational exposure to waste Methoxyflurane gas. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the established occupational exposure limits for this compound?
A1: Various organizations have established or recommended occupational exposure limits for this compound. The National Institute for Occupational Safety and Health (NIOSH) recommends a ceiling limit of 2 parts per million (ppm) over a 60-minute sampling period.[1] Another proposed Maximum Exposure Level (MEL) is a Time-Weighted Average (TWA) of 15 ppm over an 8-hour workday, which is based on nephrotoxicity data.[2][3]
Q2: What are the potential health risks associated with occupational exposure to this compound?
A2: The primary health risks associated with high concentrations of this compound, particularly from its historical use as a general anesthetic, are kidney toxicity (nephrotoxicity) and liver toxicity (hepatotoxicity).[2][4][5] For healthcare professionals and researchers exposed to lower analgesic doses, reported transient side effects include dizziness, headache, nausea, and malaise.[6] While single analgesic doses are generally considered safe for patients, the safety of recurrent occupational exposure is still under investigation.[4][5]
Q3: What are the primary engineering controls to minimize exposure to waste this compound?
A3: The most effective engineering control for minimizing exposure is the use of a scavenging system. For the commonly used Penthrox® inhaler, the primary control is the Activated Carbon (AC) chamber, which is designed to adsorb exhaled this compound.[3][6][7] It is crucial that the patient exhales back into the mouthpiece to ensure the waste gas passes through the AC chamber.[7][8] General laboratory ventilation, such as maintaining negative pressure and ensuring an adequate number of air changes per hour, is also a critical engineering control.[9]
Q4: How effective is the Activated Carbon (AC) chamber in reducing environmental this compound levels?
A4: The AC chamber is highly effective when used correctly. Studies have shown that when patients exhale into the Penthrox® inhaler equipped with the AC chamber, the concentration of exhaled this compound in the environment is significantly reduced.[10] Research in hospital emergency departments demonstrated that the 8-hour TWA exposure for nurses was substantially lower than the proposed 15 ppm maximum exposure limit, with median exposures ranging from 0.008 to 0.736 ppm.[2][3]
Q5: What are the best practices for handling and administering this compound to minimize personal exposure?
A5: Beyond engineering controls, several best practices are essential:
-
Ensure Proper Patient/Subject Technique: Instruct the individual to exhale back into the mouthpiece of the inhaler to ensure the waste gas is captured by the AC chamber.[6][8]
-
Use in a Well-Ventilated Area: Conduct procedures in a laboratory with adequate general ventilation.[9]
-
Personal Protective Equipment (PPE): While engineering controls are primary, consider using appropriate PPE as a secondary measure, based on your institution's safety assessment.
-
Regular System Checks: Ensure any anesthesia delivery and scavenging systems are regularly inspected and maintained.[11]
-
Training: All personnel handling this compound should be trained on its hazards, proper handling procedures, and emergency protocols.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Noticeable "fruity" odor of this compound during the experiment. | 1. Improper seal of the subject's mouth on the inhaler mouthpiece. 2. The subject is not exhaling back into the inhaler. 3. The Activated Carbon (AC) chamber is saturated or not properly attached. 4. A leak in the anesthesia delivery system (if not using a single-use inhaler). 5. Inadequate room ventilation. | 1. Re-instruct the subject on the correct technique for sealing their lips around the mouthpiece.[12] 2. Verbally cue the subject to exhale back into the device.[6] 3. Replace the AC chamber if it has been used for the maximum recommended duration. Ensure it is securely attached.[11] 4. Perform a leak check on the anesthesia machine and tubing.[11] 5. Verify that the laboratory's ventilation system is functioning correctly and that there are adequate air changes per hour.[9] |
| Scavenging system vacuum is too high or too low. | 1. Incorrect setting on the active scavenging system. 2. Blockage in the scavenging line. 3. Leak in the scavenging collection bag or tubing. | 1. Adjust the vacuum level on the scavenging system interface according to the manufacturer's instructions.[13] 2. Inspect the scavenging tubing for any kinks or obstructions.[14][15] 3. Examine the collection bag and tubing for any holes or loose connections and replace if necessary.[11] |
| Reservoir bag on the scavenging system is over-inflated. | 1. The vacuum flow is too low to capture the waste gas. 2. The positive-pressure relief valve is malfunctioning. 3. Obstruction in the scavenging pipeline. | 1. Increase the vacuum flow on the scavenging system.[11] 2. Check the positive-pressure relief valve to ensure it is not stuck. 3. Check for any obstructions in the line leading from the reservoir bag to the vacuum source.[15] |
| Personnel report symptoms of exposure (e.g., dizziness, headache). | 1. A significant leak of this compound into the workspace. 2. Inadequate scavenging of waste gas. 3. Insufficient room ventilation. | 1. Immediately stop the procedure and evacuate the affected area. 2. Assess the subject for any adverse effects. 3. Once the area is clear, investigate the source of the leak, checking the delivery system, scavenging system, and subject's technique. 4. Review and improve ventilation in the procedure room.[9] 5. Report the incident according to your institution's occupational health and safety protocols. |
Quantitative Data Summary
Occupational Exposure Limits and Observed Levels
| Parameter | Value | Source |
| NIOSH Recommended Exposure Limit (REL) - Ceiling | 2 ppm (13.5 mg/m³) | [1] |
| Proposed Maximum Exposure Limit (MEL) - 8-hour TWA | 15 ppm | [2][3] |
| Observed 8-hour TWA Exposure for Nurses (with AC Chamber) | 0.008 - 0.736 ppm | [2][3] |
| This compound Odor Threshold | 0.13 - 0.19 ppm | [3][16] |
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₄Cl₂F₂O | [17] |
| Molar Mass | 164.96 g/mol | [17] |
| Boiling Point | 104.8 °C | [17][18] |
| Vapor Pressure at 20°C | 22.5 mmHg | [18] |
| Conversion | 1 ppm = 6.75 mg/m³ | [1] |
Experimental Protocols
Protocol: Air Monitoring of this compound Using Passive Personal Dosimeters
Objective: To measure the 8-hour Time-Weighted Average (TWA) occupational exposure to this compound.
Materials:
-
3M Organic Vapor Monitor 3500 or equivalent passive sampling badge.
-
Chain of custody forms.
-
Accredited analytical laboratory for sample analysis (e.g., via gas chromatography).
Methodology:
-
Preparation: Before the start of the work shift, label the monitoring badge with the user's name, date, and start time.
-
Placement: Attach the badge to the employee's clothing in the breathing zone (i.e., on the lapel or collar).
-
Sampling: The badge should be worn for the entire duration of the potential exposure period, typically a full 8-hour shift.
-
Documentation: Record the start and end times of the sampling period, as well as a description of the tasks performed by the employee during this time.
-
Sample Handling: At the end of the sampling period, remove the badge, seal it as per the manufacturer's instructions, and record the end time.
-
Analysis: Send the sealed badge with the completed chain of custody form to an accredited analytical laboratory for analysis of this compound concentration.
-
Data Interpretation: The laboratory will provide a report with the this compound concentration in ppm or mg/m³. This value can then be compared to the established occupational exposure limits.
Visualizations
Caption: Workflow for minimizing occupational exposure to this compound.
Caption: Hierarchy of controls for managing this compound exposure.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-interventional study evaluating exposure to inhaled, low-dose this compound experienced by hospital emergency department personnel in France - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nzmj.org.nz [nzmj.org.nz]
- 5. This compound toxicity: historical determination and lessons for modern patient and occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. penthrox.co.uk [penthrox.co.uk]
- 7. The role of inhaled this compound in acute pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skintherapyletter.com [skintherapyletter.com]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. Environmental impact of low-dose this compound versus nitrous oxide for analgesia: how green is the ‘green whistle’? | Emergency Medicine Journal [emj.bmj.com]
- 11. dvm360.com [dvm360.com]
- 12. bsge.org.uk [bsge.org.uk]
- 13. technicallibrary.midmark.com [technicallibrary.midmark.com]
- 14. Deliberate anaesthesia gas scavenging system check, a need for averting disasters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apsf.org [apsf.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. ccjm.org [ccjm.org]
managing Methoxyflurane-induced respiratory depression in canines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing methoxyflurane-induced respiratory depression in canine subjects during experimental procedures.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the use of this compound for anesthesia in canines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced respiratory depression?
A1: this compound, like other inhalant anesthetics, causes a dose-dependent depression of the central nervous system (CNS).[1] It enhances the activity of inhibitory neurotransmitter systems, primarily by binding to and potentiating the effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This increased inhibitory signaling in the medullary respiratory center leads to a decrease in the rate and depth of breathing.
Q2: Are there any direct reversal agents for this compound?
A2: There are no specific reversal agents or antagonists for inhalant anesthetics like this compound. Management of overdose and respiratory depression relies on supportive care and discontinuation of the agent.
Q3: What are the typical signs of this compound-induced respiratory depression in canines?
A3: Signs range from a mild decrease in respiratory rate and tidal volume to severe hypoventilation and apnea (cessation of breathing). As respiratory depression progresses, you may observe an increase in arterial carbon dioxide levels (PaCO2), which can lead to respiratory acidosis.[2]
Q4: How does the respiratory depression caused by this compound compare to other inhalant anesthetics?
A4: this compound causes significant, dose-dependent respiratory depression. Studies have shown that at 2.0 MAC (Minimum Alveolar Concentration), this compound can cause significantly greater hypoventilation compared to halothane.[2]
Q5: What are the known risk factors for developing severe respiratory depression with this compound?
A5: Risk factors include high concentrations of this compound, prolonged anesthesia, concurrent use of other respiratory depressant drugs (e.g., opioids, certain sedatives), and pre-existing respiratory or cardiovascular disease.
Troubleshooting Guide
Issue 1: The canine's respiratory rate is progressively decreasing after inducing anesthesia with this compound.
-
Immediate Action:
-
Immediately reduce the vaporizer setting of the this compound.
-
If the respiratory rate falls below 6-8 breaths per minute, turn off the vaporizer.
-
Ensure the oxygen flow rate is adequate.
-
If the animal is not intubated, ensure a patent airway. If intubated, check for any obstructions in the endotracheal tube.
-
-
Follow-up:
-
Closely monitor the respiratory rate, depth, and mucous membrane color.
-
Use a capnograph to monitor end-tidal CO2 (ETCO2). A rising ETCO2 indicates worsening hypoventilation.
-
If spontaneous ventilation does not improve, initiate intermittent positive pressure ventilation (IPPV) with 100% oxygen.
-
Issue 2: The canine has become apneic (stopped breathing) during this compound anesthesia.
-
Immediate Action (Emergency Protocol):
-
Cease this compound Administration: Immediately turn off the vaporizer.
-
Ensure a Patent Airway: Check that the endotracheal tube is correctly placed and not obstructed.
-
Initiate Positive Pressure Ventilation: Begin ventilating the animal with 100% oxygen using a rebreathing bag or a mechanical ventilator. Provide 8-12 breaths per minute.
-
Check Cardiovascular Status: Assess heart rate and rhythm, pulse quality, and mucous membrane color.
-
-
Pharmacological Intervention (if necessary):
-
Follow-up:
-
Continue to monitor vital signs closely.
-
Once spontaneous respiration returns, gradually reduce the frequency of manual ventilation.
-
Re-evaluate the anesthetic plan and consider using a lower concentration of this compound or an alternative anesthetic agent.
-
Issue 3: The canine is experiencing a slow or prolonged recovery from this compound anesthesia.
-
Possible Causes:
-
Drug Accumulation: this compound has a high blood/gas solubility, which can lead to its accumulation in body tissues, especially fat, resulting in a prolonged recovery.
-
Hypothermia: Anesthesia often leads to a drop in body temperature, which can slow drug metabolism and prolong recovery.
-
Hypoglycemia: Low blood sugar can contribute to weakness and a delayed return to consciousness.
-
Underlying Medical Conditions: Pre-existing hepatic or renal disease can impair drug metabolism and elimination.
-
-
Troubleshooting Steps:
-
Discontinue Anesthetic: Ensure the this compound has been turned off and the breathing circuit is flushed with 100% oxygen.
-
Supportive Care:
-
Provide thermal support with warming blankets or pads to correct hypothermia.
-
Administer intravenous fluids to aid in drug elimination and support cardiovascular function.
-
Check blood glucose levels and administer dextrose if necessary.
-
-
Monitor Vital Signs: Continue to monitor respiratory rate, heart rate, and temperature throughout the recovery period.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Respiratory Parameters in Canines (Spontaneous Ventilation)
| MAC Multiple | End-Tidal this compound (%) | Arterial PCO2 (mm Hg) | Respiratory Rate (breaths/min) | Tidal Volume (mL/kg) |
| 1.0 MAC | ~0.23% | 45 - 55 | Data not consistently reported | Data not consistently reported |
| 1.5 MAC | ~0.35% | 50 - 60 | Data not consistently reported | Data not consistently reported |
| 2.0 MAC | ~0.46% | > 60 | Data not consistently reported | Data not consistently reported |
Note: Data for Respiratory Rate and Tidal Volume with this compound is not consistently reported in the reviewed literature. The primary indicator of respiratory depression in these studies is the dose-dependent increase in PaCO2.[2]
Experimental Protocols
Protocol for Management of this compound-Induced Respiratory Depression/Arrest in a Research Setting
1.0 Objective
To provide a standardized procedure for the safe and effective management of respiratory depression and arrest in canines anesthetized with this compound.
2.0 Materials
-
Anesthetic machine with a precision vaporizer for this compound
-
Oxygen source
-
Endotracheal tubes of various sizes
-
Laryngoscope
-
Rebreathing bag or mechanical ventilator
-
Intravenous catheters and fluids
-
Monitoring equipment: ECG, capnograph, pulse oximeter, thermometer, blood pressure monitor
-
Emergency drug kit including Doxapram HCl (20 mg/mL injection)
-
Syringes and needles
3.0 Procedure
3.1. Recognition of Respiratory Depression:
-
Mild to Moderate: Respiratory rate decreases to 6-10 breaths per minute. End-tidal CO2 (ETCO2) rises to 50-60 mmHg.
-
Severe: Respiratory rate falls below 6 breaths per minute. ETCO2 exceeds 60 mmHg.
-
Apnea/Arrest: Cessation of spontaneous breathing for more than 30 seconds.
3.2. Management of Mild to Moderate Respiratory Depression:
-
Reduce the this compound vaporizer setting by 25-50%.
-
Ensure the oxygen flow rate is adequate for the breathing circuit being used.
-
Gently stimulate the animal by pinching a toe or moving a limb to encourage spontaneous breathing.
-
If the depression persists or worsens, proceed to the protocol for severe depression.
3.3. Management of Severe Respiratory Depression and Apnea/Arrest:
-
Cease Anesthetic Delivery: Immediately turn the this compound vaporizer to 0%.
-
Call for Assistance: Alert other laboratory personnel to the emergency.
-
Airway Management:
-
Confirm the endotracheal tube is correctly positioned and patent.
-
If not intubated, intubate the animal immediately.
-
-
Ventilatory Support:
-
Disconnect the anesthetic circuit from the vaporizer if possible, or ensure the vaporizer is off, and flush the circuit with 100% oxygen.
-
Begin intermittent positive pressure ventilation (IPPV) with 100% oxygen at a rate of 8-12 breaths per minute.
-
Adjust the tidal volume to achieve a visible chest rise.
-
-
Cardiovascular Assessment:
-
Simultaneously assess heart rate, pulse quality, and mucous membrane color.
-
If bradycardia is present, consult with the veterinarian regarding the administration of an anticholinergic.
-
-
Pharmacological Intervention (if spontaneous breathing does not resume):
-
Continue Monitoring and Support:
-
Continue IPPV until spontaneous, effective ventilation resumes.
-
Once spontaneous breathing is re-established, gradually reduce the frequency of manual breaths.
-
Maintain the animal on 100% oxygen until it is stable.
-
Re-evaluate the anesthetic plan before considering the reintroduction of any anesthetic agent.
-
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Circulatory and respiratory effects of this compound in dogs: comparison of halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxapram (Dopram-V) for Dogs and Cats [petplace.com]
- 4. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Methoxyflurane Vaporizer Calibration and Maintenance
This technical support center is designed for researchers, scientists, and drug development professionals to ensure the consistent and accurate delivery of Methoxyflurane in experimental settings. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during vaporizer use.
Frequently Asked Questions (FAQs)
Q1: How often should a this compound vaporizer be calibrated?
A1: The accuracy of anesthetic agent output from a precision vaporizer must be verified annually.[1][2] If a vaporizer has been out of service for more than a year, it must be verified before use.[1][2] Manufacturers generally recommend a full service and calibration every one to three years, depending on the model and usage.[3][4]
Q2: What is the acceptable performance range for a this compound vaporizer?
A2: If the verified delivered concentration of the anesthetic gas is ±15% or more out of calibration from the target value, the unit must be serviced by qualified personnel.[1][2]
Q3: Can I use a vaporizer calibrated for another anesthetic agent with this compound?
A3: No. Vaporizers are agent-specific. Using the wrong anesthetic agent can lead to unpredictable and dangerous overdose or underdose situations.[1][2] Always use a vaporizer specifically calibrated for this compound.
Q4: What are the key physical properties of this compound that affect its vaporization?
A4: this compound has a low vapor pressure and a high boiling point (104.8 °C at 1 atmosphere), which makes it less volatile compared to other anesthetics like isoflurane.[5] This means it can be difficult to vaporize this compound using conventional anesthetic vaporizers, and mask inductions may be slow.[5][6]
Q5: What routine maintenance should I perform on my this compound vaporizer?
A5:
-
Before each use: Inspect the vaporizer and all associated components (tubing, flow meters, valves, gaskets) for proper setup and any leaks.[7]
-
Every two weeks (ideal): When the agent level is low, the vaporizer should be drained into an appropriately marked container and the old agent discarded.[8]
-
General Handling: Always keep the vaporizer in an upright position to ensure accurate liquid level indication.[1][2][8] Never tilt a charged vaporizer more than 45 degrees, as this can lead to a dangerous overdose in subsequent use.[8]
-
Cleaning: Clean the exterior of the vaporizer with a damp cloth. Do not allow cleaning agents to enter any ports or the control dial.[8]
Troubleshooting Guide
Issue 1: Inconsistent or Inadequate Anesthesia
| Potential Cause | Troubleshooting Steps |
| Incorrect Vaporizer Setting | This compound's low volatility may require higher initial vaporizer settings for mask inductions.[6] |
| Low Anesthetic Level | Check the sight glass to ensure an adequate level of this compound. The wicks can retain agent and continue to deliver vapor for a period even when the liquid is not visible, but this should be avoided.[8] |
| Vaporizer Out of Calibration | If you suspect the output is incorrect, the vaporizer's calibration should be verified. Abnormal patient response is a key indicator of incorrect vaporizer function. |
| Leaks in the System | Perform a leak check of the entire anesthesia system, including the vaporizer, tubing, and connections. |
| Low Carrier Gas Flow Rate | Ensure the carrier gas (e.g., oxygen) flow rate is appropriate for the desired concentration and experimental setup. |
Issue 2: Suspected Vaporizer Malfunction
| Symptom | Troubleshooting Steps |
| Dial is difficult to turn | Do not force the dial. This may indicate an internal issue requiring professional service. |
| Visible discoloration in the sight glass | A yellowish-brown discoloration can indicate the need for servicing. |
| Significant pressure drop when vaporizer is turned on during a leak check | This may indicate a leak within the vaporizer or worn O-rings that need replacement. |
| No or very low anesthetic output despite correct settings | Check the anesthetic level. If full, the vaporizer may be internally blocked or malfunctioning and requires professional service. |
Quantitative Data
Table 1: Vapor Pressure of this compound at Different Temperatures
| Temperature (°C) | Vapor Pressure (mm of Hg) |
| 5.0 | 10.0 |
| 24.4 | 30.0 |
| 29.0* | 40.0 |
| 47.24 | 90.29 |
| 64.52 | 188.93 |
| 88.78 | 459.78 |
| 94.78 | 558.94 |
| 100.15 | 665.06 |
| Extrapolated value[9] |
Experimental Protocols
Protocol: Annual Verification of this compound Vaporizer Output
Objective: To verify that the delivered concentration of this compound from a vaporizer is within ±15% of the dial setting.
Materials:
-
This compound vaporizer to be tested
-
Anesthetic gas analyzer calibrated for this compound
-
Source of carrier gas (e.g., compressed oxygen) with a calibrated flowmeter
-
Appropriate tubing and connectors
Methodology:
-
Ensure the anesthetic gas analyzer is calibrated according to the manufacturer's instructions for this compound.
-
Connect the carrier gas source to the inlet of the this compound vaporizer.
-
Connect the outlet of the vaporizer to the anesthetic gas analyzer.
-
Set the carrier gas flow rate to a commonly used experimental flow rate (e.g., 1 L/min).
-
With the vaporizer dial set to 'OFF', confirm that the gas analyzer reads 0% this compound.
-
Turn the vaporizer dial to a low concentration setting (e.g., 0.5%).
-
Allow the reading on the gas analyzer to stabilize for one to two minutes.
-
Record the vaporizer setting and the gas analyzer reading.
-
Repeat steps 6-8 for mid-range (e.g., 1.5%) and high-range (e.g., 3.0%) concentration settings.
-
Calculate the percent deviation for each setting using the formula: % Deviation = ((Measured Concentration - Set Concentration) / Set Concentration) * 100
-
If the percent deviation at any setting is ±15% or greater, the vaporizer must be removed from service and sent for professional calibration.[1][2]
-
Affix a sticker to the vaporizer indicating the date of verification, the results (pass/fail), and the initials of the person who performed the verification.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound delivery.
Caption: Principle of a variable-bypass vaporizer for this compound delivery.
References
- 1. Vaporizer Calibration and Maintenance | Office of the Vice President for Research [ovpr.uchc.edu]
- 2. Vaporizer Calibration and Maintenance [utoledo.edu]
- 3. Tips for Anesthesia Vaporizer Cleaning & Calibration [dreveterinary.com]
- 4. Benefits of Cleaning and Calibrating an Anesthesia Vaporizer [avantehs.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Precautions when using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. vetequip.com [vetequip.com]
- 9. ccjm.org [ccjm.org]
Methoxyflurane Stability & Storage: A Technical Support Guide
Welcome to the Technical Support Center for Methoxyflurane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound (2,2-dichloro-1,1-difluoro-1-methoxyethane) is a halogenated ether.[1] It is a clear, colorless, volatile liquid with a characteristic fruity odor.[2] It is miscible with ethanol, acetone, chloroform, diethyl ether, and fixed oils, and it is soluble in rubber.[1]
Q2: What are the primary factors that can cause this compound to degrade in storage?
This compound is chemically stable at normal temperatures and pressures. However, its stability can be compromised by:
-
Heat and Ignition Sources: Avoid heat, flames, sparks, and other sources of ignition. Sealed containers may rupture if exposed to high heat.
-
Light: this compound is typically supplied in amber or brown glass vials, indicating that it should be protected from light to prevent potential photodegradation.
-
Air/Oxygen: The presence of an antioxidant stabilizer, Butylated Hydroxytoluene (BHT), in many formulations suggests that oxidation is a potential degradation pathway. It is recommended to store this compound in tightly closed containers, avoiding direct contact with air.
-
Evaporation: Due to its volatility, this compound can be lost to evaporation if containers are not properly sealed. One study showed that an inhaler left in the open lost 50% of its this compound content within 5 hours.[3]
-
Incompatible Materials: this compound is incompatible with strong oxidizing materials and finely powdered metals.
Q3: What is the role of Butylated Hydroxytoluene (BHT) in this compound formulations?
Butylated Hydroxytoluene (BHT) is added to this compound as an antioxidant stabilizer. It works by preventing free radical-mediated oxidation. BHT acts as a terminating agent, suppressing autoxidation by donating a hydrogen atom to peroxy radicals, thus converting them into more stable hydroperoxides and preventing a chain reaction that could degrade the this compound molecule.
Q4: What are the known degradation products of this compound?
While chemical degradation in storage is not extensively documented in public literature, the metabolic degradation pathways are well-studied and provide insight into potential breakdown products. In vivo, this compound is metabolized by O-demethylation and dechlorination.[4][5] This process yields products such as:
These compounds, particularly fluoride and DCAA, were responsible for the nephrotoxicity observed when this compound was used at high anesthetic doses.[6][7] A stability-indicating analytical method should be able to separate the intact this compound from these and other potential degradation products.
Troubleshooting Guide
Problem: I suspect my stored this compound has degraded.
Symptoms:
-
Unusual odor (different from the characteristic fruity smell).
-
Discoloration of the liquid.
-
Presence of particulate matter.
-
Inconsistent or unexpected experimental results.
Troubleshooting Steps:
dot
References
- 1. japsonline.com [japsonline.com]
- 2. web.vscht.cz [web.vscht.cz]
- 3. Gas chromatographic determination of volatile anaesthetic agents in blood. Part 2. Clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 5. Gas chromatographic determination of this compound in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. openaccessjournals.com [openaccessjournals.com]
addressing variability in animal response to Methoxyflurane anesthesia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Methoxyflurane for animal anesthesia. It addresses common sources of variability in animal response and offers troubleshooting solutions to ensure safe, effective, and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an anesthetic?
This compound is a halogenated ether that functions as an inhalation anesthetic.[1] It induces a state of unconsciousness, analgesia (pain relief), and muscle relaxation by depressing the central nervous system.[2] The precise mechanism involves altering the activity of ion channels in neuronal membranes, which reduces tissue excitability.[2]
Q2: What are the common factors that cause variability in animal response to this compound?
Variability in response to this compound anesthesia can be attributed to several factors, including:
-
Species and Strain: Different animal species and even different strains within the same species can exhibit varied sensitivity to this compound.
-
Age: Neonatal and geriatric animals may have different metabolic rates and drug sensitivities compared to adults.[3]
-
Weight and Body Composition: Obesity can alter the pharmacokinetics of anesthetic agents.[4][5][6] Obese animals may have a greater variability in serum inorganic fluoride levels, a metabolite of this compound.[5]
-
Health Status: Animals with underlying health conditions, particularly renal or hepatic impairment, may have an altered response to this compound and a higher risk of toxicity.[7]
-
Concurrent Medications: Co-administration of other drugs can either potentiate or antagonize the effects of this compound.[2]
Q3: What are the potential risks and side effects associated with this compound anesthesia?
The primary concerns with this compound are dose-related nephrotoxicity (kidney damage) and hepatotoxicity (liver damage).[8] These toxicities are associated with the metabolites of this compound, particularly inorganic fluoride ions.[7] At high anesthetic doses, serum fluoride levels can exceed 40 micromol/l, a threshold associated with nephrotoxicity.[7] Other potential side effects include cardiovascular and respiratory depression.
Q4: How can I minimize the risks associated with this compound?
To mitigate the risks:
-
Use the lowest effective dose for the shortest possible duration.[9]
-
Ensure a calibrated vaporizer is used for precise delivery.[10]
-
Avoid use in animals with pre-existing kidney or liver disease.[7]
-
Be cautious when co-administering other drugs, especially those with known nephrotoxic or hepatotoxic potential.[7]
-
Properly scavenge waste anesthetic gas to minimize occupational exposure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Delayed or Prolonged Recovery | 1. Overdose: The animal received too high a concentration of this compound.[11][12]2. Hypothermia: Anesthesia can induce a drop in body temperature, slowing metabolism and drug clearance.3. Individual Variation: Slower metabolism of the anesthetic agent in a particular animal.[13]4. Underlying Health Issues: Compromised liver or kidney function can delay drug elimination.[11] | 1. Reduce Anesthetic Concentration: Immediately decrease the vaporizer setting or remove the animal from the anesthetic source.[14]2. Provide Supplemental Heat: Use a warming pad or other heat source to maintain the animal's body temperature within the normal physiological range.[14][15]3. Ensure Adequate Oxygenation: Administer 100% oxygen during the recovery period.[14]4. Monitor Vitals: Closely monitor heart rate, respiratory rate, and temperature until the animal is fully recovered.[16]5. Veterinary Consultation: If recovery is significantly prolonged, consult with a veterinarian. |
| Inadequate Anesthetic Depth | 1. Insufficient Anesthetic Concentration: The vaporizer setting is too low for the individual animal.2. Improper Equipment Setup: Leaks in the anesthesia circuit or a poorly fitted nose cone can reduce the delivered concentration.3. Rapid Respiration: Hyperventilation can lead to a faster washout of the anesthetic gas. | 1. Increase Anesthetic Concentration: Gradually increase the vaporizer setting in small increments while closely monitoring the animal's response.[16]2. Check Equipment: Ensure all connections are secure and the nose cone provides a good seal.3. Assess Painful Stimuli Response: Use a toe pinch or tail pinch to gauge the depth of anesthesia; there should be no withdrawal reflex at a surgical plane of anesthesia.[17][18] |
| Cardiovascular/Respiratory Depression | 1. Anesthetic Overdose: this compound can cause dose-dependent depression of the cardiovascular and respiratory systems.[19]2. Hypoxia: Inadequate oxygen flow can lead to respiratory distress.3. Pre-existing Conditions: Animals with underlying cardiac or respiratory disease are more susceptible. | 1. Reduce Anesthetic Concentration: Immediately lower the vaporizer setting.[14]2. Increase Oxygen Flow: Ensure a sufficient flow of oxygen is being delivered.3. Assisted Ventilation: If breathing is severely depressed or absent, provide manual ventilation.4. Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and mucous membrane color.[14][20] Pink mucous membranes indicate adequate oxygenation.[14] |
Quantitative Data Tables
Table 1: Recommended this compound Vaporizer Settings for Rodents
| Phase | Mouse | Rat | Guinea Pig |
| Induction | 4-5% | 4-5% | 4-5% |
| Maintenance | 1-2% | 1-3% | 1-2% |
Note: These are starting recommendations and should be adjusted based on individual animal response and the depth of anesthesia required for the procedure.[10][21]
Table 2: Normal Physiological Parameters in Anesthetized Rodents
| Parameter | Mouse | Rat | Guinea Pig |
| Heart Rate (beats/min) | 300-500 | 250-450 | 200-300 |
| Respiratory Rate (breaths/min) | 80-230 | 60-140 | 40-100 |
| Rectal Temperature (°C) | 36.5-38.0 | 35.9-37.5 | 37.2-39.5 |
Note: These ranges can vary depending on the strain, age, and depth of anesthesia. Continuous monitoring is crucial.[20]
Experimental Protocols
Protocol 1: this compound Anesthesia Induction and Maintenance in Mice
Materials:
-
Calibrated this compound vaporizer
-
Oxygen source
-
Induction chamber
-
Nose cone delivery circuit
-
Warming pad
-
Ophthalmic ointment
-
Monitoring equipment (pulse oximeter, rectal thermometer)
Procedure:
-
Pre-anesthetic Preparation:
-
Vaporizer Setup:
-
Check the this compound level in the vaporizer.
-
Connect the oxygen source to the vaporizer.
-
Set the oxygen flow rate to 0.8-1.5 L/min for induction.[14]
-
-
Induction:
-
Transition to Maintenance:
-
Maintenance of Anesthesia:
-
Reduce the this compound vaporizer setting to 1-2%.[10]
-
Adjust the oxygen flow rate to 0.4-0.8 L/min.[14]
-
Continuously monitor the depth of anesthesia using the pedal withdrawal reflex (toe pinch).[16][18] There should be no response to a firm pinch.
-
Monitor vital signs (heart rate, respiratory rate, oxygen saturation, and temperature) every 10-15 minutes.[16][18]
-
-
Recovery:
-
Once the procedure is complete, turn off the this compound vaporizer but continue to supply 100% oxygen for a few minutes.[14]
-
Move the mouse to a clean, warm recovery cage.
-
Continue to monitor the mouse every 15 minutes until it is fully ambulatory.[3]
-
Do not return the mouse to a cage with other un-anesthetized animals until it has fully recovered.[15]
-
Visualizations
Caption: Workflow for this compound Anesthesia in Rodents.
Caption: Troubleshooting Logic for Delayed Anesthetic Recovery.
References
- 1. This compound | C3H4Cl2F2O | CID 4116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. Toxicity following this compound anaesthesia. IV. The role of obesity and the effect of low dose anaesthesia on fluoride metabolism and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anesthetic biotransformation and renal function in obese patients during and after this compound or halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. penthrox.co.uk [penthrox.co.uk]
- 8. Precautions when using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 10. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 11. resources.wfsahq.org [resources.wfsahq.org]
- 12. Delayed recovery from anesthesia: A postgraduate educational review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apsf.org [apsf.org]
- 14. mcgill.ca [mcgill.ca]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 18. research.wayne.edu [research.wayne.edu]
- 19. researchgate.net [researchgate.net]
- 20. kentscientific.com [kentscientific.com]
- 21. cm.nus.edu.sg [cm.nus.edu.sg]
troubleshooting Methoxyflurane inhaler device malfunctions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Methoxyflurane inhaler device. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental use.
Troubleshooting Guide
This guide provides systematic instructions to diagnose and resolve common malfunctions with the this compound inhaler device.
Issue 1: Perceived Lack of Analgesic Effect
Q: The subject is not experiencing the expected analgesic effect after administration. What are the possible causes and solutions?
A: A perceived lack of effect can stem from several factors, ranging from user error to device issues. Follow these steps to troubleshoot:
-
Verify Proper Inhalation Technique: Ensure the user is taking slow, steady breaths through the mouthpiece. The first few breaths should be gentle to acclimatize to the vapor.[1][2][3] Pain relief is typically experienced after 6-10 inhalations.[1][2]
-
Check for Adequate Seal: Confirm that the user has formed a tight seal with their lips around the mouthpiece to prevent room air from diluting the this compound vapor.
-
Confirm Dilutor Hole Status: For a higher concentration of this compound, the dilutor hole on the Activated Carbon (AC) chamber can be covered with a finger during inhalation.[1][2][4] The estimated concentration is 0.2-0.4% with the hole uncovered and 0.5-0.7% when covered.[5]
-
Inspect for Leaks: A leak in the device can lead to insufficient vapor delivery. Refer to the "Issue 2: Suspected Device Leak" section for detailed instructions.
-
Consider Individual Patient Factors: Biological variability can influence the onset and perception of analgesia.
Issue 2: Suspected Device Leak
Q: I smell a strong fruity odor around the device, or the subject is not achieving the desired effect, suggesting a possible leak. How can I identify and address this?
A: A leak can compromise the efficacy of the device and lead to unnecessary occupational exposure.
-
Check All Connection Points: Ensure the AC chamber is securely inserted into the dilutor hole on the top of the inhaler.[1]
-
Inspect the Inhaler Body: Visually inspect the inhaler for any cracks or physical damage that could compromise its integrity.
-
Verify Proper Assembly: After filling, ensure the base is securely re-attached to the inhaler body.
-
Experimental Protocol for Leak Detection: For laboratory settings, a qualitative leak test can be performed. See "Experimental Protocols" section for a detailed methodology.
Issue 3: Difficulty in Administering the Dose
Q: The user is experiencing difficulty drawing a breath through the inhaler or reports a blockage.
A: This could indicate an obstruction in the airflow path.
-
Inspect the Mouthpiece: Check for any visible obstructions in the mouthpiece opening.
-
Check the AC Chamber: Ensure the AC chamber is not clogged or damaged. If a second dose is being administered, it is recommended to use a new inhaler and AC chamber.
-
Device Integrity: If the issue persists with a new device, there might be a manufacturing defect. Quarantine the device and report the lot number to the manufacturer.
Issue 4: Premature Cessation of Analgesia
Q: The analgesic effect seems to diminish much faster than the expected 25-30 minutes of continuous use. What could be the cause?
A: The duration of analgesia can be influenced by the user's breathing pattern.
-
Inhalation Pattern: Continuous, rapid breathing will expend the 3 mL dose more quickly.[6] For longer-lasting analgesia, intermittent inhalation is recommended.[1][4][6] A single 3mL dose can last up to an hour with intermittent use.[7]
-
Device Tilt: Ensure the inhaler is kept in a relatively upright position during use to ensure proper wicking of the this compound.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound inhaler malfunctions.
Frequently Asked Questions (FAQs)
Device Operation
-
Q: What is the correct procedure for loading the this compound into the inhaler? A: Tilt the inhaler to a 45° angle and pour the entire contents of one 3 mL bottle into the base while rotating the device to ensure even saturation of the wick.[1]
-
Q: What is the purpose of the Activated Carbon (AC) Chamber? A: The AC chamber is designed to adsorb any exhaled this compound, which minimizes occupational exposure for researchers and technicians in the vicinity.[1][2]
-
Q: Can the inhaler be used without the AC Chamber? A: While the device can technically function without it, it is strongly recommended to always use the AC chamber to reduce environmental vapor levels and occupational exposure.[2]
Safety and Efficacy
-
Q: What are the most common side effects associated with this compound inhalation? A: The most frequently reported adverse events are dizziness, headache, and somnolence.[8] These effects are generally mild and transient.[8]
-
Q: Are there any known contraindications for this compound use in a research setting? A: Yes, this compound should not be used in subjects with a known hypersensitivity to fluorinated anesthetics, pre-existing renal or hepatic impairment, respiratory depression, or a personal or family history of malignant hyperthermia.[6][9]
-
Q: What is the recommended maximum dosage? A: The maximum recommended dose is 6 mL in a 24-hour period, and the total weekly dose should not exceed 15 mL. Administration on consecutive days is not recommended.[4]
Quantitative Data on Device Performance
The following table summarizes data from post-market surveillance and clinical studies on the Penthrox® this compound inhaler.
| Performance Metric | Reported Rate/Value | Source |
| User-Reported Ease of Use (Good to Excellent) | 97.0% | [10] |
| Patient Satisfaction (Good to Excellent) | 90.0% | [10] |
| Incidence of Drowsiness | 12.8% | [10] |
| Incidence of Nausea | 6.9% | [10] |
| Patients Reporting No Side Effects | 74.3% | [10] |
| Requirement for a Second Dose | 9.9% | [10] |
| Median Time to First Pain Relief | 5 minutes | [8] |
Experimental Protocols
1. Protocol for Qualitative Leak Detection of the Inhaler Device
-
Objective: To confirm the integrity of the inhaler device and ensure no leakage of this compound vapor.
-
Materials:
-
New, unopened this compound inhaler and 3 mL vial
-
Well-ventilated fume hood
-
Personal protective equipment (gloves, safety glasses)
-
-
Methodology:
-
Prepare the inhaler by loading the 3 mL of this compound as per the standard procedure.
-
Securely attach the base and the AC chamber.
-
Place the prepared inhaler in the fume hood.
-
Without inhaling from the mouthpiece, gently obstruct the mouthpiece opening with a gloved thumb and apply light positive pressure by attempting to exhale into the dilutor hole (if not covered by the AC chamber) or around the base.
-
Carefully smell for any fruity odor of this compound around the seals of the base and the AC chamber. The human nose is very sensitive to the odor of this compound.
-
Any detectable odor indicates a potential leak. The device should not be used.
-
2. Protocol for Assessing Activated Carbon (AC) Chamber Efficacy
-
Objective: To verify the adsorptive capacity of the AC chamber.
-
Materials:
-
This compound inhaler and 3 mL vial
-
AC Chamber
-
Gas sampling bags
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Controlled environment with known ventilation rate
-
-
Methodology:
-
Prepare the this compound inhaler as standard.
-
In a controlled, ventilated environment, have a trained user exhale through the device for a set period (e.g., 10 minutes of intermittent breaths).
-
Collect a sample of the air exiting the AC chamber using a gas sampling bag at regular intervals.
-
Simultaneously, collect a sample of the ambient air in the room as a baseline.
-
Analyze the collected gas samples for this compound concentration using GC-FID or GC-MS.
-
The efficacy of the AC chamber is determined by the difference in this compound concentration between the exhaled sample and the ambient air. A properly functioning AC chamber should result in a negligible increase in this compound concentration in the exhaled sample compared to the ambient air.
-
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound's analgesic effect.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. nps.org.au [nps.org.au]
- 3. nps.org.au [nps.org.au]
- 4. ambulance.qld.gov.au [ambulance.qld.gov.au]
- 5. skintherapyletter.com [skintherapyletter.com]
- 6. penthrox.co.uk [penthrox.co.uk]
- 7. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 8. This compound for Acute Pain in the Emergency Department: A Review of Clinical Effectiveness, Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. penthrox.co.uk [penthrox.co.uk]
- 10. Penthrox Is an Effective Analgesic but Is It Patient Approved? - PMC [pmc.ncbi.nlm.nih.gov]
mitigating the nephrotoxic effects of Methoxyflurane in research animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the nephrotoxic effects of methoxyflurane in research animals. The information is presented through frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound nephrotoxicity and what is the primary cause?
This compound nephrotoxicity is a form of dose-dependent kidney damage that can occur following anesthesia.[1][2] The primary cause is not the drug itself, but its metabolic breakdown products. This compound is metabolized in the liver and kidneys by cytochrome P450 enzymes (specifically CYP2E1, 2A6, and 3A4) through two main pathways.[3][4] The most significant pathway in terms of toxicity is O-demethylation, which produces inorganic fluoride and dichloroacetic acid (DCAA).[3][5] Research has shown that the combination of fluoride and DCAA is significantly more toxic to renal tubules than fluoride alone, leading to cellular necrosis and impaired kidney function.[5][6] Intrarenal metabolism of this compound may be a particularly critical event leading to this toxicity.[4]
Q2: What are the common clinical and pathological signs of this compound-induced kidney damage in animals?
Researchers should monitor for a specific set of clinical signs that indicate renal stress or damage. Key indicators include:
-
Decreased Urine Osmolality: The urine becomes less concentrated.[3]
-
Elevated Serum Biomarkers: Increases in blood urea nitrogen (BUN) and serum creatinine are common biochemical findings.[3][8]
-
Histopathological Changes: Microscopic examination of the kidney tissue may reveal acute tubular necrosis, particularly in the proximal tubules, as well as mitochondrial swelling and the potential for calcium oxalate crystal deposition.[2][9]
Q3: Are certain research animal strains more susceptible to this compound nephrotoxicity?
Yes, there is a marked difference in susceptibility between animal strains. The Fischer 344 rat is a well-established model for studying this compound nephrotoxicity because this strain is highly susceptible and its metabolic pathways are similar to humans.[2][10] In contrast, Sprague-Dawley rats have been found to be less susceptible, and preclinical trials using this strain initially failed to identify the nephrotoxic potential of this compound.[10] This highlights the critical importance of selecting the appropriate animal model for both safety and efficacy studies involving this anesthetic.
Q4: What are the most effective strategies to mitigate or prevent nephrotoxicity during my experiments?
A multi-faceted approach is recommended to minimize risk:
-
Dose Management: The risk is dose-dependent.[7] Use the lowest effective concentration of this compound for the shortest duration possible. For analgesic use, doses are typically limited to subanesthetic levels (e.g., in humans, ≤2.0 MAC-hours), which are not associated with renal toxicity.[1]
-
Avoid Enzyme Inducers: Do not concurrently administer drugs known to induce cytochrome P450 enzymes, such as phenobarbital.[2][10] Enzyme induction significantly increases the metabolism of this compound to its toxic byproducts.[3]
-
Avoid Concurrent Nephrotoxins: The use of other drugs with known nephrotoxic potential, such as certain antibiotics (gentamicin, tetracycline) or NSAIDs (flunixin meglumine), should be avoided as they can have an additive effect on kidney damage.[2][11][12]
-
Consider Alternatives: For procedures requiring prolonged anesthesia, consider using an alternative inhalant anesthetic with a lower risk profile, such as isoflurane.[13]
Q5: What are the primary alternatives to this compound for inhalant anesthesia in small laboratory animals?
Isoflurane is an excellent and widely used alternative to this compound.[13] While this compound was often used in simple open-circuit setups due to its low vapor pressure, isoflurane can be adapted for similar use. A study demonstrated that dissolving isoflurane in propylene glycol (e.g., a 20% solution) allows for its safe and effective use in drop-chamber and nose-cone systems, providing rapid induction and recovery without post-anesthetic distress.[13] Other alternatives used for analgesia in various settings include nitrous oxide and fentanyl.[14]
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Solutions & Mitigation Steps |
| Animals exhibit polyuria (excessive urination) and/or have elevated BUN/creatinine post-procedure. | 1. This compound dose or duration was too high.[2][7]2. Concurrent use of a P450 enzyme-inducing drug (e.g., phenobarbital).[3][10]3. The animal strain used is highly susceptible (e.g., Fischer 344 rat).[2][10]4. Concurrent administration of another nephrotoxic agent.[11][12] | 1. Immediate: Provide supportive care, including fluid therapy, to manage renal function.2. Protocol Review: Critically review the anesthetic protocol. Reduce the this compound concentration or duration for future experiments.3. Medication Check: Screen all experimental and therapeutic agents for P450 induction potential or direct nephrotoxicity.4. Future Studies: Consider switching to a less-susceptible strain or an alternative anesthetic like isoflurane.[13] |
| Inconsistent renal function results are observed across different animal groups. | 1. Uncontrolled variation in anesthetic administration (duration, concentration).2. Genetic variability within the animal colony.3. Undocumented exposure to other compounds that affect renal function or this compound metabolism. | 1. Standardize Protocol: Ensure strict adherence to the anesthetic administration protocol for all animals.2. Review Animal Records: Perform a thorough audit of all substances administered to the animals, including bedding, diet, and water supplements.3. Consider Strain: If using an outbred stock, consider if a more genetically uniform inbred strain is necessary to reduce biological variability. |
| Pathology reports indicate renal tubular necrosis or oxalate crystals in control animals. | 1. This is highly unexpected for a true control group.2. Possible cross-contamination of anesthetic equipment.3. A confounding factor in the animals' environment or diet. | 1. Equipment Audit: Thoroughly clean and verify the function of all anesthetic delivery systems. Use separate, dedicated systems for different agents if possible.2. Environmental Review: Investigate potential environmental contaminants and review the composition of the animal diet for substances that could cause renal stress. |
Data Presentation
Table 1: Key Biomarkers of this compound Nephrotoxicity
| Biomarker | Type | Indication of Toxicity | Species Model |
| Urine Volume | Clinical Sign | Significant Increase (Polyuria) | Rat, Dog, Human |
| Urine Osmolality | Functional Metric | Decrease | Rat |
| Blood Urea Nitrogen (BUN) | Serum | Increase | Rat, Dog, Human |
| Serum Creatinine | Serum | Increase | Dog, Human |
| Serum Inorganic Fluoride | Serum | Increase (Correlates with exposure) | Rat, Human |
| Tubular Necrosis | Histopathology | Presence and severity of cell death | Rat, Dog |
| Kidney Injury Molecule-1 (Kim-1) | Urinary Protein | Increase (Early indicator) | Rat |
| Clusterin | Urinary Protein | Increase (Early indicator) | Rat |
Table 2: Effects of this compound Metabolites on Renal Function in Rats
| Administered Compound(s) | Dose (mmol/kg) | Effect on Urine Osmolality | Effect on Urine Volume | Renal Tubular Necrosis |
| MDFA (Metabolite) | N/A | No Effect | No Effect | None |
| DCAA (Metabolite) | N/A | No Effect | No Effect | None |
| Sodium Fluoride (Low Dose) | 0.22 then 0.11 | Decrease | No Significant Effect | Not Significant |
| Sodium Fluoride (High Dose) | 0.45 then 0.22 | Decrease | Increase (Diuresis) | Not Significant |
| Sodium Fluoride + DCAA | N/A | Significant Decrease | Significant Increase | Significantly Greater than Fluoride Alone |
Data summarized from Kharasch et al. (2006). This study demonstrates the synergistic toxicity of fluoride and DCAA.[5][6]
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of this compound leading to nephrotoxic metabolites.
Caption: Experimental workflow for assessing this compound nephrotoxicity in rodents.
Caption: Decision-making flowchart for mitigating this compound nephrotoxicity risk.
Experimental Protocols
Protocol 1: Standard Monitoring of Renal Function in Rodents
This protocol outlines the key steps for monitoring renal function in rats anesthetized with this compound.
1. Animal Model:
-
Species/Strain: Fischer 344 Rat (or other relevant strain).
-
Acclimation: Acclimate animals for at least 7 days before the experiment. House in metabolic cages for 24-48 hours prior to baseline measurements to allow for accurate urine collection.
2. Baseline Data Collection (24h prior to anesthesia):
-
Collect 24-hour urine sample. Measure total volume and analyze for osmolality and biomarkers (e.g., Kim-1).
-
Collect a baseline blood sample (e.g., via tail vein) to measure serum BUN and creatinine.
3. Anesthetic Administration:
-
Induce and maintain anesthesia using a calibrated vaporizer to deliver a precise concentration of this compound.
-
Clearly document the concentration used and the total duration of anesthesia.
-
Maintain body temperature using a heating pad.
4. Post-Anesthesia Monitoring and Sample Collection:
-
Return the animal to a metabolic cage immediately after recovery.
-
Collect urine over a 24-hour (or 48-hour) period. Record the total volume.
-
At 24 or 48 hours post-anesthesia, collect a terminal blood sample via cardiac puncture under deep anesthesia.
-
Immediately perfuse and collect the kidneys. Fix one kidney in 10% neutral buffered formalin for histopathology and flash-freeze the other for molecular analysis.
5. Analysis:
-
Biochemistry: Analyze blood samples for BUN and creatinine. Analyze urine for osmolality.
-
Histopathology: Process the formalin-fixed kidney for paraffin embedding, sectioning, and staining (e.g., H&E, PAS). A board-certified veterinary pathologist should score the sections for evidence of tubular necrosis, cast formation, and other signs of injury.
This protocol is a synthesis of methodologies described in references[3][5][7].
References
- 1. Analgesic use of inhaled this compound: Evaluation of its potential nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 1): Identification of the nephrotoxic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human kidney this compound and sevoflurane metabolism. Intrarenal fluoride production as a possible mechanism of this compound nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 2): Identification of nephrotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 2): Identification of nephrotoxic metabolites. [scholars.duke.edu]
- 7. Dose-related this compound nephrotoxicity in rats: a biochemical and pathologic correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in kidney and liver function after this compound (penthrane) anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The morphology and pathogenesis of nephrotoxicity following this compound (penthrane) anesthesia. An experimental model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nzmj.org.nz [nzmj.org.nz]
- 11. Nephrotoxicity in dogs associated with this compound anesthesia and flunixin meglumine analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nps.org.au [nps.org.au]
- 13. A replacement for this compound (Metofane) in open-circuit anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biomarkers for drug-induced renal damage and nephrotoxicity-an overview for applied toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques to reduce Methoxyflurane induction and recovery time
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize experimental protocols by reducing Methoxyflurane induction and recovery times.
Frequently Asked Questions (FAQs)
Q1: Why are the induction and recovery times for this compound inherently long?
The speed of induction and recovery for any inhalant anesthetic is primarily determined by its blood/gas partition coefficient. This value indicates the solubility of the anesthetic in the blood. This compound has a very high blood/gas partition coefficient, meaning it is highly soluble in blood. Consequently, a large amount of the anesthetic must be absorbed into the bloodstream before the partial pressure in the brain is sufficient to induce anesthesia, resulting in a slow induction. Similarly, during recovery, the anesthetic is slow to leave the blood and be exhaled, leading to a prolonged recovery period compared to agents with lower solubility like isoflurane or sevoflurane.[1][2]
Q2: What is a typical induction time for this compound in small rodents?
With a properly configured and simple administration system, a relatively rapid induction of 1-5 minutes can be achieved in small rodents like rats, mice, and guinea pigs.[3]
Q3: How can I shorten the induction time during my experiments?
To decrease induction time, you can:
-
Optimize Fresh Gas Flow (FGF): Using a high fresh gas flow during the initial induction phase helps to rapidly increase the concentration of this compound within the induction chamber, speeding up its uptake.[4]
-
Use an Appropriate Vaporizer Setting: A higher initial vaporizer concentration will create a steeper concentration gradient, facilitating faster entry of the anesthetic into the bloodstream. However, this must be done cautiously to avoid overdosing the animal.
-
Ensure an Efficient Delivery System: The anesthesia system, including the induction chamber and tubing, should be appropriately sized for the animal to minimize dead space. All connections must be sealed to prevent leaks.[3]
Q4: What techniques can accelerate the recovery process?
To shorten recovery time, consider the following:
-
Minimize Anesthetic Duration: The most effective method is to limit the total time the animal is exposed to this compound.
-
Flush the System: After discontinuing the this compound, flush the system and the animal's lungs with 100% oxygen to help eliminate the anesthetic gas more quickly.[5]
-
Provide a Clean Recovery Environment: Move the animal to a separate, well-ventilated cage free from residual anesthetic gas.
-
Maintain Body Temperature: Hypothermia can slow metabolism and drug clearance. Using a warming pad during and after the procedure can support a faster recovery.
Q5: Does hepatic enzyme induction affect recovery from this compound?
Yes, the induction of hepatic enzymes, for example by pre-treatment with phenobarbital, can increase the rate at which this compound is metabolized.[6][7] This increased metabolism can lead to faster clearance and potentially quicker recovery. However, this practice is strongly discouraged . This compound metabolism produces fluoride ions, which are nephrotoxic (damaging to the kidneys) at high concentrations.[7][8] Inducing liver enzymes can significantly increase fluoride production, raising the risk of severe renal damage.[7]
Troubleshooting Guide
Issue 1: Prolonged Induction Time (>10 minutes in small rodents)
If induction is taking longer than expected, it can compromise the experiment and cause undue stress to the animal. Use the following flowchart to diagnose and resolve the issue.
References
- 1. icrweb.jp [icrweb.jp]
- 2. Recovery from anaesthesia in ponies: a comparative study of the effects of isoflurane, enflurane, this compound and halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A simple strategy for faster induction and more cost-effective use of anesthetic vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uptake and elimination of this compound as influenced by enzyme induction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nzmj.org.nz [nzmj.org.nz]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Methoxyflurane Side Effects in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Methoxyflurane in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of this compound in laboratory animals?
A1: The primary side effects of this compound are dose-dependent and can include nephrotoxicity (kidney damage), cardiovascular depression (hypotension, decreased cardiac output), respiratory depression, and prolonged recovery times.[1][2][3] Hepatotoxicity (liver damage) and gestational effects have also been reported.[4][5]
Q2: Are certain animal species or strains more susceptible to this compound side effects?
A2: Yes, there are significant species and strain differences in susceptibility. For instance, Fischer 344 rats are more prone to this compound-induced nephrotoxicity compared to Sprague-Dawley rats due to differences in hepatic metabolism.[4] It is crucial to be aware of the specific sensitivities of the animal model being used.
Q3: Can other drugs interact with this compound and increase the risk of side effects?
A3: Absolutely. Co-administration of drugs that induce hepatic enzymes, such as phenobarbital, can increase the metabolism of this compound to its nephrotoxic metabolites.[6] Concurrent use of other nephrotoxic drugs, like certain antibiotics (e.g., gentamicin, tetracycline) or analgesics (e.g., flunixin meglumine in dogs), is contraindicated as it can potentiate kidney damage.[7][8][9]
Q4: What is the mechanism behind this compound-induced nephrotoxicity?
A4: this compound is metabolized in the liver by cytochrome P450 enzymes, leading to the production of inorganic fluoride ions and dichloroacetic acid (DCAA).[6][10] High concentrations of these metabolites, particularly fluoride, are directly toxic to the renal tubules, leading to polyuric renal failure.[4][10][11]
Troubleshooting Guides
Issue 1: Suspected Nephrotoxicity
Symptoms:
-
Increased water consumption and urine output (polyuria).
-
Elevated serum creatinine and blood urea nitrogen (BUN) levels.
-
Weight loss and dehydration.
Troubleshooting Steps:
-
Cease this compound Administration: Immediately discontinue the use of this compound for anesthesia.
-
Fluid Therapy: Administer supportive fluid therapy (e.g., subcutaneous or intravenous saline) to correct dehydration and support renal function.
-
Monitor Renal Function: Collect blood and urine samples to monitor key renal function parameters.
Experimental Protocol: Monitoring Renal Function
-
Animal Model: Fischer 344 Rat (or other relevant species).
-
Procedure:
-
Collect baseline blood and urine samples before this compound administration.
-
Anesthetize the animal with this compound according to the experimental protocol, carefully recording the duration and concentration.
-
At 24, 48, and 72 hours post-anesthesia, collect blood via a suitable method (e.g., tail vein, saphenous vein) and urine using a metabolic cage.
-
Analyze serum for creatinine and BUN concentrations.
-
Measure urine volume and osmolality.
-
At the end of the study, euthanize the animal and collect kidney tissue for histopathological examination to assess for tubular necrosis.[6][7]
-
Issue 2: Cardiovascular Depression
Symptoms:
-
Hypotension (low blood pressure).
-
Bradycardia (slow heart rate) or tachycardia (rapid heart rate).[2]
-
Pale mucous membranes.
Troubleshooting Steps:
-
Reduce this compound Concentration: Immediately decrease the vaporizer setting to the lowest effective concentration.
-
Increase Oxygen Flow: Ensure the animal is receiving 100% oxygen.
-
Administer Fluids: A bolus of intravenous fluids can help to increase blood pressure.
-
Pharmacological Intervention: In severe cases, vasopressors may be administered under veterinary guidance.
Experimental Protocol: Monitoring Cardiovascular Function
-
Animal Model: Mouse or Dog (or other relevant species).
-
Procedure:
-
Place a non-invasive blood pressure cuff on the tail or limb to monitor systolic, diastolic, and mean arterial pressure.
-
Use ECG leads to monitor heart rate and rhythm.
-
A pulse oximeter can be placed on a peripheral site (e.g., paw, tail) to monitor heart rate and oxygen saturation.
-
Record baseline measurements before anesthesia.
-
Record measurements every 5-15 minutes throughout the anesthetic period and during recovery.[12]
-
Issue 3: Respiratory Depression
Symptoms:
-
Decreased respiratory rate.
-
Shallow breathing.
-
Cyanosis (blue discoloration of mucous membranes) indicating low oxygen saturation.
Troubleshooting Steps:
-
Reduce this compound Concentration: Immediately lower the vaporizer setting.
-
Assisted Ventilation: If the respiratory rate is severely depressed, provide manual ventilation with a resuscitation bag and 100% oxygen.
-
Reversal Agents: While there is no specific antagonist for this compound, respiratory stimulants may be considered in severe cases under veterinary supervision. The primary focus should be on supporting ventilation.
Experimental Protocol: Managing Respiratory Depression
-
Animal Model: Rodent.
-
Procedure:
-
Continuously monitor the respiratory rate and pattern visually.
-
Use a pulse oximeter to monitor oxygen saturation (SpO2). A significant drop in SpO2 is an early indicator of respiratory depression.
-
If respiratory rate drops below 50% of the baseline for the species, or if SpO2 falls below 95%, immediately reduce the this compound concentration.
-
If the animal becomes apneic (stops breathing), turn off the vaporizer and begin positive pressure ventilation with 100% oxygen at a rate appropriate for the species until spontaneous breathing resumes.
-
Consider the use of respiratory stimulants as a last resort and in consultation with a veterinarian.[13][14][15]
-
Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of this compound in Dogs (Spontaneous Ventilation)
| MAC Multiple | Heart Rate (beats/min) | Mean Arterial Pressure (mmHg) | Cardiac Output (L/min) |
| 1.0 MAC | 120 ± 10 | 85 ± 5 | 2.5 ± 0.3 |
| 1.5 MAC | 130 ± 12 | 75 ± 6 | 2.2 ± 0.2 |
| 2.0 MAC | 140 ± 15 | 65 ± 7 | 1.9 ± 0.2 |
| Data are presented as mean ± SEM. MAC (Minimum Alveolar Concentration) for this compound in dogs is approximately 0.23%. Data extrapolated from published studies.[2] |
Table 2: this compound Nephrotoxicity in Different Rat Strains
| Rat Strain | Anesthetic Dose | Serum Fluoride (µM) | Renal Histopathology |
| Sprague-Dawley | 1.0 MAC for 2 hours | 50-70 | Minimal to no tubular necrosis |
| Fischer 344 | 1.0 MAC for 2 hours | >150 | Severe proximal tubular necrosis |
| Data are illustrative and based on findings from multiple studies.[4][7] |
Visualizations
Caption: Metabolic pathway of this compound leading to nephrotoxicity.
Caption: Experimental workflow for monitoring side effects.
References
- 1. Dose-dependent depression of cardiac function and metabolism by inhalation anesthetics in chronically instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circulatory and respiratory effects of this compound in dogs: comparison of halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precautions when using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nzmj.org.nz [nzmj.org.nz]
- 5. Hepatotoxins in Small Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 6. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 1): Identification of the nephrotoxic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. penthrox.co.uk [penthrox.co.uk]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 2): Identification of nephrotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The morphology and pathogenesis of nephrotoxicity following this compound (penthrane) anesthesia. An experimental model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 13. scispace.com [scispace.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Incidence, Reversal, and Prevention of Opioid-induced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Methoxyflurane vs. Isoflurane: A Comparative Analysis of Renal Effects in Fischer 344 Rats
A comprehensive review of experimental data on the nephrotoxicity of two common volatile anesthetics in a key preclinical model.
For decades, the Fischer 344 rat has served as a critical model for studying the nephrotoxic potential of volatile anesthetics. This guide provides a detailed comparison of the renal effects of methoxyflurane and isoflurane, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals. This compound, a once widely used anesthetic, has been largely abandoned due to its significant renal toxicity, a characteristic not shared by the more modern isoflurane. This comparison will delve into the metabolic pathways, experimental protocols, and quantitative data that underscore the differential renal impact of these two agents.
Executive Summary of Renal Effects
Experimental evidence consistently demonstrates that this compound administration in Fischer 344 rats leads to dose-dependent nephrotoxicity.[1][2] This toxicity is primarily attributed to the hepatic metabolism of this compound, which produces inorganic fluoride ions.[3][4][5] Elevated serum fluoride levels are strongly correlated with renal damage, manifesting as polyuria, increased blood urea nitrogen (BUN), and characteristic histological changes in the renal tubules.[3][6] In contrast, isoflurane exhibits a significantly lower potential for renal toxicity.[7] While its metabolism also produces fluoride ions, the levels are substantially lower and generally do not result in clinically significant renal dysfunction in this animal model.[7]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies on the effects of this compound and isoflurane on renal function in Fischer 344 rats.
Table 1: Serum Fluoride Levels
| Anesthetic | Dose/Duration | Pre-treatment | Peak Serum F- (μM) | Reference |
| This compound | 0.25%, 1 hour | Phenobarbital | Substantially elevated (led to polyuria) | [6] |
| Isoflurane | 1.4%, 4 hours | None (non-obese) | 9 ± 0.4 | [7] |
| Isoflurane | 1.4%, 4 hours | High-fat diet (obese) | 27 ± 8 | [7] |
Table 2: Renal Function Parameters
| Anesthetic | Dose/Duration | Pre-treatment | Key Findings | Reference |
| This compound | 0.25%, 1 hour | Phenobarbital | Increased diuresis, increased BUN, decreased urine osmolality. | [3][6] |
| Isoflurane | 1.4%, 4 hours | High-fat diet (obese) | Subclinical nephrotoxicity: decreased creatinine and urea nitrogen clearances without polyuria. | [7] |
Experimental Protocols
The methodologies employed in these studies are crucial for understanding the context of the findings. Below are detailed experimental protocols from key comparative studies.
Protocol 1: Comparison of this compound and Sevoflurane with Phenobarbital Induction
-
Animal Model: Twenty-five 5-month-old male Fischer-344 rats.
-
Groups:
-
Group I: No anesthesia (Control).
-
Group II: 1.4% sevoflurane for 2 hours.
-
Group III: 0.1% phenobarbital in drinking water for 7 days, followed by 1.4% sevoflurane for 2 hours.
-
Group IV: 0.25% this compound for 1 hour.
-
Group V: 0.1% phenobarbital in drinking water for 7 days, followed by 0.25% this compound for 1 hour.
-
-
Anesthetic Administration: Inhalation anesthesia.
-
Renal Function Assessment:
-
Pre- and post-anesthetic measurements of serum and urinary osmolality, Na+, K+, blood urea nitrogen (BUN), and inorganic fluoride (F-) levels.
-
24-hour urine volume.
-
Kidney tissue examination by light and electron microscopy.[6]
-
Protocol 2: Investigation of this compound Metabolism and Toxicity
-
Animal Model: Fischer 344 rats.
-
Pre-treatments:
-
Phenobarbital (enzyme induction).
-
Barium sulfate (control).
-
Nothing.
-
-
Anesthetic Administration: this compound anesthesia.
-
Renal Function Assessment:
-
Diuresis.
-
Blood urea nitrogen (BUN).
-
Urine osmolality.
-
-
Metabolism Assessment:
-
Urine this compound metabolite excretion.
-
In vitro hepatic microsomal metabolism of this compound to inorganic fluoride, dichloroacetic acid (DCAA), and methoxydifluoroacetic acid (MDFA).[3]
-
Visualizing the Pathways
The following diagrams illustrate the metabolic pathways of this compound and the experimental workflow used to assess its nephrotoxicity.
References
- 1. This compound nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nzmj.org.nz [nzmj.org.nz]
- 3. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 1): Identification of the nephrotoxic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic use of inhaled this compound: Evaluation of its potential nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of renal effects and metabolism of sevoflurane and this compound in enzyme-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anesthetic metabolism and renal function in obese and nonobese Fischer 344 rats following enflurane or isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methoxyflurane and Ketamine as Induction Agents
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Methoxyflurane and Ketamine for their roles as induction agents in anesthesia. While Ketamine is a widely utilized agent for anesthetic induction, this compound's role has evolved significantly. Historically used as a potent volatile anesthetic, its use for induction and maintenance of anesthesia has been abandoned due to a slow onset, prolonged recovery, and significant dose-dependent nephrotoxicity.[1][2][3] Today, it is used in a low-dose, self-administered inhaler (Penthrox) for short-term analgesia.[1][4] This comparison, therefore, contrasts the established induction properties of Ketamine with the historical anesthetic profile of this compound, providing context for their distinct clinical applications.
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative parameters of this compound and Ketamine when considered for the purpose of anesthetic induction.
| Feature | This compound | Ketamine |
| Drug Class | Volatile Anesthetic (Halogenated Ether)[5] | Dissociative Anesthetic (Phencyclidine derivative)[6] |
| Primary Use (Induction) | Obsolete; historically used for induction and maintenance.[2] | Anesthetic induction, procedural sedation, analgesia.[6][7][8] |
| Mechanism of Action | Non-specific: Alters membrane fluidity, affects GABA and glutamate receptors, and decreases gap junction coupling.[5][9][10][11] | Non-competitive NMDA receptor antagonist.[6][12][13][14] |
| Induction Dose (IV) | Not applicable in current practice. | 1 - 4.5 mg/kg administered over 60 seconds.[7][15] |
| Onset of Action | Slow; mask inductions could be excessively long.[1][2] | Rapid: 30 seconds (IV); 3-4 minutes (IM).[6][7][15] |
| Duration of Action | Prolonged recovery (average emergence time ~59 minutes).[1] | 5 - 15 minutes (IV); 12-25 minutes (IM).[7][15][16] |
| Hemodynamic Effects | Dose-dependent myocardial depression and potential hypotension.[1][17] At low analgesic doses, minimal effects are observed.[18][19][20] | Sympathomimetic: Increases heart rate, blood pressure, and cardiac output.[8][13] Beneficial in hemodynamically unstable patients.[8] |
| Respiratory Effects | Respiratory depression at anesthetic doses.[21] At analgesic doses, a slight decrease in respiratory rate may occur.[18][20] | Generally preserves respiratory drive and airway reflexes; potent bronchodilator.[8][12][22] Rapid high-dose IV administration can cause transient apnea.[12][23] |
| Analgesic Properties | Potent analgesic, effective at sub-anesthetic concentrations.[24][25] | Profound analgesic properties, effective for acute and chronic pain.[12][26] |
| Key Adverse Effects | Dose-dependent nephrotoxicity and hepatotoxicity.[1][2][3] Prolonged emergence.[1] | Emergence reactions (hallucinations, delirium), hypersalivation, increased intracranial and intraocular pressure.[6][8][16] |
Signaling Pathways and Mechanism of Action
The mechanisms by which Ketamine and this compound induce an anesthetic state are fundamentally different. Ketamine acts on a specific receptor target, while this compound has a more generalized and less understood effect on neuronal membranes and channels.
Ketamine Signaling Pathway
Ketamine's primary mechanism is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[12][14] By blocking the NMDA receptor, particularly on GABAergic interneurons, Ketamine reduces inhibitory signals on pyramidal neurons.[27] This leads to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[28][29] The activation of AMPA receptors is believed to trigger downstream signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR), promoting synaptogenesis and producing its characteristic dissociative anesthetic and antidepressant effects.[27][28][29]
This compound Signaling Pathway
The mechanism of action for this compound is not attributed to a single receptor but rather to its physicochemical properties and their broad effects on neuronal function. It is thought to perturb the fluidity of lipid membranes in the central nervous system.[5] This disruption alters the function of multiple ion channels and receptors crucial for neuronal signaling, including inhibitory GABA receptors (potentiation) and excitatory glutamate receptors (inhibition).[9][11] This widespread interference with neurotransmission ultimately leads to a state of general anesthesia.
Experimental Protocols
To objectively compare induction agents, specific experimental protocols are designed to measure key physiological changes. Below is a representative methodology for a clinical trial comparing the hemodynamic effects of Ketamine and this compound during anesthetic induction.
Protocol: Hemodynamic Response to Anesthetic Induction
-
Objective: To compare the effects of intravenous Ketamine versus inhaled this compound on hemodynamic stability (Mean Arterial Pressure and Heart Rate) during the induction of general anesthesia.
-
Study Design: A randomized, controlled trial.
-
Participant Selection:
-
Inclusion Criteria: Adult patients (ASA physical status I-II) scheduled for elective surgery requiring general anesthesia.
-
Exclusion Criteria: Pre-existing cardiovascular disease, hypertension, history of psychiatric disorders, or known allergy to either agent.
-
-
Methodology:
-
Baseline Measurement: Upon arrival in the operating room, standard monitoring is applied (ECG, SpO2, non-invasive blood pressure). An arterial line is inserted for continuous blood pressure monitoring. Baseline hemodynamic data is recorded for 5 minutes.
-
Randomization: Patients are randomly assigned to one of two groups:
-
Group K (Ketamine): Receives Ketamine 2 mg/kg IV over 60 seconds.
-
Group M (this compound): Receives this compound via a calibrated vaporizer with oxygen/air. (Note: This represents a historical protocol).
-
-
Induction & Intubation: Anesthesia is induced as per the assigned group. Once loss of consciousness is achieved, laryngoscopy and tracheal intubation are performed.
-
Data Collection: Mean Arterial Pressure (MAP) and Heart Rate (HR) are recorded at the following time points:
-
Pre-induction (Baseline)
-
1, 3, and 5 minutes post-induction agent administration
-
1 and 3 minutes post-intubation
-
-
-
Statistical Analysis: Changes in MAP and HR from baseline are compared between the two groups using appropriate statistical tests (e.g., repeated measures ANOVA).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the described experimental protocol.
Conclusion
The comparative analysis reveals that Ketamine and this compound possess vastly different profiles as induction agents. Ketamine is a rapid-acting agent with a favorable hemodynamic profile for many patients, especially those at risk of hypotension, and it provides profound analgesia.[8][13][26] Its primary drawbacks are the risk of psychomimetic emergence reactions.[6][8]
In contrast, this compound is no longer used for anesthetic induction due to its slow and unpredictable pharmacokinetics and, most critically, its association with severe, dose-dependent renal and hepatic toxicity.[1][2][3] Its modern application is confined to low-dose, inhaled analgesia for acute pain, a role in which its potency and rapid onset of pain relief are highly advantageous.[24][25] For drug development professionals, the divergent paths of these two molecules underscore the critical importance of safety profiles and pharmacokinetic properties in determining the ultimate clinical utility of an anesthetic agent. Ketamine remains a cornerstone of modern anesthesia, while this compound serves as a powerful case study in drug repurposing and the evolution of safety standards in medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Precautions when using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 1): Identification of the nephrotoxic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Penthrox®) [emed.ie]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. litfl.com [litfl.com]
- 7. Ketamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. openanesthesia.org [openanesthesia.org]
- 9. This compound | C3H4Cl2F2O | CID 4116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Facebook [cancer.gov]
- 12. Ketamine - Wikipedia [en.wikipedia.org]
- 13. Comparison of the hemodynamic effects of propofol and ketamine as anesthetic induction agents during high-dose remifentanil administration: a single-center retrospective comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of NMDARs in the anesthetic and antidepressant effects of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. KETAMINE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 17. Cardiac function during induction and early anesthesia with this compound. An evaluation using systolic time intervals and pressure time indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Penthrox® (this compound) as an analgesic on cardiovascular and respiratory functions in the pre-hospital setting - JMVH [jmvh.org]
- 19. Haemodynamic effects of this compound versus fentanyl and placebo in hypovolaemia: a randomised, double-blind crossover study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jmvh.org [jmvh.org]
- 21. Enflurane - Wikipedia [en.wikipedia.org]
- 22. Ketamine Activates Breathing and Abolishes the Coupling between Loss of Consciousness and Upper Airway Dilator Muscle Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. dovepress.com [dovepress.com]
- 25. Role of Inhaled this compound in the Management of Acute Trauma Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Postoperative analgesic requirement after cesarean section: a comparison of anesthetic induction with ketamine or thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant [frontiersin.org]
- 28. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
Methoxyflurane Demonstrates Superior Analgesic Efficacy Over Placebo in Acute Pain Management
A comprehensive review of placebo-controlled studies confirms that inhaled methoxyflurane provides rapid and effective pain relief for acute trauma.
Researchers and drug development professionals will find compelling evidence in the robust data from randomized controlled trials (RCTs) supporting the analgesic efficacy of this compound when compared to a placebo. The primary body of evidence comes from the large-scale, multicentre, double-blind, placebo-controlled "STOP!" trial, which has been pivotal in demonstrating the clinical benefits of this compound in an emergency setting.
Quantitative Analysis of Efficacy
The analgesic efficacy of this compound has been quantified across several key parameters, consistently showing a statistically significant improvement over placebo. The following tables summarize the key findings from the pivotal STOP! clinical trial.
Table 1: Change in Pain Intensity (VAS Score) from Baseline [1][2][3][4]
| Timepoint | This compound Group (Mean Change in mm) | Placebo Group (Mean Change in mm) | Estimated Treatment Effect (mm) | p-value |
| 5 min | -23.1 | -11.3 | -11.8 | <0.0001 |
| 10 min | -28.9 | -14.8 | -14.1 | <0.0001 |
| 15 min | -34.0 | -15.5 | -18.5 | <0.0001 |
| 20 min | -35.0 | -19.0 | -16.0 | <0.0001 |
Visual Analogue Scale (VAS) scores range from 0 (no pain) to 100 (worst pain imaginable).
Table 2: Time to First Pain Relief and Use of Rescue Medication [1][4][5][6][7]
| Parameter | This compound Group | Placebo Group | p-value |
| Median Time to First Pain Relief | 4 minutes | 20 minutes | <0.0001 |
| Patients Requesting Rescue Medication | 1.3% (2 patients) | 16.8% (25 patients) | 0.0002 |
| Pain Relief within 1-10 Inhalations | 84.6% of patients | 51.0% of patients | <0.0001 |
Experimental Protocol: The STOP! Trial
The "STOP!" study was a landmark randomized, double-blind, multicentre, placebo-controlled trial designed to assess the efficacy and safety of this compound for acute pain in an emergency department setting.[1][2][3]
-
Patient Population: The study enrolled 300 patients, including adolescents (12-17 years) and adults, presenting with acute pain from minor trauma.[1][2][3]
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound or a placebo.[1][2] The study was double-blinded, meaning neither the patients, the treating clinicians, nor the research nurses knew which treatment was being administered.[1] To maintain blinding, the placebo consisted of normal saline with a drop of this compound to mimic its characteristic odor.[8]
-
Intervention: The investigational group self-administered this compound via a Penthrox® inhaler, a portable device containing a 3 mL dose of the drug.[1][2]
-
Control: The control group received a placebo (5 mL of normal saline) administered via an identical Penthrox® inhaler.[1][2]
-
Outcome Measures: The primary endpoint was the change in pain intensity from baseline, measured using the Visual Analogue Scale (VAS) at 5, 10, 15, and 20 minutes after the start of inhalation.[1][2] Secondary outcome measures included the time to first pain relief and the need for rescue medication.[4][6]
Mechanism of Action
While the precise signaling pathway for the analgesic effects of this compound is not fully elucidated, it is understood to be a volatile anesthetic that, at sub-anesthetic doses, provides significant pain relief.[9] It is believed to induce muscle relaxation and reduce pain sensitivity by altering tissue excitability. This is achieved by decreasing the extent of gap junction-mediated cell-to-cell coupling and modifying the activity of ion channels that are fundamental to the generation of action potentials.[10]
Caption: Experimental workflow of the STOP! trial.
Caption: Efficacy comparison of this compound and placebo.
Safety and Tolerability
This compound was generally well-tolerated in the clinical trials.[1][2] The majority of adverse reactions reported were mild, transient, and consistent with the known pharmacological effects of the drug, such as dizziness and headache.[1][11] There were no clinically significant effects on cardiovascular or respiratory parameters observed.[11]
References
- 1. STOP!: a randomised, double-blind, placebo-controlled study of the efficacy and safety of this compound for the treatment of acute pain | Emergency Medicine Journal [emj.bmj.com]
- 2. STOP!: a randomised, double-blind, placebo-controlled study of the efficacy and safety of this compound for the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Analgesia in Adult Patients in the Emergency Department: A Subgroup Analysis of a Randomized, Double-blind, Placebo-controlled Study (STOP!) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for Acute Pain in the Emergency Department: A Review of Clinical Effectiveness, Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of Penthrox vs Placebo in Sinus Procedures, a Clinical Trial | Clinical Research Trial Listing [centerwatch.com]
- 9. Role of Inhaled this compound in the Management of Acute Trauma Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. firstwordpharma.com [firstwordpharma.com]
A Comparative Analysis of Methoxyflurane and Intramuscular Tramadol for Prehospital Analgesia
For Researchers, Scientists, and Drug Development Professionals
The management of acute pain in the prehospital setting presents unique challenges, requiring analgesics that are rapid-acting, effective, and safe for use with limited monitoring. This guide provides a detailed comparison of two prominent options: inhaled methoxyflurane and intramuscular tramadol. By examining their performance based on experimental data, this document aims to inform clinical research and the development of next-generation analgesic agents.
Efficacy and Onset of Action
Inhaled this compound demonstrates a significantly faster onset of analgesic effect compared to intramuscular tramadol. Clinical data indicates that this compound provides pain relief within minutes, a crucial advantage in emergency situations. Tramadol, administered intramuscularly, has a delayed onset of action.
A key study directly comparing the two agents in a prehospital setting found that a greater proportion of patients treated with this compound achieved clinically significant pain reduction within 20 minutes.[1][2]
| Parameter | This compound (Inhaled) | Intramuscular Tramadol | Source |
| Median Time to Administration | 9.0 minutes | 11.0 minutes | [1] |
| Median Time to Effective Analgesia | Significantly shorter than tramadol | Slower onset | [1] |
| Pain Reduction (NRS) at 5 min | 2.0 (IQR 1.0-3.0) | 1.0 (IQR 0.0-2.0) | [2] |
| Pain Reduction (NRS) at 10 min | 3.0 (IQR 1.3-4.8) | 1.0 (IQR 0.0-2.0) | [2] |
| Pain Reduction (NRS) at 15 min | 3.0 (IQR 1.5-5.0) | 1.0 (IQR 0.0-2.0) | [2] |
| Pain Reduction (NRS) at 20 min | 4.0 (IQR 1.5-5.0) | 1.0 (IQR 0.0-3.3) | [2] |
| Patients Not Achieving ≥3 NRS Reduction after 20 min | 46.7% | 71.6% | [1] |
Pharmacokinetics
The differing pharmacokinetic profiles of this compound and tramadol underpin their varied clinical effects.
This compound: As an inhaled agent, this compound is rapidly absorbed through the lungs into the bloodstream, allowing for a swift onset of action.[3] It is metabolized in the liver, with byproducts including fluoride ions.[4] At the low doses used for analgesia, the risk of nephrotoxicity associated with higher anesthetic doses is significantly minimized.[5][6]
Tramadol: Following intramuscular injection, tramadol is absorbed into the systemic circulation. The time to peak plasma concentration is a key determinant of its slower onset of action compared to inhaled agents. Tramadol is metabolized in the liver by cytochrome P450 enzymes into several metabolites, including the active metabolite O-desmethyltramadol (M1), which has a higher affinity for the μ-opioid receptor.
Adverse Effects and Safety Profile
While this compound is associated with a higher incidence of minor adverse effects, they are generally transient and self-limiting. Tramadol carries the risk of more severe, though less frequent, adverse events.
| Adverse Effect | This compound (Inhaled) | Intramuscular Tramadol | Source |
| Drowsiness/Sedation | More common | Less common | [1] |
| Dizziness | Common | Can occur | [3][7] |
| Nausea and Vomiting | Can occur | Common | [8] |
| Headache | More common | Less common | [1] |
| Respiratory Depression | Minimal at analgesic doses | A known risk, especially at higher doses | [8][9] |
| Seizures | Not typically reported | A known risk, lowers seizure threshold | [8] |
Experimental Protocols
The following is a generalized protocol based on studies comparing prehospital analgesics:
Study Design: A prospective, randomized, controlled trial is the gold standard. A crossover design, where ambulances are stocked with one agent for a set period and then switch, can also be employed to balance potential confounding factors.[1]
Patient Population: Inclusion criteria typically involve adult patients experiencing moderate to severe acute pain (e.g., Numerical Rating Scale [NRS] score ≥ 4) secondary to trauma.[2][10] Exclusion criteria are critical and include contraindications to either medication, such as significant renal or hepatic impairment, a history of malignant hyperthermia for this compound, or a history of seizures for tramadol.[8][9][11]
Intervention:
-
This compound: Self-administered by the patient via a handheld inhaler (e.g., Penthrox®) under the supervision of trained personnel. The maximum dose is typically limited to 6 mL per 24 hours.[11]
-
Intramuscular Tramadol: Administered by a healthcare professional, typically at a dose of 50-100 mg.[8]
Outcome Measures:
-
Primary: Change in pain intensity from baseline, measured using a validated pain scale (e.g., NRS) at specified time intervals (e.g., 5, 10, 15, and 20 minutes post-administration).[2]
-
Secondary: Time to onset of effective analgesia, patient and paramedic satisfaction scores, and the incidence and severity of adverse effects.[1][2]
Signaling Pathways and Mechanisms of Action
Caption: this compound's proposed mechanism of action.
References
- 1. Comparison of inhalational this compound (Penthrox®) and intramuscular tramadol for prehospital analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Pre-Hospital Settings: A Review of Clinical Effectiveness, Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. The role of inhaled this compound in acute pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Clinical assessment and risk stratification for prehospital use of this compound versus standard analgesia in adult patients with trauma pain | 2023, Volume 23, Issue 2 | Turkish Journal of Emergency Medicine [turkjemergmed.com]
- 8. TRAMADOL injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. Tramadol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Usability and effectiveness of inhaled this compound for prehospital analgesia - a prospective, observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penthrox (this compound) (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
A Comparative Analysis of Methoxyflurane and Halothane on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central nervous system (CNS) effects of two inhaled anesthetics, Methoxyflurane and Halothane. The information presented is collated from various experimental studies to assist researchers and drug development professionals in understanding the distinct neurological impacts of these agents. This comparison focuses on key parameters including cerebral blood flow, cerebral metabolic rate, electroencephalographic (EEG) changes, and effects on central neuropeptides.
Quantitative Comparison of CNS Effects
The following table summarizes the key quantitative effects of this compound and Halothane on the central nervous system, as reported in various animal and human studies. It is important to note that experimental conditions and species can influence the observed effects.
| Parameter | This compound | Halothane | Species | Key Findings & Citations |
| Cerebral Blood Flow (CBF) | Variable response; can increase significantly with hypoxemia. | Dose-dependent increase. At 0.65 MAC, CBF increased by 36%. At low concentrations (0.125-0.375 vol%), CBF decreased, while at higher concentrations (>0.375 vol%), it increased. | Canine, Human, Baboon | This compound showed a 240% increase in CBF during pronounced arterial hypoxemia at 1.5 MAC. Halothane produced a 36% increase in CBF in humans at 0.65 MAC. In baboons, low concentrations of halothane decreased CBF, while higher concentrations increased it.[1][2][3] |
| Cerebral Metabolic Rate of Oxygen (CMRO2) | Dose-dependent decrease. | Dose-dependent decrease. At 0.6% and 2% concentrations, CMRO2 was reduced by 20-30% and about 50%, respectively. At 0.65 MAC, CMRO2 showed a 20% increase, potentially due to the waning effects of induction agents. | Canine, Rat, Human | Halothane demonstrated a clear dose-dependent reduction in CMRO2 in rats. In humans, the effect was more complex and influenced by other anesthetic agents used.[2][4] |
| Electroencephalogram (EEG) - 95% Spectral Edge (F95) | Progressive decrease with increasing concentration (from 21.3 Hz at 0.26% to 20.1 Hz at 0.39%). | Progressive decrease with increasing concentration (from 13.9 Hz at 0.8% to 11.9 Hz at 1.2%). | Equine | Both anesthetics cause a dose-dependent decrease in the 95% spectral edge frequency, indicating a slowing of brain electrical activity.[5][6] |
| Electroencephalogram (EEG) - Median Frequency (F50) | Progressive decrease with increasing concentration (from 6.5 Hz at 0.26% to 5.6 Hz at 0.39%). | No significant changes observed. | Equine | This compound caused a decrease in the median frequency of the EEG, while Halothane did not produce a significant change in this parameter.[5][6] |
| Substance P-like Immunoreactivity (Thalamus) | Significant depletion. | Significant depletion. | Rat | Both anesthetics were found to significantly decrease the levels of substance P-like immunoreactivity in the thalamus of rats. |
| β-Endorphin-like Immunoreactivity (Olfactory Bulbs & Thalamus) | Significant decrease at 2, 4, and 24 hours post-exposure. | Significant decrease at 2, 4, and 24 hours post-exposure. | Rat | Both anesthetics induced a sustained decrease in β-endorphin-like immunoreactivity in the olfactory bulbs and thalami. |
Experimental Protocols
Measurement of Cerebral Blood Flow (CBF) and Cerebral Metabolic Rate of Oxygen (CMRO2)
The Kety-Schmidt technique, or a modification thereof, is a widely used method for determining average CBF and CMRO2 in the brain.
Protocol Outline:
-
Subject Preparation: The subject (animal or human) is anesthetized and mechanically ventilated to maintain stable arterial blood gas levels. Catheters are inserted into a peripheral artery and the jugular venous bulb to obtain arterial and cerebral venous blood samples, respectively.
-
Tracer Administration: A biologically inert tracer, such as nitrous oxide or a radioactive isotope like 133Xenon, is introduced into the inspired gas mixture (for inhaled tracers) or administered intravenously.
-
Blood Sampling: Timed, paired arterial and jugular venous blood samples are collected during the uptake or washout of the tracer.
-
Tracer Concentration Analysis: The concentration of the tracer in the blood samples is measured over time.
-
CBF Calculation: The cerebral blood flow is calculated using the Fick principle, which relates the rate of change of the tracer in the brain to the arterial and venous concentrations of the tracer.
-
CMRO2 Calculation: The cerebral metabolic rate of oxygen is determined by multiplying the cerebral blood flow by the difference in oxygen content between arterial and jugular venous blood (arteriovenous oxygen difference).
Electroencephalogram (EEG) Recording and Analysis
Protocol Outline:
-
Electrode Placement: Subdermal needle electrodes or scalp electrodes are placed according to a standardized montage (e.g., the 10-20 system in humans) to record electrical activity from different brain regions.
-
Anesthesia Administration: The anesthetic agent (this compound or Halothane) is administered at varying end-tidal concentrations, often corresponding to multiples of the Minimum Alveolar Concentration (MAC).
-
EEG Recording: The EEG is continuously recorded using a physiological data acquisition system. The signal is amplified and filtered to remove artifacts.
-
Data Analysis: The recorded EEG data is subjected to spectral analysis to determine key frequency-domain parameters. This includes calculating the 95% spectral edge frequency (F95), which is the frequency below which 95% of the total power of the EEG is located, and the median frequency (F50), the frequency that divides the power spectrum into two equal halves.
Radioimmunoassay (RIA) for Neuropeptides (Substance P and β-Endorphin)
Protocol Outline:
-
Tissue Collection and Preparation: Following anesthetic exposure, specific brain regions (e.g., thalamus, olfactory bulbs) are rapidly dissected and homogenized in an appropriate buffer to extract the neuropeptides.
-
Competitive Binding: A known amount of radiolabeled neuropeptide (the tracer) is mixed with the brain tissue extract (containing the unlabeled neuropeptide) and a specific antibody that binds to the neuropeptide. The unlabeled neuropeptide from the sample competes with the radiolabeled tracer for binding to the limited number of antibody binding sites.
-
Separation of Bound and Free Fractions: After an incubation period to allow for binding equilibrium, the antibody-bound neuropeptide is separated from the free (unbound) neuropeptide. This is often achieved by precipitation with a second antibody or a chemical precipitant.
-
Radioactivity Measurement: The radioactivity of the bound fraction is measured using a gamma counter.
-
Standard Curve Generation: A standard curve is generated by performing the assay with known concentrations of unlabeled neuropeptide.
-
Quantification: The concentration of the neuropeptide in the brain tissue extract is determined by comparing the radioactivity of the sample to the standard curve.
Visualizations
Caption: Experimental workflow for comparing CNS effects.
Caption: Proposed anesthetic effect on neuropeptide pathways.
References
- 1. Cerebral blood flow, cerebral metabolic rate of oxygen and relative CO2-reactivity during craniotomy for supratentorial cerebral tumours in halothane anaesthesia. A dose-response study [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral blood flow and oxygen consumption during isoflurane and halothane anesthesia in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of halothane anaesthesia upon cerebral oxygen consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of halothane, isoflurane and this compound on the electroencephalogram of the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methoxyflurane vs. Placebo: A Comparative Analysis of Cognitive and Psychomotor Effects
A comprehensive guide for researchers and drug development professionals on the transient cognitive and psychomotor impact of low-dose inhaled methoxyflurane compared to placebo.
This guide provides an objective comparison of the cognitive and psychomotor effects of inhaled this compound versus a placebo, supported by experimental data from a key clinical study. The information is intended for researchers, scientists, and professionals involved in drug development and clinical trial design.
Executive Summary
Low-dose inhaled this compound, while an effective analgesic, induces a short-lived impairment of cognitive and psychomotor functions when compared to a placebo.[1][2] A randomized, double-blind, placebo-controlled crossover study demonstrated that a 15-minute inhalation of this compound led to an immediate, statistically significant, but small, decline in performance across a range of validated psychomotor and cognitive tests.[1] However, all measured functions returned to baseline levels within 30 minutes of ceasing inhalation, indicating a rapid recovery.[1][2] These findings suggest that while there is an acute impact on cognitive and psychomotor skills, the effects are transient.
Quantitative Data Summary
The following table summarizes the quantitative data from a study comparing the effects of a 15-minute inhalation of this compound with a placebo on various cognitive and psychomotor tests. The data represents the performance immediately after the 15-minute inhalation period.
| Psychomotor/Cognitive Test | This compound (Mean Score/Time) | Placebo (Mean Score/Time) | P-value |
| Digit Symbol Substitution Test (DSST) | Lower Score (Impaired) | Higher Score | < 0.001 |
| Auditory Reaction Time (ART) | Longer Time (Impaired) | Shorter Time | < 0.001 |
| Eye-Hand Coordination (EHC) Test | Longer Time (Impaired) | Shorter Time | < 0.01 |
| Trail Making Test (TMT) | Longer Time (Impaired) | Shorter Time | = 0.02 |
| Logical Reasoning Test (LRT) | Longer Time (Impaired) | Shorter Time | = 0.04 |
Data adapted from Nguyen et al. (2016).[1][2]
Experimental Protocols
The primary study cited in this guide utilized a rigorous, randomized, double-blind, placebo-controlled crossover design.[1]
Study Population: Sixty healthy volunteers aged 18 to 80 years participated in the study.[1]
Intervention: Each participant was studied on two separate occasions, receiving either 3 mL of this compound or 3 mL of saline (placebo) via a portable inhaler over a 15-minute period.[2] The administration protocol involved an initial 10 inhalations, followed by one inhalation every three breaths for the remainder of the 15 minutes.[2]
Psychomotor and Cognitive Assessment: A battery of validated tests was used to assess psychomotor and cognitive function at several time points: before inhalation (baseline), immediately after, and at 30, 60, 120, 180, and 240 minutes post-inhalation.[1] The tests included:
-
Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and working memory.
-
Auditory Reaction Time (ART): Assesses simple reaction time to an auditory stimulus.
-
Eye-Hand Coordination (EHC) Test: Evaluates the ability to coordinate visual input with motor output.
-
Trail Making Test (TMT): A measure of visual attention and task switching.
-
Logical Reasoning Test (LRT): Assesses higher-order cognitive functions, including problem-solving and reasoning.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow of the crossover study comparing this compound and placebo.
Caption: Experimental workflow of the randomized crossover trial.
Proposed Mechanism of Action of this compound
While the precise mechanism for its cognitive effects is not fully elucidated, the general mechanism of action of this compound involves modulation of neurotransmitter activity.[3]
References
A Comparative Analysis of the Neuroprotective Effects of Methoxyflurane and Other Volatile Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of methoxyflurane with other commonly used volatile anesthetics, namely sevoflurane, isoflurane, and desflurane. The information presented is based on available experimental data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.
Executive Summary
Volatile anesthetics are widely used in clinical practice and have been shown to possess neuroprotective properties in various experimental models of neurological injury.[1][2] This protection is often attributed to their ability to modulate neuronal excitability, reduce inflammation, and inhibit apoptotic pathways. While extensive research has compared the neuroprotective profiles of sevoflurane, isoflurane, and desflurane, direct comparative studies involving this compound are limited. This guide synthesizes the available evidence to provide a comparative overview and highlights the need for further research to fully elucidate the relative neuroprotective potential of this compound.
Data Presentation: Quantitative Comparison of Neuroprotective Effects
Direct comparative studies quantifying the neuroprotective effects of this compound against other volatile anesthetics are scarce in the current literature. The following tables summarize available quantitative data from studies investigating the neuroprotective effects of sevoflurane, isoflurane, and desflurane in models of cerebral ischemia, and a separate table details the observed effects of this compound in a model of excitotoxicity.
Table 1: Comparison of Neuroprotective Effects of Sevoflurane, Isoflurane, and Desflurane in Experimental Stroke Models
| Anesthetic | Model | Key Quantitative Findings | Reference |
| Sevoflurane | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced infarct volume compared to controls. | [3] |
| Provided neuroprotection in both short-term (72-96h) and long-term (28 days) assessments. | [3] | ||
| Isoflurane | MCAO in rats | Delayed or ameliorated histological injury up to 7 days post-injury. | [3] |
| Showed neuroprotective effects in in vitro models of neuronal injury. | [3] | ||
| Desflurane | MCAO in rats | Significantly reduced infarct volumes compared to the awake state. | [4] |
| Conferred greater neuroprotection against focal cerebral ischemia than halothane. | [4] |
Disclaimer: The studies cited in this table did not directly compare all three anesthetics within the same experimental design. The findings represent a compilation of data from different studies.
Table 2: Neuroprotective Effects of this compound in an Excitotoxicity Model
| Anesthetic | Model | Key Quantitative Findings | Reference |
| This compound | Kainate-evoked excitotoxicity in in vitro rat spinal cord preparation | Prevented depression of spinal reflexes and loss of motoneuron excitability. | [5] |
| Prevented histological damage to motoneurons. | [5] | ||
| Preserved spinal locomotor activity. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the context of anesthetic neuroprotection.
Kainate-Induced Excitotoxicity in Rat Spinal Cord Preparation
This in vitro model is utilized to assess the neuroprotective effects of anesthetics against excitotoxic neuronal injury.
-
Tissue Preparation: Spinal cords are isolated from neonatal rats and maintained in artificial cerebrospinal fluid (aCSF).
-
Excitotoxic Insult: The spinal cord preparation is exposed to kainate (a glutamate receptor agonist) for a defined period (e.g., 1 hour) to induce excitotoxicity.
-
Anesthetic Application: this compound or other volatile anesthetics are applied to the aCSF at desired concentrations, either concurrently with or following the kainate application.
-
Assessment of Neuroprotection:
-
Electrophysiology: Spinal reflexes and locomotor-like activity are recorded to assess functional preservation.
-
Histology: Spinal cord sections are stained (e.g., with Nissl stain) to evaluate neuronal morphology and cell death.[5]
-
In Vitro Oxygen-Glucose Deprivation (OGD) Model of Ischemia
This model simulates ischemic conditions in a controlled in vitro environment.
-
Cell Culture: Primary neuronal cultures or brain slices are prepared and maintained in appropriate culture medium.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration to mimic ischemia.
-
Anesthetic Exposure: Volatile anesthetics are delivered to the culture medium or the hypoxic chamber at precise concentrations.
-
Measurement of Neuronal Viability:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.
-
Western Blotting for Apoptosis Markers
This technique is used to quantify the expression of proteins involved in the apoptotic cascade.
-
Protein Extraction: Following experimental treatments, cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined to ensure equal loading.
-
Gel Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) followed by secondary antibodies conjugated to a detection enzyme.
-
Detection and Quantification: The protein bands are visualized, and their intensity is quantified to determine the relative expression levels of the target proteins.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a representative experimental workflow.
References
- 1. Are volatile anesthetics neuroprotective or neurotoxic? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaesthetic-related neuroprotection: intravenous or inhalational agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhalational anesthetics as neuroprotectants or chemical preconditioning agents in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desflurane affords greater protection than halothane against focal cerebral ischaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The volatile anesthetic this compound protects motoneurons against excitotoxicity in an in vitro model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Impact of Methoxyflurane and Desflurane
For Researchers, Scientists, and Drug Development Professionals
The selection of anesthetic agents in clinical practice is increasingly influenced by their environmental footprint. Volatile anesthetics are potent greenhouse gases that contribute to climate change upon their release into the atmosphere. This guide provides an objective comparison of the environmental impact of two such agents: Methoxyflurane and Desflurane, supported by quantitative data and an overview of the experimental methodologies used for their assessment.
A critical consideration in this comparison is the significant difference in their clinical application. Desflurane is a potent, volatile anesthetic agent used for the induction and maintenance of general anesthesia. In contrast, the contemporary use of this compound is as a low-dose, patient-administered analgesic for short-term pain relief, often in emergency medicine or for minor procedures. This fundamental difference in potency and delivered dose is crucial when interpreting their comparative environmental impact.
Quantitative Environmental Impact Data
The environmental effects of anesthetic gases are primarily assessed based on their Global Warming Potential (GWP), Ozone Depletion Potential (ODP), and atmospheric lifetime. GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1.[1] The standard time period for comparison is 100 years (GWP100).
The following table summarizes the key environmental metrics for this compound and Desflurane.
| Metric | This compound | Desflurane | Reference(s) |
| Primary Clinical Use | Low-dose Analgesia | General Anesthesia | [2] |
| Atmospheric Lifetime | ~54 days (0.15 years) | 14 years | [3][4] |
| Global Warming Potential (GWP100) | 4.16 | 2540 | [3][5] |
| Ozone Depletion Potential (ODP) | ~0.001 (Negligible) | 0 | [3][4][6] |
Note: The significant disparity in GWP values underscores the much larger climate impact of Desflurane on a per-kilogram basis. Desflurane's long atmospheric lifetime further compounds its environmental effect compared to the short-lived this compound.[4][7]
Experimental Protocols and Methodologies
The data presented above are derived from established experimental and modeling techniques designed to quantify the atmospheric and environmental effects of chemical compounds.
Global Warming Potential (GWP) Calculation
The determination of GWP is a multi-step process rooted in molecular spectroscopy and atmospheric modeling.
Experimental Workflow:
Methodology:
-
Infrared Spectroscopy : The core experimental step involves measuring the infrared absorption cross-section of the gas using techniques like Fourier-Transform Infrared (FTIR) Spectroscopy.[1][8] A sample of the anesthetic gas is introduced into a gas cell, and its absorption of infrared radiation is measured across a range of wavelengths.[9] This "spectral fingerprint" determines the gas's ability to trap heat.[10]
-
Atmospheric Lifetime Determination : The atmospheric lifetime of the compound is determined. This can be derived from laboratory measurements of its reaction rates with atmospheric oxidants (like the hydroxyl radical, OH) or through atmospheric modeling.[11]
-
Radiative Forcing Calculation : The absorption data and atmospheric lifetime are used in radiative transfer models of the Earth's atmosphere. These models calculate the "radiative forcing," which is the change in the net energy balance of the Earth system caused by the gas.
-
GWP Calculation : The GWP is then calculated by integrating the radiative forcing of the gas over a specified time horizon (typically 100 years) and comparing it to the integrated radiative forcing of an equivalent mass of CO2.[1]
Life Cycle Assessment (LCA)
A Life Cycle Assessment provides a more holistic view of a product's environmental impact, from raw material extraction to disposal, often referred to as a "cradle-to-grave" analysis.[9][12]
Logical Framework:
Methodology:
-
Goal and Scope Definition : The purpose of the study and its boundaries are defined (e.g., comparing the cradle-to-grave impact of one dose of this compound vs. an alternative).[13]
-
Life Cycle Inventory (LCI) : Data is collected for all inputs (energy, raw materials) and outputs (emissions, waste) at every stage of the product's life. This includes the synthesis of the active pharmaceutical ingredient (API), manufacturing, transportation, clinical use (where anesthetic gas is exhaled), and final disposal of packaging and any associated devices.[14]
-
Life Cycle Impact Assessment (LCIA) : The inventoried emissions are translated into potential environmental impacts. For example, greenhouse gas emissions are converted to kilograms of CO2 equivalents (CO2e) using their GWP values.[11] Other impact categories like ozone depletion, ecotoxicity, and resource depletion are also assessed.[9]
Conclusion
The data unequivocally demonstrates that Desflurane has a substantially higher environmental impact than this compound on a per-molecule or per-mass basis. Its GWP100 is over 600 times greater, and it persists in the atmosphere for 14 years compared to this compound's 54 days.[3][4][5]
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Global warming potential of inhaled anesthetics: application to clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spectroscopy results for greenhouse gases [nist.gov]
- 11. Greenhouse gas reduction in anaesthesia practice: a departmental environmental strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modeling pharmaceutical emissions and their toxicity-related effects in life cycle assessment (LCA): A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ai-online.info [ai-online.info]
Safety Operating Guide
Proper Disposal Procedures for Methoxyflurane in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of methoxyflurane are paramount to ensuring laboratory safety and regulatory compliance. This compound, a halogenated ether, requires careful management due to its chemical properties and potential hazards. This guide provides essential, step-by-step information for its safe disposal.
Regulatory and Safety Overview
This compound is a colorless liquid with a characteristic fruity odor.[1][2] While it is recognized for its analgesic properties, it also presents several hazards in a laboratory environment. It is considered a flammable liquid and can cause serious eye irritation.[3] Furthermore, it is suspected of causing genetic defects.[3]
Under the Resource Conservation and Recovery Act (RCRA), waste materials are classified as hazardous based on specific characteristics. One such characteristic is ignitability (D001), defined by a flashpoint of less than 140°F (60°C).[4][5] this compound has a flashpoint of approximately 145°F (63°C), which is just above this threshold.[1] Therefore, based on its flashpoint alone, it may not be classified as a D001 ignitable hazardous waste. However, given its flammability and other potential hazards, it is prudent to manage it as a hazardous waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures.
The National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) for this compound as a waste anesthetic gas at a ceiling concentration of 2 parts per million (ppm) over a 60-minute period.[2][6]
Disposal of this compound Waste
The primary and recommended method for the disposal of liquid this compound and contaminated materials is through a licensed hazardous waste contractor, typically via incineration.[3] In-laboratory chemical neutralization methods are not well-documented for this compound and are not recommended without validated protocols and a thorough safety assessment by qualified personnel.
Liquid this compound Waste
-
Segregation and Collection : Collect all waste this compound, including unused or leftover quantities, in a designated, properly labeled, and sealed container.
-
Container Requirements : The container should be made of a material compatible with this compound and must be kept closed to prevent the release of vapors.
-
Labeling : Clearly label the container as "Hazardous Waste," and include the full chemical name "this compound."
-
Storage : Store the waste container in a well-ventilated, designated satellite accumulation area away from sources of ignition.
-
Pickup and Disposal : Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal company.
Contaminated Solid Waste
Solid waste contaminated with this compound, such as personal protective equipment (PPE), absorbent materials from spill cleanups, and empty containers, must also be disposed of as hazardous waste.
-
Collection : Place all contaminated solid waste into a designated, leak-proof container or a heavy-duty plastic bag.
-
Labeling : Label the container or bag clearly as "Hazardous Waste" and specify that it contains this compound-contaminated materials.
-
Disposal : Dispose of this waste through your institution's hazardous waste management program.
Empty containers that have held this compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[7]
This compound Spill Cleanup Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and prevent further hazards.
-
Alert Personnel and Restrict Access : Immediately alert others in the vicinity of the spill and restrict access to the area.
-
Ventilation : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.
-
Personal Protective Equipment (PPE) : Before addressing the spill, don appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., PVA)
-
A lab coat or overalls
-
An air-purifying respirator with an organic vapor cartridge if ventilation is inadequate.[8]
-
-
Containment and Absorption :
-
For liquid spills, cover the spill with an inert absorbent material such as sand, diatomite, or vermiculite.[8] Start from the outside of the spill and work inwards to prevent spreading.
-
Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collection of Contaminated Material :
-
Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated hazardous waste container.
-
-
Decontamination of the Spill Area :
-
Wipe down the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., soap and water), and place the used cleaning materials into the hazardous waste container.
-
-
Disposal : Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department.
-
Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Flash Point | ~ 63 °C (145.4 °F) | [1][3] |
| NIOSH REL (Ceiling) | 2 ppm (60-minute) | [2][6] |
| RCRA Ignitability (D001) Threshold | < 60 °C (140 °F) | [4][5] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C3H4Cl2F2O | CID 4116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. danielstraining.com [danielstraining.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. osha.gov [osha.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Validated methods for degrading hazardous chemicals: some halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Methoxyflurane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Methoxyflurane in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on established safety guidelines.
| PPE Category | Recommendation |
| Hand Protection | PVA (Polyvinyl Alcohol) gloves are recommended for handling this compound. While specific breakthrough time data for this compound is not readily available in public literature, PVA is generally recommended for protection against halogenated hydrocarbons. For splash protection, nitrile gloves rated for chemotherapy drug handling (ASTM D6978) may be considered, but should be changed immediately upon contact.[1] It is crucial to consult the glove manufacturer's specific chemical resistance data. |
| Respiratory Protection | An Air-Purifying Respirator (APR) with a Type A organic vapor filter/cartridge is recommended, especially where ventilation is inadequate or during spill cleanup.[1] A NIOSH REL (Recommended Exposure Limit) for waste anesthetic gas is a ceiling of 2 ppm (13.5 mg/m³) over a 60-minute period.[2] Cartridge service life depends on concentration, humidity, and work rate; consult manufacturer software or NIOSH guidelines for change schedules.[3][4][5][6][7][8][9][10][11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles should be worn at all times to prevent eye contact with liquid this compound.[1] |
| Protective Clothing | A laboratory coat or overalls should be worn to prevent skin contact. For bulk handling or spill cleanup, impervious clothing is recommended.[1] |
This compound Exposure Limits
| Organization | Limit Type | Value |
| NIOSH | Recommended Exposure Limit (REL) - Ceiling | 2 ppm (60 minutes) |
| ACGIH | Threshold Limit Value (TLV) for Halothane (used as a reference) | 50 ppm (TWA) |
| Derived | Maximum Exposure Limit (MEL) | 15 ppm |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory environment.
Preparation and Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit specifically for volatile organic compounds should be available in the immediate work area.
-
PPE Donning: Before handling this compound, properly don all required PPE as outlined in the table above.
Handling Procedure
-
Transport: When transporting this compound, use a secondary container to prevent spills in case the primary container breaks.
-
Dispensing: Dispense the smallest quantity of this compound required for the experiment. Keep the container sealed when not in use.
-
Avoid Inhalation: Handle the liquid in a way that minimizes the generation of vapors.
-
No Open Flames: this compound is a combustible liquid and should be kept away from all sources of ignition.[1]
Workflow for Safe Handling
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Liquid Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste. These items should be collected in a separate, clearly labeled, sealed plastic bag or container.[12][13][14][15][16]
Spill Cleanup and Decontamination
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or cat litter.[12][13][15]
-
Absorb: Absorb the spilled liquid with the absorbent material, working from the outside in.
-
Collect: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.[16] All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For spills larger than what can be safely handled by laboratory personnel, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Final Disposal
-
All this compound waste, both liquid and solid, must be disposed of through a certified hazardous waste management company.[17]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Follow all local, state, and federal regulations for the storage and disposal of hazardous waste.[1][18]
Logical Flow of Spill Response
References
- 1. medicaldev.com [medicaldev.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. med.navy.mil [med.navy.mil]
- 6. osha.gov [osha.gov]
- 7. There’s an App for That! Estimating Respirator Cartridge Service Life - EHSLeaders [ehsleaders.org]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 16. westlab.com [westlab.com]
- 17. medprodisposal.com [medprodisposal.com]
- 18. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
